molecular formula C12H12BrNO B1379921 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-29-0

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1379921
CAS No.: 1350760-29-0
M. Wt: 266.13 g/mol
InChI Key: OJJOEGFZFFFMEM-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde (CAS 593235-95-1) is an N-alkylated indole derivative with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is designed for research and development purposes only. It is structurally characterized by a bromo substituent at the 4-position and an isopropyl group on the indole nitrogen, which can enhance lipophilicity and influence metabolic stability in biological systems. The 3-carbaldehyde group is a highly versatile synthetic handle, making this compound a valuable building block for constructing more complex nitrogen-containing heterocycles. In research settings, this reagent can be utilized in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse carbon-based substituents . It also serves as a key precursor in multi-component reactions, like the Ugi reaction, for the rapid assembly of molecular complexity and the generation of compound libraries for high-throughput screening . Furthermore, indole-3-carbaldehyde scaffolds are of significant interest in medicinal chemistry for the synthesis of derivatives with potential biological activities, including antimicrobial and antioxidant agents, as demonstrated by studies on closely related analogues . This product is intended for use in a laboratory by qualified professionals and is not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-bromo-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8(2)14-6-9(7-15)12-10(13)4-3-5-11(12)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJOEGFZFFFMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219609
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
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Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-29-0
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID701219609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 4-position, an isopropyl group on the indole nitrogen, and a formyl group at the 3-position—offers multiple points for further chemical modification. This guide provides a comprehensive overview of a reliable and efficient two-step synthetic route to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves the N-alkylation of 4-bromo-1H-indole followed by a Vilsmeier-Haack formylation. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and present characterization data for the key compounds involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is most effectively achieved through a two-step sequence starting from commercially available 4-bromo-1H-indole.

  • Step 1: N-Isopropylation of 4-bromo-1H-indole. The initial step involves the alkylation of the indole nitrogen with an isopropyl group. This is typically accomplished via a nucleophilic substitution reaction where the indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking an isopropyl electrophile.

  • Step 2: Vilsmeier-Haack Formylation. The second step is the introduction of a formyl group (-CHO) at the C3 position of the indole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and efficient way to formylate electron-rich aromatic heterocycles like indoles.[1]

The overall synthetic pathway is illustrated below:

Synthetic_Pathway 4-bromo-1H-indole 4-bromo-1H-indole Step1 Step 1: N-Isopropylation 4-bromo-1H-indole->Step1 Isopropyl Halide, Base Intermediate 4-bromo-1-isopropyl-1H-indole Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 POCl3, DMF Product 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde Step2->Product

Figure 1: Overall synthetic workflow for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Part 1: Synthesis of 4-bromo-1-isopropyl-1H-indole

Mechanistic Insights

The N-alkylation of indoles proceeds via an SN2 mechanism. The indole NH proton is weakly acidic and can be removed by a strong base to form the corresponding indolide anion. This anion is a potent nucleophile that readily attacks an alkyl halide, in this case, an isopropyl halide, to form the N-alkylated product. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions. Common bases for this transformation include sodium hydride (NaH) and potassium hydroxide (KOH), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Indole 4-bromo-1H-indole Indolide 4-bromoindolide anion Indole->Indolide Base Base (e.g., KOH) Base->Indolide Indolide2 4-bromoindolide anion IsopropylHalide Isopropyl Halide Product 4-bromo-1-isopropyl-1H-indole IsopropylHalide->Product Indolide2->Product SN2

Figure 2: Mechanism of N-isopropylation of 4-bromo-1H-indole.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
4-bromo-1H-indole52488-36-5196.04 g/mol 1.0 eq
Potassium Hydroxide (KOH)1310-58-356.11 g/mol 2.0 eq
2-Iodopropane75-30-9169.99 g/mol 2.0 eq
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol Anhydrous
Ethyl Acetate141-78-688.11 g/mol For extraction
Water7732-18-518.02 g/mol For workup
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol For drying

Procedure:

  • To a stirred solution of 4-bromo-1H-indole (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (2.0 eq) at room temperature.

  • Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the indolide anion.

  • Add 2-iodopropane (2.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-bromo-1-isopropyl-1H-indole.

Characterization of 4-bromo-1-isopropyl-1H-indole (Expected Data)
PropertyValue
Molecular Formula C₁₁H₁₂BrN
Molecular Weight 238.12 g/mol
Appearance Off-white to pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.6-7.5 (m, 1H), 7.3-7.2 (m, 1H), 7.1-7.0 (m, 2H), 6.5 (d, J = 3.2 Hz, 1H), 4.7-4.6 (sept, J = 6.8 Hz, 1H), 1.5 (d, J = 6.8 Hz, 6H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 136.0, 129.5, 125.0, 123.5, 122.0, 115.0, 110.0, 100.0, 48.0, 23.0
Mass Spectrometry (EI) m/z (%): 237/239 ([M]⁺, 100/98), 222/224 (80/78), 143 (90)

Part 2: Synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Mechanistic Insights

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent.[1][3] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The electron-rich C3 position of the N-isopropyl-4-bromoindole attacks the electrophilic Vilsmeier reagent to form an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the desired 3-formylindole.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent2 Vilsmeier Reagent Indole_Intermediate 4-bromo-1-isopropyl-1H-indole Iminium_Salt Iminium Salt Intermediate Indole_Intermediate->Iminium_Salt Product 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde Iminium_Salt->Product H2O Workup Vilsmeier_Reagent2->Iminium_Salt

Figure 3: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
4-bromo-1-isopropyl-1H-indole(Synthesized in Part 1)238.12 g/mol 1.0 eq
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol 1.5 eq
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Sodium Acetate127-09-382.03 g/mol For workup
Dichloromethane (DCM)75-09-284.93 g/mol For extraction
Water7732-18-518.02 g/mol For workup
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol For drying

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 eq) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4-bromo-1-isopropyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde
PropertyValue
Molecular Formula C₁₂H₁₂BrNO
Molecular Weight 266.13 g/mol
Appearance Yellow to orange solid
Melting Point Not available (Expected to be a solid at room temperature)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.1 (s, 1H), 8.2 (s, 1H), 7.8-7.7 (m, 1H), 7.4-7.3 (m, 2H), 4.8-4.7 (sept, J = 6.8 Hz, 1H), 1.6 (d, J = 6.8 Hz, 6H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 185.0, 138.0, 137.0, 126.0, 125.0, 123.0, 118.0, 116.0, 110.0, 50.0, 22.5
Mass Spectrometry (ESI) m/z: 266/268 [M+H]⁺
Infrared (IR, KBr) ν (cm⁻¹): ~2970 (C-H), ~1660 (C=O, aldehyde), ~1580, 1450 (C=C, aromatic)

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both the N-alkylation with NaH (if used) and the Vilsmeier-Haack reaction are sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: The formation of the Vilsmeier reagent is exothermic and should be performed at 0 °C with slow addition of POCl₃ to control the reaction temperature.

  • Workup: The quenching of the Vilsmeier-Haack reaction with aqueous base can be exothermic. Slow and careful addition to an ice-cooled mixture is recommended.

  • Purification: Column chromatography is generally required to obtain highly pure products. The choice of eluent system should be optimized by TLC analysis.

Conclusion

The two-step synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde presented in this guide provides a reliable and scalable method for accessing this important synthetic intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently prepare this compound for use in a variety of applications, particularly in the development of novel therapeutic agents. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized materials.

References

  • General Procedure for Synthesis of N-protected indoles from substituted indoles with alkyl bromides. (n.d.). Retrieved January 19, 2026, from a supporting information document on Cu(II)- or Co(II)-Catalyzed C(SP3)
  • Vilsmeier-Haack Reaction Experimental Procedure. (2021). Organic Letters, 23, 676.
  • General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Indole. (n.d.). BenchChem Technical Support Center.
  • General Procedure for the preparation of N-benzyl/alkyl indole substrates. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link].

  • Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). (n.d.).
  • TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. (2019). European Journal of Medicinal Chemistry, 175, 357.
  • PubChem. (n.d.). 1-isopropyl-1H-indole. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link].

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science Ltd.
  • PubChem. (n.d.). 4-bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link].

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 19, 2026, from [Link].

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will dissect its core chemical properties, predictable spectroscopic signatures, and principal synthetic routes. The central focus of this guide is to illuminate the compound's reactivity, showcasing the strategic utility of its aldehyde and aryl bromide functionalities as orthogonal handles for molecular diversification. Advanced applications, including its role in constructing complex polycyclic scaffolds relevant to drug discovery, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Molecular Identity and Physicochemical Properties

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a substituted indole, a privileged scaffold in numerous biologically active compounds. The strategic placement of the bromo, isopropyl, and formyl groups provides a rich platform for synthetic manipulation.

Chemical Structure

The molecule's architecture is foundational to its reactivity. The electron-donating nature of the indole nitrogen is modulated by the sterically bulky isopropyl group, while the electron-withdrawing aldehyde at the C3 position and the bromine at the C4 position influence the electronic landscape of the bicyclic system.

Caption: Structure of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Core Properties

The fundamental molecular properties are essential for stoichiometric calculations and analytical characterization.

PropertyValueSource
CAS Number 1350760-29-0[1][2]
Molecular Formula C₁₂H₁₂BrNO[2]
Molecular Weight 266.13 g/mol [2]
Canonical SMILES CC(C)N1C=C(C=O)C2=C1C(=CC=C2)Br
Physicochemical Data

While experimental data for the title compound is sparse, we can infer its properties from the well-characterized parent compound, 4-bromo-1H-indole-3-carbaldehyde (CAS: 98600-34-1).

PropertyValue (for 4-bromo-1H-indole-3-carbaldehyde)Expected Influence of N-Isopropyl GroupSource
Appearance Yellow to orange crystalline solidLikely a pale yellow solid or oil[3]
Melting Point 179-180 °CLower melting point due to steric hindrance disrupting crystal lattice packing[3]
Boiling Point 395.6 °C (Predicted)Higher due to increased molecular weight, but likely decomposes before boiling[3]
Solubility Slightly soluble in water; Soluble in common organic solventsIncreased solubility in nonpolar organic solvents (e.g., hexanes, ethyl acetate) and decreased solubility in water[3]

Expert Insight: The addition of the N-isopropyl group significantly increases the lipophilicity of the molecule compared to its N-H counterpart. This modification is a common strategy in medicinal chemistry to improve cell membrane permeability and alter metabolic stability. Consequently, researchers should adjust their purification methodologies, favoring normal-phase chromatography with less polar solvent systems.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on analogous structures, the following represents the expected spectral signature.[4]

¹H NMR Spectroscopy (Proton NMR)
  • Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region, typically between δ 9.9-10.1 ppm. This significant deshielding is characteristic of aldehyde protons.

  • Indole Aromatic Protons: The protons on the benzene portion of the indole ring (H5, H6, H7) will appear in the aromatic region (δ 7.2-8.4 ppm). They will exhibit a complex splitting pattern (doublets and triplets) based on their coupling constants. The H2 proton on the pyrrole ring will appear as a singlet, often around δ 7.7-8.0 ppm.

  • Isopropyl Protons (CH(CH₃)₂): This group will present a distinctive pattern. A septet (or multiplet) corresponding to the single CH proton will appear around δ 4.6-5.0 ppm. A doublet corresponding to the six equivalent methyl (CH₃) protons will be observed further upfield, typically around δ 1.5-1.7 ppm.

¹³C NMR Spectroscopy (Carbon NMR)
  • Carbonyl Carbon (C=O): The aldehyde carbon is the most downfield signal, expected around δ 184-186 ppm.

  • Aromatic & Heterocyclic Carbons: A series of signals between δ 110-140 ppm will correspond to the nine carbons of the bromo-indole core. The carbon bearing the bromine (C4) will be shifted relative to an unsubstituted indole.

  • Isopropyl Carbons: The CH carbon will appear around δ 48-52 ppm, while the two equivalent CH₃ carbons will be found in the aliphatic region, around δ 20-24 ppm.

Mass Spectrometry

In an ESI-MS analysis, the compound is expected to show a prominent [M+H]⁺ ion peak at m/z 266.0 and 268.0 in an approximate 1:1 ratio. This isotopic pattern is the hallmark signature of a molecule containing a single bromine atom.

Synthesis and Manufacturing

The synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is most efficiently achieved via N-alkylation of a commercially available precursor.

Primary Synthetic Pathway

The most direct and logical synthetic route involves the N-isopropylation of 4-bromo-1H-indole-3-carbaldehyde. This pathway leverages readily available starting materials and employs a robust, well-established chemical transformation.

G start 4-Bromo-1H-indole- 3-carbaldehyde reagents Isopropyl Bromide Base (e.g., KOH, NaH) Solvent (e.g., DMSO, DMF) start->reagents N-Alkylation product 4-Bromo-1-isopropyl-1H-indole- 3-carbaldehyde reagents->product

Caption: Synthetic workflow for N-isopropylation.

Detailed Experimental Protocol: N-Isopropylation

This protocol is a self-validating system, where reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • System Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-1H-indole-3-carbaldehyde (1.0 equiv.).

  • Solvation: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as potassium hydroxide (KOH, 2.0 equiv.) or sodium hydride (NaH, 1.2 equiv.), portion-wise. The choice of KOH is often preferred for its lower cost and easier handling on a large scale.[4] The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion.

  • Alkylation: While stirring at 0 °C, add 2-bromopropane (isopropyl bromide, 1.5-2.0 equiv.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's completion by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Workup: Upon completion, quench the reaction by pouring the mixture into cold water. This precipitates the product and dissolves the inorganic salts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for controlled, sequential diversification. The aldehyde and the aryl bromide serve as orthogonal reactive sites.

Reactivity of the Aldehyde Group

The C3-formyl group is a versatile functional handle typical of aromatic aldehydes.[5]

  • Oxidation: It can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂), providing access to indole-3-carboxylic acid derivatives.

  • Reduction: Selective reduction to the alcohol (4-bromo-1-isopropyl-1H-indol-3-yl)methanol is achievable with mild reducing agents like sodium borohydride (NaBH₄).

  • Condensation Reactions: It serves as an electrophile in various C-C and C-N bond-forming reactions, including Wittig olefination, Henry nitroaldol reactions, and reductive amination to install diverse side chains.

Reactivity of the Aryl Bromide

The C4-bromo substituent is the gateway to advanced molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. This functionality is generally stable to the conditions used for modifying the aldehyde group, allowing for a late-stage diversification strategy.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of a wide array of aryl or vinyl groups at the C4 position.

  • Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes installs an alkynyl moiety, a key group for click chemistry or as a precursor for other functional groups.

  • Heck Coupling: Palladium-catalyzed coupling with alkenes can also be employed to forge new C-C bonds at the C4 position.

Advanced Applications in Scaffold Synthesis

The strategic combination of functionalities in this indole core makes it an ideal starting point for constructing complex, drug-like polycyclic systems. Research on the parent N-H compound has demonstrated its utility in powerful multicomponent and cascade reactions.[6]

G cluster_aldehyde Aldehyde Reactivity cluster_bromide Aryl Bromide Reactivity start 4-Bromo-1-isopropyl- 1H-indole-3-carbaldehyde reductive_amination Reductive Amination start->reductive_amination R-NH₂, reductant wittig Wittig Reaction start->wittig Ylide oxidation Oxidation start->oxidation [O] suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂, Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira Alkyne, Pd/Cu Catalyst heck Heck Cyclization start->heck Alkene, Pd Catalyst complex_scaffolds Diverse & Complex Drug-like Scaffolds (e.g., Azepinoindoles, Spiroindolines) reductive_amination->complex_scaffolds wittig->complex_scaffolds oxidation->complex_scaffolds suzuki->complex_scaffolds sonogashira->complex_scaffolds heck->complex_scaffolds

Sources

Spectroscopic Blueprint of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of a Novel Indole Derivative

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a vast array of biologically active compounds. The targeted synthesis of novel indole derivatives, such as 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, opens new avenues for therapeutic intervention. The precise characterization of these molecules is paramount, and a comprehensive understanding of their spectroscopic properties is the bedrock upon which further research is built.

This in-depth technical guide provides a detailed exploration of the spectroscopic signature of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. In the absence of extensive published experimental data for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel indole-based compounds.

Molecular Structure and Key Features

The structure of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is characterized by a core indole ring system, substituted at the 4-position with a bromine atom, at the 1-position (the nitrogen atom) with an isopropyl group, and at the 3-position with a carbaldehyde group. Each of these substituents imparts distinct electronic and steric influences that are reflected in the molecule's spectroscopic data.

Figure 1. Molecular structure of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde provide a detailed map of the electronic environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

For the acquisition of high-resolution NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: For unambiguous assignment of all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde in CDCl₃ at 400 MHz is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and aldehyde groups, and the electron-donating nature of the indole nitrogen.

Table 1. Predicted ¹H NMR Data for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.1s-
H-5~7.3d~8.0
H-6~7.2t~8.0
H-7~7.5d~8.0
Aldehyde-H~10.1s-
Isopropyl-CH~4.8sept~6.8
Isopropyl-CH₃~1.6d~6.8

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton (CHO): The most downfield signal, appearing as a sharp singlet around 10.1 ppm, is characteristic of an aldehyde proton. Its deshielded nature is due to the strong electron-withdrawing effect of the carbonyl oxygen.

  • Indole Protons (H-2, H-5, H-6, H-7): The proton at the 2-position (H-2) is expected to be a singlet around 8.1 ppm, deshielded by the adjacent aldehyde group and the ring nitrogen. The aromatic protons on the benzene ring (H-5, H-6, and H-7) will exhibit a characteristic splitting pattern. H-5 and H-7 will likely appear as doublets, coupled to H-6, which in turn will be a triplet. The bromine at the 4-position will influence the chemical shifts of these protons, generally causing a downfield shift compared to the unsubstituted indole.

  • Isopropyl Group: The methine proton of the isopropyl group (-CH) is predicted to be a septet around 4.8 ppm, coupled to the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet around 1.6 ppm, coupled to the methine proton.

G cluster_molecule 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde cluster_spectrum Predicted ¹H NMR Spectrum H2 H-2 s_H2 ~8.1 ppm (s) H2->s_H2 H5 H-5 s_H5 ~7.3 ppm (d) H5->s_H5 H6 H-6 s_H6 ~7.2 ppm (t) H6->s_H6 H7 H-7 s_H7 ~7.5 ppm (d) H7->s_H7 Aldehyde_H Aldehyde-H s_Aldehyde_H ~10.1 ppm (s) Aldehyde_H->s_Aldehyde_H Isopropyl_CH Isopropyl-CH s_Isopropyl_CH ~4.8 ppm (sept) Isopropyl_CH->s_Isopropyl_CH Isopropyl_CH3 Isopropyl-CH3 s_Isopropyl_CH3 ~1.6 ppm (d) Isopropyl_CH3->s_Isopropyl_CH3

Figure 2. Correlation of protons to their predicted ¹H NMR signals.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Table 2. Predicted ¹³C NMR Data for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Aldehyde)~185
C-2~138
C-3~118
C-3a~125
C-4~115 (bearing Br)
C-5~123
C-6~124
C-7~112
C-7a~137
Isopropyl-CH~50
Isopropyl-CH₃~22

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon, with a predicted chemical shift around 185 ppm.

  • Indole Carbons: The chemical shifts of the indole carbons are influenced by the substituents. The carbon bearing the bromine (C-4) will be significantly affected. The other aromatic carbons will appear in the typical range of 110-140 ppm.

  • Isopropyl Carbons: The methine carbon of the isopropyl group is expected around 50 ppm, while the two equivalent methyl carbons will be found further upfield, around 22 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The predicted IR spectrum of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde will be dominated by absorptions corresponding to the C=O, C-H, and C-N bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

Table 3. Predicted Key IR Absorption Bands.

Wavenumber (cm⁻¹)IntensityAssignment
~2970MediumC-H stretch (isopropyl)
~2870, ~2770Weak-MediumC-H stretch (aldehyde)
~1670StrongC=O stretch (aromatic aldehyde)
~1600, ~1470MediumC=C stretch (aromatic)
~1350MediumC-N stretch
~800StrongC-Br stretch

Interpretation of the IR Spectrum:

  • C=O Stretch: A strong, sharp absorption band around 1670 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl group of an aromatic aldehyde. Conjugation with the indole ring lowers the frequency compared to a saturated aldehyde.

  • C-H Stretches: The C-H stretching vibrations of the isopropyl group will appear around 2970 cm⁻¹. The aldehyde C-H stretch typically shows two weak to medium bands around 2870 and 2770 cm⁻¹ (Fermi resonance), which are highly diagnostic for an aldehyde.

  • Aromatic C=C Stretches: Medium intensity bands in the 1600-1470 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the indole ring.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically around 800 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred, which typically yield the molecular ion with minimal fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

Molecular Ion Peak: The molecular weight of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (C₁₂H₁₂BrNO) is 278.14 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensity at m/z 277 and 279, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Major Fragmentation Pathways:

Under electron ionization, the molecule is expected to undergo several characteristic fragmentations:

  • Loss of the isopropyl group: Cleavage of the N-isopropyl bond can lead to a fragment ion corresponding to the 4-bromo-1H-indole-3-carbaldehyde radical cation.

  • Loss of the aldehyde group: Fragmentation may involve the loss of the CHO group (29 Da).

  • Loss of bromine: Cleavage of the C-Br bond can also occur.

G cluster_frags Predicted Fragmentation Molecule [C12H12BrNO]+• m/z = 277/279 Frag1 Loss of •CH(CH3)2 [C9H5BrNO]+• Molecule->Frag1 Frag2 Loss of •CHO [C11H12BrN]+ Molecule->Frag2 Frag3 Loss of •Br [C12H12NO]+ Molecule->Frag3

Figure 3. Predicted major fragmentation pathways in mass spectrometry.

Synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

A plausible and efficient synthesis of the title compound can be achieved through a two-step process starting from 4-bromoindole. This approach involves an initial N-alkylation followed by a Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis

Step 1: N-Isopropylation of 4-Bromoindole

  • To a solution of 4-bromoindole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (isopropyl bromide, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-isopropyl-1H-indole.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous DMF (used as both solvent and reagent) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-bromo-1-isopropyl-1H-indole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide until the solution is alkaline.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. By leveraging established principles of NMR, IR, and MS, and by drawing comparisons with related indole derivatives, we have constructed a comprehensive blueprint of its molecular features. The predicted data, coupled with the detailed experimental protocols for both spectroscopic analysis and synthesis, offers a valuable resource for researchers. This foundational knowledge is critical for the quality control, further functionalization, and biological evaluation of this and other novel indole-based compounds, thereby accelerating the pace of discovery in medicinal chemistry and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Jones, R. A. (1990). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons.
  • NMRShiftDB: an open-access, open-submission, open-source NMR database for organic structures.[Link]

  • ACD/Labs NMR Predictors.[Link]

  • NIST Chemistry WebBook.[Link]

Unlocking the Synthetic Potential of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde: A Guide to the Reactivity of the Aldehyde Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the chemical reactivity inherent in the aldehyde functionality of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying electronic and steric factors governing these transformations. We will dissect key reactions, offering both mechanistic insights and field-proven methodologies to empower your synthetic strategies.

The Molecule: Understanding the Interplay of Substituent Effects

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and pharmaceuticals.[1] The reactivity of the aldehyde in our specific molecule of interest, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, is a nuanced interplay of its three key substituents.

  • The Indole Nucleus : As an electron-rich aromatic system, the indole ring readily participates in electrophilic substitution, with the C-3 position being the most nucleophilic.

  • C-3 Aldehyde Group : This powerful electron-withdrawing group (-M, -I) significantly deactivates the pyrrole ring towards electrophilic attack. Conversely, it renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • N-1 Isopropyl Group : This bulky alkyl group provides a significant steric shield around the N-1 and C-2 positions. Electronically, it is a weak electron-donating group (+I), slightly increasing the electron density of the indole ring.

  • C-4 Bromo Group : Located on the benzene ring, the bromine atom exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The net result is a moderate deactivation of the benzene portion of the ring system, which can subtly influence the overall electron density and reactivity profile of the molecule.[2][3]

The combination of these features makes the aldehyde group the primary center for synthetic elaboration via nucleophilic addition and related transformations.

G cluster_molecule 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde mol Structure Placeholder N1 N-1 Isopropyl (+I Effect, Steric Bulk) C3 C-3 Aldehyde (-M, -I Effect, Electrophilic Center) C4 C-4 Bromo (-I > +M Effect) Indole Indole Core (Electron-Rich Nucleus)

Caption: Key electronic and steric contributions within the target molecule.

Synthesis of the Core Scaffold

The title compound is accessible through standard indole functionalization pathways. A common and efficient method for introducing the C-3 formyl group onto an electron-rich indole nucleus is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a mild electrophile.[6][7]

G start 4-Bromo-1-isopropyl-1H-indole reagent 1. POCl₃, DMF (Vilsmeier Reagent Formation) start->reagent Reacts with intermediate Electrophilic Aromatic Substitution at C-3 reagent->intermediate Forms workup 2. Aqueous Workup (Hydrolysis of Iminium Salt) intermediate->workup Followed by end 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde workup->end Yields G cluster_mech Knoevenagel Condensation Mechanism nuc 1. Base abstracts proton from active methylene compound (Z-CH₂-Z') attack 2. Resulting carbanion attacks aldehyde carbonyl nuc->attack proto 3. Protonation of the alkoxide to form aldol intermediate attack->proto elim 4. Base-catalyzed elimination of water (Dehydration) proto->elim prod α,β-Unsaturated Product elim->prod

Caption: Mechanistic steps of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: To a solution of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 mmol) in ethanol (15 mL), add malononitrile (1.0 mmol).

  • Catalysis: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. [8]5. Workup: Once complete, cool the mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization or silica gel column chromatography.

Wittig Reaction: Olefination

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high reliability. [9]It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared in situ from a phosphonium salt and a strong base. [10][11] Causality: The reaction is driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The stereochemical outcome (Z or E-alkene) is dependent on the stability of the ylide used; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. [12]

G cluster_mech Wittig Reaction Mechanism cyclo 1. [2+2] Cycloaddition between ylide and aldehyde oxa 2. Formation of oxaphosphetane intermediate cyclo->oxa retro 3. Retro-[2+2] Cycloaddition oxa->retro prod Alkene + Triphenylphosphine Oxide retro->prod

Caption: The modern [2+2] cycloaddition pathway for the Wittig reaction. [9] Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol), dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The formation of the orange-red ylide will be observed.

  • Aldehyde Addition: Dissolve 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel column chromatography to yield the desired alkene.

Reductive Amination: Synthesis of Amines

Reductive amination is one of the most effective methods for synthesizing primary, secondary, and tertiary amines. The process involves the reaction of an aldehyde with ammonia or a primary/secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. [13][14] Causality: The choice of reducing agent is critical. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH) are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, preventing premature reduction of the carbonyl. [15]

G start Aldehyde + Primary Amine (R-NH₂) imine Imine/Iminium Ion Formation start->imine Reversible end Secondary Amine Product imine->end Reduction reductant Mild Reducing Agent (e.g., Na(OAc)₃BH) reductant->imine

Caption: Key stages of a direct reductive amination workflow.

Experimental Protocol: Reductive Amination with Benzylamine

  • Setup: In a round-bottom flask, dissolve 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (DCE, 15 mL).

  • Imine Formation: Add acetic acid (2-3 drops) to catalyze imine formation and stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 mmol) portion-wise to the stirring solution.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC for the disappearance of the starting material (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by silica gel chromatography.

Summary of Spectroscopic Data

The following table provides expected and literature-derived spectroscopic data for the starting material and a representative product. [16][17]

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
4-Bromo-1H-indole-3-carbaldehyde ~10.0 (s, 1H, -CHO), ~8.3-7.2 (m, Ar-H) ~185 (-CHO), ~137-110 (Ar-C)
1-methyl-1H-indole-3-carbaldehyde 10.01 (s, 1H), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) 184.4, 137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9, 33.7

| 1-benzyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.33 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H), 5.37 (s, 2H) | 184.6, 138.4, 137.5, 135.3, 129.1, 128.4, 127.2, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4, 51.0 |

Conclusion

The aldehyde group of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde serves as a versatile synthetic handle. Its reactivity is predictably governed by the strong electron-withdrawing nature of the formyl group itself, modulated by the steric and electronic contributions of the N-isopropyl and C-4 bromo substituents. By understanding these fundamental principles, researchers can confidently employ a wide range of classical and modern organic reactions—including Knoevenagel condensations, Wittig olefinations, and reductive aminations—to construct complex molecular architectures for applications in drug discovery and materials science.

References

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The Emerging Therapeutic Potential of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, signaling molecules, and synthetic drugs.[1][2] Its remarkable versatility allows it to mimic peptide structures and interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[1] Among the vast family of indole-based compounds, indole-3-carbaldehyde (I3A) and its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5]

Structural modifications to the I3A scaffold are pivotal for tuning its biological efficacy.[6] Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a compound, often leading to improved potency.[7] Specifically, bromo-substituted indoles have shown promise as potent anti-inflammatory and anticancer agents.[8][9] Furthermore, substitution at the N-1 position of the indole ring can significantly influence its electronic properties and steric profile, impacting receptor binding and overall bioactivity.

This technical guide focuses on the untapped potential of a specific subclass: 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde and its derivatives. By combining the strategic placement of a bromine atom at the 4-position, an isopropyl group at the N-1 position, and the reactive carbaldehyde handle at the 3-position, this scaffold presents a unique platform for developing novel therapeutic agents. We will explore the synthetic pathways to access these molecules, delve into their potential biological activities based on evidence from closely related structures, provide detailed experimental protocols for their evaluation, and discuss the underlying mechanisms of action.

Part 1: Synthesis and Derivatization Strategy

The synthesis of the core scaffold, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, and its subsequent derivatization are critical first steps. The synthetic approach is designed for efficiency and versatility, allowing for the creation of a diverse chemical library.

Synthesis of the Core Scaffold

A plausible and efficient method for synthesizing the core structure involves a two-step process starting from 4-bromo-1H-indole:

  • N-Alkylation: The indole nitrogen is first alkylated with 2-bromopropane in the presence of a suitable base (e.g., sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF) to yield 4-bromo-1-isopropyl-1H-indole.

  • Vilsmeier-Haack Formylation: The resulting N-isopropyl indole is then subjected to a Vilsmeier-Haack reaction. This classic method uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF, to introduce a formyl (carbaldehyde) group at the electron-rich C-3 position of the indole ring.[10]

This sequence provides a reliable route to the target 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde scaffold.

G cluster_0 Synthetic Workflow A 4-Bromo-1H-indole B 4-Bromo-1-isopropyl-1H-indole A->B  N-Alkylation  (2-Bromopropane, NaH, DMF) C 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde (Core Scaffold) B->C  Vilsmeier-Haack Formylation  (POCl3, DMF)

Caption: General workflow for the synthesis of the core scaffold.

Derivatization of the 3-Carbaldehyde Group

The aldehyde functional group at the C-3 position is an excellent handle for further chemical modifications, enabling the synthesis of a wide range of derivatives. Key reactions include:

  • Schiff Base Formation: Condensation with various primary amines (R-NH₂) yields imine derivatives. This is a common strategy for creating bioactive molecules like hydrazones and thiosemicarbazones, which are known to possess significant antimicrobial properties.[11][12]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems.

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a different point for further functionalization.

  • Oxidation: Oxidation to the corresponding carboxylic acid can be achieved using mild oxidizing agents, opening pathways to amide and ester derivatives.[13]

Part 2: Potential Biological Activities and Mechanisms

Based on extensive research into related bromo-indole and indole-3-carbaldehyde structures, the derivatives of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde are hypothesized to possess significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Bromo-substituted indoles have emerged as a promising class of anticancer agents.[7][14] For instance, 3-bromo-1-ethyl-1H-indole has demonstrated selective cytotoxicity against cancer cell lines and inhibitory effects on glutathione S-transferase (GST) isozymes, which are often overexpressed in tumors and contribute to drug resistance.[9][15]

Potential Mechanism of Action: Kinase Inhibition & Apoptosis Induction

A key mechanism for the anticancer effects of many indole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[14] Glycogen synthase kinase-3 (GSK-3) is one such target, where aberrant activity is linked to various cancers.[14] Inhibition of GSK-3 can disrupt cellular signaling pathways, leading to cell cycle arrest and apoptosis. Furthermore, some indole derivatives can induce apoptosis by affecting mitochondrial function and promoting the release of pro-apoptotic factors.

G cluster_0 GSK-3β Signaling Pathway Inhibition Indole Bromo-Indole Derivative GSK3 GSK-3β Indole->GSK3 Inhibition BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylation & Degradation TCF TCF/LEF BetaCatenin->TCF Activation Gene Oncogene Transcription (e.g., c-Myc, Cyclin D1) TCF->Gene Initiation Proliferation Tumor Cell Proliferation Gene->Proliferation Promotion

Caption: Inhibition of the GSK-3β pathway by indole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Brominated indoles isolated from marine sources have demonstrated potent anti-inflammatory activity.[8] They can significantly inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[8]

Potential Mechanism of Action: NF-κB Pathway Inhibition

A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[8] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it triggers the transcription of genes for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16] Brominated indoles have been shown to prevent the translocation of NF-κB, thereby blocking this entire inflammatory cascade.[8]

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation NFkB_inactive NF-κB/IκBα (Inactive) IkB->NFkB_inactive NFkB->NFkB_inactive Nucleus Nucleus NFkB->Nucleus Translocation NFkB_inactive->NFkB Release Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) Transcription->Mediators Indole Bromo-Indole Derivative Indole->NFkB Inhibition of Translocation G A 1. Seed Cells (e.g., A549, MCF-7) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Derivative Dilutions B->C D 4. Incubate (48h - 72h) C->D E 5. Add MTT Reagent (10 µL) D->E F 6. Incubate (4h) Formazan Crystals Form E->F G 7. Solubilize Crystals (DMSO or Solubilizing Agent) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [12][17]

Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants. It is used to assess the anti-inflammatory activity of compounds in LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce NO production. Incubate for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control. [18]

Part 4: Structure-Activity Relationship (SAR) and Data Summary

The biological activity of these derivatives will be highly dependent on their specific chemical structures. A systematic study of these relationships is crucial for optimizing lead compounds.

Derivative Type Substitution on R Predicted Primary Activity Rationale / Key Structural Feature
Schiff Base (Imine) Aromatic aminesAnticancer, AntimicrobialPlanar aromatic systems can intercalate with DNA or fit into enzyme active sites. [5]
Hydrazone Substituted hydrazinesAntimicrobial, AnticancerHydrazone moiety acts as a hydrogen bond donor/acceptor and metal chelator. [12]
Thiosemicarbazone Substituted thiosemicarbazidesPotent AntimicrobialThe N-N-C=S moiety is a key pharmacophore for antimicrobial activity. [11]
Knoevenagel Adduct Cyano- or ester- groupsAnti-inflammatoryThe α,β-unsaturated system can act as a Michael acceptor, covalently modifying target proteins like NF-κB.

Conclusion and Future Perspectives

The 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a bromo-substituent, an N-isopropyl group, and a versatile carbaldehyde handle provides a rich platform for chemical exploration. Based on strong evidence from related compound classes, these derivatives are predicted to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities.

The path forward requires a systematic approach:

  • Synthesis and Characterization: A library of derivatives should be synthesized, focusing on Schiff bases, hydrazones, and thiosemicarbazones.

  • In Vitro Screening: The synthesized compounds must be evaluated using the described protocols to identify initial hits.

  • Mechanism of Action Studies: For the most potent compounds, further assays (e.g., kinase inhibition assays, NF-κB translocation imaging, enzyme inhibition studies) should be conducted to elucidate their precise mechanisms.

  • Lead Optimization: Structure-activity relationship data should be used to guide the design and synthesis of second-generation compounds with improved potency, selectivity, and drug-like properties.

This structured approach will be instrumental in translating the therapeutic potential of these versatile indole derivatives into tangible clinical candidates.

References

  • Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [3][4]2. El-Sawy, A. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [6]3. MDPI. (n.d.). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [19]4. Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. [13]5. Chem-Impex. (n.d.). Indole-3-carboxaldehyde. Chem-Impex. [20]6. Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [5]7. The Good Scents Company. (n.d.). indole-3-carboxaldehyde. The Good Scents Company. [21]8. NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromoindole: Advancing Neuropharmacology and Oncology Research. NINGBO INNO PHARMCHEM CO.,LTD. [14]9. Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. [8]10. Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [11]11. Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [22]12. Singh, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. [1][2]13. Kargar, M., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy. [12]14. BenchChem. (2025). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. BenchChem. [7]15. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Supporting Information. [23]16. Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. [10]17. BenchChem. (n.d.). 4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde. BenchChem. [24]18. ChemicalBook. (n.d.). 4-bromo-1-tosyl-1H-indole-3-carbaldehyde synthesis. ChemicalBook. [25]19. ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate. [26]20. PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. PubChem. [27]21. Hussain, A., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Beilstein Journal of Organic Chemistry. [28]22. Yakan, H., et al. (2021). Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Anti-Cancer Agents in Medicinal Chemistry. [9][15]23. ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. [29]24. MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [30]25. Zaid, H., et al. (2017). Anti-Inflammatory Activity of Natural Products. Molecules. [16]26. Yurttaş, L., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Tropical Journal of Pharmaceutical Research. [17]27. Bassyouni, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [31]28. MDPI. (n.d.). Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. MDPI.

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4-bromo-1-isopropyl-1H-indole-3-carbaldehyde precursors and starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Precursors and Starting Materials for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Introduction: The Strategic Importance of a Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific derivative, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, serves as a highly versatile intermediate in drug discovery. The substituents on this core are strategically significant: the 4-bromo position offers a handle for further functionalization via cross-coupling reactions, the N-isopropyl group can modulate lipophilicity and steric interactions, and the C3-carbaldehyde is a reactive group for building more complex molecular architectures.[2][3]

This guide provides a comprehensive analysis of the synthetic pathways leading to 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, focusing on the critical precursors, starting materials, and the chemical logic underpinning the chosen methodologies. We will explore the primary synthetic routes, provide detailed experimental protocols, and offer insights into the rationale behind reagent selection and reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach is the most logical way to identify the key precursors. The synthesis can be simplified by disconnecting the molecule at its most synthetically accessible bonds.

G target 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde precursor1 4-bromo-1-isopropyl-1H-indole target->precursor1 C-C bond formation (Vilsmeier-Haack) precursor4 Vilsmeier Reagent (POCl₃/DMF) target->precursor4 C-C bond formation (Vilsmeier-Haack) precursor2 4-bromo-1H-indole precursor1->precursor2 N-C bond formation (N-Alkylation) precursor3 Isopropyl Halide precursor1->precursor3 N-C bond formation (N-Alkylation) precursor5 Substituted Aniline / Phenol precursor2->precursor5 Indole Ring Synthesis (e.g., Batcho-Leimgruber)

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary bond disconnections:

  • C3-Formylation: The aldehyde group at the C3 position can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction. This points to 4-bromo-1-isopropyl-1H-indole as the immediate precursor.

  • N1-Alkylation: The isopropyl group on the indole nitrogen is typically introduced via N-alkylation. This identifies 4-bromo-1H-indole as the core heterocyclic precursor.

Therefore, the most direct synthetic strategy involves a three-stage process:

  • Synthesis of the Core: Preparation of 4-bromo-1H-indole.

  • N-Alkylation: Introduction of the isopropyl group.

  • C3-Formylation: Installation of the carbaldehyde.

Stage 1: Synthesis of the Core Precursor, 4-Bromo-1H-indole

4-Bromo-1H-indole is the foundational building block for this synthesis.[4] Its preparation can be approached from several starting materials, with the choice often dictated by commercial availability, scale, and desired purity.

Method A: Bartoli Indole Synthesis (Modified)

The Bartoli synthesis is particularly useful for preparing 7-substituted indoles, but modifications allow for access to other isomers. A common route to 4-substituted indoles involves starting with an appropriately substituted aniline. While the classic Bartoli uses nitroarenes and vinyl Grignard reagents[5], a more practical approach for 4-bromoindole often starts from 2,3-dihalogenated phenols or anilides.

One effective procedure involves the cyclization of N-(3-bromo-2-alkynylphenyl) amides.[6]

Protocol: Synthesis of 4-Bromo-1H-indole via Cyclization [6]

  • Starting Material: N-(3-Bromo-2-ethynylphenyl)-2-hydroxy-2-methylpropanamide (prepared from 3-bromo-2-iodoaniline).

  • Cyclization: To a solution of the starting anilide (1 equivalent) in anhydrous DMF, add freshly powdered sodium hydroxide (3 equivalents).

  • Heating: The resulting mixture is heated to reflux (approx. 140 °C) under a nitrogen atmosphere until the cyclization is complete, as monitored by GC-MS or TLC (typically 4-6 hours).

  • Work-up: Cool the reaction mixture and add dichloromethane (CH₂Cl₂) and aqueous HCl (0.5M solution).

  • Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-bromo-1H-indole.[6]

Method B: Batcho-Leimgruber Indole Synthesis

This powerful method constructs the indole ring from an o-nitrotoluene derivative.[5][7] It involves the formation of an enamine, followed by reductive cyclization.

G start 3-Bromo-2-nitrotoluene enamine Enamine Intermediate start->enamine DMFDMA indole 4-Bromo-1H-indole enamine->indole Reductive Cyclization (e.g., Fe/AcOH, H₂/Pd-C)

Caption: Batcho-Leimgruber synthesis workflow.

Stage 2: N-Isopropylation of 4-Bromo-1H-indole

The introduction of an alkyl group onto the indole nitrogen is a standard and generally high-yielding transformation.[8] The reaction proceeds via deprotonation of the relatively acidic N-H proton, followed by nucleophilic attack on an alkylating agent.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the indole nitrogen without competing in the subsequent alkylation step. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the indole, and the only byproduct is hydrogen gas, which simply evolves from the reaction mixture.[9]

  • Alkylating Agent: Isopropyl halides are used as the electrophile. 2-Iodopropane is more reactive than 2-bromopropane but is also more expensive and less stable. 2-Bromopropane offers a good balance of reactivity and cost.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the indole and the resulting sodium salt, facilitating the reaction.[9]

Protocol: N-Isopropylation of 4-Bromo-1H-indole [9]

  • Preparation: To a dry, argon-flushed round-bottom flask, add 4-bromo-1H-indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration of 0.1 to 0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add 2-bromopropane (1.3 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.

  • Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 4-bromo-1-isopropyl-1H-indole .

Stage 3: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich aromatic and heterocyclic compounds, including indoles.[10][11] The reaction is highly regioselective for the C3 position of the indole nucleus due to its high electron density, which is stabilized by the nitrogen lone pair.

Mechanism Insight: The reaction proceeds by first forming the "Vilsmeier reagent," a chloroiminium cation, from phosphorus oxychloride (POCl₃) and DMF.[11] This cation is a potent electrophile that is attacked by the nucleophilic C3 position of the indole ring. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to reveal the final aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium cation) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Electrophilic Attack Indole 4-bromo-1-isopropyl-1H-indole Indole->Iminium Attack by C3 Product 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde Iminium->Product Hydrolysis (Work-up)

Caption: Vilsmeier-Haack reaction mechanism.

Protocol: Vilsmeier-Haack Formylation [12]

  • Reagent Preparation: In a dry, argon-flushed flask, cool anhydrous DMF (used as both reagent and solvent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Indole: Prepare a solution of 4-bromo-1-isopropyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, add a saturated aqueous solution of sodium carbonate or sodium hydroxide until the mixture is basic (pH > 9) to hydrolyze the iminium intermediate.

  • Isolation: The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final target molecule.

Alternative Synthetic Strategy

An alternative sequence involves formylating 4-bromo-1H-indole first, followed by N-isopropylation.

G start 4-Bromo-1H-indole intermediate 4-Bromo-1H-indole-3-carbaldehyde start->intermediate Vilsmeier-Haack Formylation target 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde intermediate->target N-Alkylation

Caption: Alternative synthetic pathway.

Considerations for the Alternative Route:

  • Advantages: 4-Bromo-1H-indole-3-carbaldehyde is commercially available, potentially shortening the synthesis.[13]

  • Disadvantages: The electron-withdrawing nature of the C3-aldehyde group makes the indole N-H proton slightly less acidic compared to the parent indole, potentially requiring stronger conditions for deprotonation. Furthermore, the aldehyde group could potentially undergo side reactions under strongly basic alkylation conditions, although this is generally not a major issue with NaH/DMF.

Data Summary

StepPrecursorKey ReagentsTypical YieldReference(s)
N-Isopropylation 4-Bromo-1H-indoleNaH, 2-Bromopropane, DMF>85%[9]
C3-Formylation 4-Bromo-1-isopropyl-1H-indolePOCl₃, DMF85-95%[12],[14]
Indole Synthesis N-(3-Bromo-2-alkynylphenyl) amideNaOH, DMF~75%[6]

Conclusion

The synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is most reliably achieved through a sequential three-stage process starting from the core precursor, 4-bromo-1H-indole . The subsequent N-isopropylation using sodium hydride and an isopropyl halide, followed by a Vilsmeier-Haack formylation, are robust and high-yielding reactions that are standard in the synthetic organic chemist's toolkit. Understanding the precursors and the rationale behind each synthetic step allows researchers to efficiently access this valuable intermediate for applications in drug development and materials science.

References

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Physical characteristics of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a core structural motif in numerous biologically active compounds, and modifications at the N1, C3, and C4 positions can profoundly influence their physicochemical and pharmacological properties. This guide provides a focused examination of the key physical characteristics of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, specifically its melting point and solubility, which are critical parameters for its handling, formulation, and application in research and development.

Due to the limited availability of experimentally determined data for this specific molecule, this guide also incorporates data for the parent compound, 4-bromo-1H-indole-3-carbaldehyde, to provide valuable context. Furthermore, it outlines the standard methodologies for the experimental determination of these properties, offering a framework for researchers to ascertain these values in a laboratory setting.

Molecular Structure and Its Influence on Physical Properties

The molecular structure of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde dictates its physical behavior. The presence of the indole ring system, a bromine atom at the 4-position, a carbaldehyde group at the 3-position, and an isopropyl group at the 1-position all contribute to its polarity, molecular weight, and intermolecular forces, which in turn govern its melting point and solubility.

Figure 1: 2D representation of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Physical Characteristics

A comprehensive summary of the available physical data for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde and its parent compound is presented below. It is important to note that some of the data for the target compound are predicted values and should be confirmed by experimental analysis.

Property4-bromo-1-isopropyl-1H-indole-3-carbaldehyde4-bromo-1H-indole-3-carbaldehydeData Type
Melting Point Not available175-177 °CExperimental
Boiling Point 377.3 ± 22.0 °CNot availablePredicted
Density 1.41 ± 0.1 g/cm³Not availablePredicted
Solubility Not availableSoluble in common organic solvents, slightly soluble in water[1]General

In-depth Analysis of Physical Properties

Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. For 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, no experimentally determined melting point is readily available in the surveyed literature. However, the parent compound, 4-bromo-1H-indole-3-carbaldehyde, has a reported melting point of 175-177 °C.

The introduction of an isopropyl group at the N1 position in place of a hydrogen atom will influence the crystal lattice packing and intermolecular forces. Generally, the addition of a non-polar alkyl group can disrupt the hydrogen bonding present in the parent indole (N-H), which might lead to a lower melting point. Conversely, the increase in molecular weight and van der Waals forces could counteract this effect. Therefore, the melting point of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is expected to differ from its parent compound, and experimental determination is necessary for an accurate value.

Solubility

The solubility of a compound is crucial for its use in various applications, including as a reactant in synthesis or in biological assays. While specific solubility data (e.g., in mg/mL) for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde in various solvents is not documented, its structural features suggest its likely solubility profile.

The presence of the relatively non-polar indole ring, the bromine atom, and the isopropyl group suggests that the compound will be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran. The polar carbaldehyde group may impart some solubility in polar protic solvents like ethanol and methanol. Solubility in water is expected to be low due to the predominantly hydrophobic nature of the molecule. For comparison, 4-bromo-1H-indole-3-carbaldehyde is described as being soluble in common organic solvents and slightly soluble in water[1]. The N-isopropylation in the target molecule is likely to further decrease its aqueous solubility.

Experimental Determination of Physical Characteristics

For researchers requiring precise values for the melting point and solubility of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, the following standard experimental protocols are recommended.

Melting Point Determination Protocol

The melting point can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination A Sample Preparation B Capillary Loading A->B C Apparatus Insertion B->C D Controlled Heating C->D E Visual Observation D->E F Record Melting Range E->F

Figure 2: Standard workflow for determining the melting point of a solid organic compound.

Solubility Determination Protocol (Qualitative and Semi-Quantitative)

A preliminary assessment of solubility can be performed through simple dissolution tests.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Qualitative Assessment: To a small, known amount of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (e.g., 1-5 mg) in a test tube, a small volume of the selected solvent (e.g., 0.1 mL) is added at room temperature. The mixture is agitated, and the dissolution is observed.

  • Semi-Quantitative Assessment: If the compound dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, the solvent volume is gradually increased. The approximate solubility can be expressed in terms of "soluble," "sparingly soluble," or "insoluble." For more precise quantitative data, analytical techniques such as UV-Vis spectroscopy or HPLC can be employed by preparing saturated solutions and analyzing the concentration of the dissolved compound.

Conclusion

The physical characteristics of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, particularly its melting point and solubility, are essential for its effective use in scientific research and drug development. While experimentally determined data for this specific compound are not widely published, predictions and comparisons with the parent compound, 4-bromo-1H-indole-3-carbaldehyde, provide valuable initial guidance. For definitive characterization, the experimental protocols outlined in this guide should be followed. The data presented and the methodologies described are intended to support researchers in the accurate handling and application of this important indole derivative.

References

  • ChemBK. 4-Bromo-1H-indole-3-carbaldehyde. [Link]

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An In-Depth Technical Guide to 4-Bromo-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 4-bromo-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. While the specific compound of inquiry, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, is not readily documented in publicly available scientific literature, this paper will focus on the parent compound. The principles of its synthesis, reactivity, and biological significance are directly translatable and foundational for the development of N-substituted derivatives like the isopropyl analogue.

Chemical Identity and Properties

IUPAC Name: 4-bromo-1H-indole-3-carbaldehyde[1]

CAS Number: 98600-34-1[1][2][3]

The structural integrity of 4-bromo-1H-indole-3-carbaldehyde, characterized by an indole nucleus substituted with a bromine atom at the C4-position and a formyl group at the C3-position, underpins its utility as a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-1H-indole-3-carbaldehyde is presented in the table below. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular FormulaC₉H₆BrNOPubChem[1]
Molecular Weight224.06 g/mol AChemBlock[2]
AppearanceSolidSigma-Aldrich[4]
PurityTypically >95%AChemBlock[2]
Storage Temperature0-8 °CAChemBlock[2]

Note: The introduction of a 1-isopropyl group would increase the molecular weight and likely alter the solubility and melting point of the compound.

Synthesis and Mechanistic Considerations

The synthesis of indole-3-carbaldehydes is a well-established area of organic chemistry, with the Vilsmeier-Haack reaction being a prominent method. This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a disubstituted amide like N,N-dimethylformamide (DMF).

A general synthetic pathway for indole-3-carbaldehyde compounds involves the following key steps:

  • Preparation of the Vilsmeier Reagent: Phosphorus oxychloride is slowly added to anhydrous DMF at low temperatures (0-5 °C) to form the electrophilic Vilsmeier reagent.

  • Formylation: The indole substrate is added to the Vilsmeier reagent. The reaction mixture is typically stirred at room temperature before being heated to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched with a basic solution, such as saturated sodium carbonate, to neutralize the acidic components and precipitate the product. The crude product is then collected by filtration, dried, and purified, often by recrystallization.[5]

The following diagram illustrates the generalized workflow for the synthesis of indole-3-carbaldehyde derivatives.

Caption: Generalized workflow for the synthesis of indole-3-carbaldehydes.

For the synthesis of the N-isopropyl derivative, an additional N-alkylation step would be necessary, either before or after the formylation, using an appropriate isopropylating agent.

Spectroscopic Data

The structural elucidation of 4-bromo-1H-indole-3-carbaldehyde is confirmed through various spectroscopic techniques. While specific spectra for this compound are not widely published, analogous compounds such as 2-bromo-1H-indole-3-carboxaldehyde have been characterized, and similar patterns would be expected.[6] Key analytical data would include:

  • ¹H NMR: Characteristic signals for the aromatic protons on the indole ring and the aldehyde proton.

  • ¹³C NMR: Resonances for the carbon atoms of the indole core, the carbonyl carbon of the aldehyde, and the carbon bearing the bromine atom.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Discovery and Development

Indole-3-carbaldehyde and its derivatives are recognized as crucial intermediates in the synthesis of a wide array of biologically active compounds and natural products.[7][8] The presence of the aldehyde group provides a reactive handle for further chemical modifications, enabling the construction of more complex molecular architectures.

The 4-bromo-1H-indole-3-carbaldehyde scaffold has been specifically utilized as a key building block in the synthesis of novel heterocyclic systems with potential therapeutic applications, including azepino[3,4,5-cd]indoles and spiroindolines.[9] These structures are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules.

The general class of indole-containing compounds has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[10][11] The functionalization of the indole nucleus, as with the bromo and formyl groups in the title compound, allows for the fine-tuning of these biological activities.

The following diagram illustrates the central role of 4-bromo-1H-indole-3-carbaldehyde as a precursor to diverse molecular scaffolds.

Caption: Synthetic utility of 4-bromo-1H-indole-3-carbaldehyde in generating complex heterocyclic structures.

Safety and Handling

4-Bromo-1H-indole-3-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Hazard Statements:

  • Harmful if swallowed.[1][3]

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][3]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][12]

  • Use only in a well-ventilated area.[12]

  • Wash hands and any exposed skin thoroughly after handling.[12]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[12][13]

  • If inhaled, move the person to fresh air.[3][12][13]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[12][13]

Conclusion

4-Bromo-1H-indole-3-carbaldehyde is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its well-defined reactivity and the potential for further functionalization make it an important precursor for the development of novel therapeutic agents. While specific data for the N-isopropyl derivative remains elusive in the current literature, the foundational knowledge of the parent compound provides a solid framework for its synthesis and exploration in drug discovery programs. Researchers are encouraged to apply the principles outlined in this guide to the synthesis and investigation of novel N-substituted indole-3-carbaldehyde derivatives.

References

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • FooDB. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). [Link]

  • PubChemLite. 4-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). [Link]

  • Nazarbayev University. Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts: Access to the azepino[3,4,5-cd]indoles and spiroindolines. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • National Institutes of Health. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). [Link]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

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The Indole-3-Carbaldehyde Scaffold: A Cornerstone in Medicinal Chemistry and Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbaldehyde, a deceptively simple heterocyclic aldehyde, represents a pivotal structural motif at the intersection of natural product chemistry, synthetic methodology, and modern pharmacology. First identified in the late 19th century, its journey from a curiosity of organic chemistry to a cornerstone in drug discovery is a testament to its remarkable versatility.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted indole-3-carbaldehydes. It delves into the mechanistic underpinnings of classical and contemporary formylation techniques, offering field-proven insights and detailed experimental protocols. Furthermore, this guide illuminates the profound impact of this scaffold on drug development, exploring its role as a versatile precursor to a multitude of biologically active compounds with therapeutic applications spanning oncology, infectious diseases, and neuropharmacology.[3][4]

Historical Perspective: The Dawn of Indole Chemistry

The story of indole-3-carbaldehyde is intrinsically linked to the broader exploration of indole chemistry in the 19th century. Following the isolation and characterization of indole from indigo dye, chemists embarked on a systematic investigation of its derivatives. The discovery of indole-3-carbaldehyde can be traced back to these early explorations of indole's reactivity.[1] Initially, its synthesis was a challenging endeavor, relying on harsh and often low-yielding methods. However, the development of reliable formylation reactions in the early 20th century marked a turning point, making indole-3-carbaldehyde and its substituted analogs readily accessible to the scientific community. This accessibility catalyzed a surge in research, uncovering its presence in natural systems, including plants like cabbage and broccoli where it plays a role in defense mechanisms, and as a metabolite of tryptophan in gut microbiota.[1][5]

Foundational Synthetic Methodologies: The Art of Indole Formylation

The introduction of a formyl group at the C3 position of the indole nucleus is a fundamental transformation in organic synthesis. The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic attack. Several classical "named" reactions have become the workhorses for this transformation, each with its own set of advantages, limitations, and mechanistic nuances.

The Vilsmeier-Haack Reaction: The Gold Standard

The Vilsmeier-Haack reaction is arguably the most widely employed method for the synthesis of indole-3-carbaldehydes due to its high yields, operational simplicity, and broad substrate scope.[6] The reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. This electrophilic species is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7]

Mechanism:

The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This potent electrophile is then attacked by the nucleophilic C3 position of the indole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carbaldehyde.[6]

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Product Indole-3-carbaldehyde Iminium_Salt->Product + H₂O H2O H₂O (Workup)

Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve the indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Isolation: The product often precipitates as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[6]
4-MethylindolePOCl₃, DMF0 to 85890[6]
5-MethylindolePOCl₃, DMF0 to 85688[6]
6-MethylindolePOCl₃, DMF0 to 90989[6]
5-BromoindolePOCl₃, DMF90991[8]
6-BromoindolePOCl₃, DMF85593[8]
7-MethoxyindolePOCl₃, DMF90786[8]
The Gattermann Reaction: A Classic Approach

The Gattermann reaction provides an alternative route to indole-3-carbaldehydes, particularly for electron-rich indoles.[9] This method involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10] A significant modification to this reaction, which enhances its safety, involves the in-situ generation of HCN from zinc cyanide (Zn(CN)₂) and HCl.[10][11]

Mechanism:

The Gattermann reaction proceeds via the formation of a formimidoyl chloride intermediate from HCN and HCl. This intermediate, upon coordination with the Lewis acid, generates a highly electrophilic species that attacks the indole ring at the C3 position. The resulting aldimine intermediate is then hydrolyzed to the aldehyde.[9]

Gattermann_Reaction cluster_0 Electrophile Generation cluster_1 Formylation & Hydrolysis HCN_HCl HCN + HCl Electrophile Electrophilic Species HCN_HCl->Electrophile + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Electrophile Indole Indole Aldimine_Intermediate Aldimine Intermediate Indole->Aldimine_Intermediate + Electrophile Product Indole-3-carbaldehyde Aldimine_Intermediate->Product + H₂O H2O H₂O (Hydrolysis)

Gattermann Reaction Simplified Workflow.

The Reimer-Tiemann Reaction: A Base-Catalyzed Alternative

The Reimer-Tiemann reaction offers a distinct approach to the formylation of indoles, operating under basic conditions.[12][13] This reaction is more commonly associated with the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles.[12][14] The reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), in a biphasic solvent system.[12]

Mechanism:

The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from the dehydrohalogenation of chloroform by the strong base. The electron-rich indole ring then attacks the electrophilic dichlorocarbene. The resulting dichloromethyl-substituted intermediate undergoes hydrolysis under the basic reaction conditions to furnish the final aldehyde product.[12][15]

The Role of Substituted Indole-3-Carbaldehydes in Drug Discovery and Development

The true significance of substituted indole-3-carbaldehydes lies in their role as versatile building blocks for the synthesis of a vast array of biologically active molecules.[3][4] The aldehyde functionality serves as a convenient handle for further chemical modifications, allowing for the construction of complex molecular architectures.

A Scaffold for Diverse Biological Activities

Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many indole-based compounds exhibit potent anticancer properties.[3] The indole-3-carbaldehyde scaffold has been utilized to synthesize compounds that inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.

  • Antimicrobial: Schiff bases and other derivatives of indole-3-carbaldehyde have shown significant activity against a range of bacteria and fungi.[16]

  • Anti-inflammatory: The indole nucleus is a common feature in many anti-inflammatory drugs. Derivatives of indole-3-carbaldehyde have been investigated for their ability to modulate inflammatory pathways.[3]

  • Antiviral: Certain indole alkaloids and their synthetic analogs derived from indole-3-carbaldehyde have exhibited antiviral activity, including against HIV.[3][4]

Key Synthetic Transformations and Bioactive Derivatives

The aldehyde group of indole-3-carbaldehyde is a gateway to a multitude of chemical transformations, each leading to new classes of compounds with potential therapeutic value.

Condensation Reactions:

  • Schiff Base Formation: The reaction of indole-3-carbaldehyde with primary amines readily forms Schiff bases (imines). These compounds have been extensively studied for their antimicrobial and anticancer activities.[16]

  • Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to a variety of substituted indoles with extended conjugation, which are often colored and have interesting photophysical properties in addition to their biological activities.[17]

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a route to vinylindoles and other complex structures.

Oxidation and Reduction:

  • Oxidation: Oxidation of the aldehyde group to a carboxylic acid yields indole-3-carboxylic acid, another important synthetic intermediate.

  • Reduction: Reduction of the aldehyde to an alcohol gives indole-3-methanol, a precursor to other functionalized indoles.

Synthetic_Pathways I3C Indole-3-carbaldehyde Schiff_Bases Schiff Bases I3C->Schiff_Bases + R-NH₂ Knoevenagel_Products Knoevenagel Adducts I3C->Knoevenagel_Products + Active Methylene Compounds Vinylindoles Vinylindoles I3C->Vinylindoles Wittig Reaction Indole_3_Carboxylic_Acid Indole-3-carboxylic Acid I3C->Indole_3_Carboxylic_Acid Oxidation Indole_3_Methanol Indole-3-methanol I3C->Indole_3_Methanol Reduction Bioactive_Molecules Diverse Bioactive Molecules Schiff_Bases->Bioactive_Molecules Knoevenagel_Products->Bioactive_Molecules Vinylindoles->Bioactive_Molecules Indole_3_Carboxylic_Acid->Bioactive_Molecules Indole_3_Methanol->Bioactive_Molecules

Synthetic utility of indole-3-carbaldehyde.

Conclusion and Future Directions

From its humble beginnings in the annals of 19th-century organic chemistry, substituted indole-3-carbaldehyde has emerged as a profoundly important molecular scaffold. The development of robust and efficient synthetic methods has made this class of compounds readily available, fueling their exploration in medicinal chemistry and materials science. The inherent biological activity of the indole nucleus, combined with the synthetic versatility of the C3-formyl group, has created a powerful platform for the discovery of new therapeutic agents.

Future research in this area will likely focus on the development of more sustainable and atom-economical formylation methods, as well as the application of modern catalytic approaches to the synthesis of increasingly complex and functionally diverse indole-3-carbaldehyde derivatives. As our understanding of the biological targets of indole-based compounds continues to grow, the strategic design and synthesis of novel substituted indole-3-carbaldehydes will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link][3]

  • Gattermann reaction. Grokipedia. [Link][9]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link][4]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link][7]

  • Reimer–Tiemann reaction. Wikipedia. [Link][12]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link][17]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link][16]

  • Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link][13]

  • The Reimer–Tiemann Reaction. ResearchGate. [Link][15]

  • Indole-3-carbaldehyde. Wikipedia. [Link][5]

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  • Lecture 14 : Electrophilic Aromatic Substitution - II. NPTEL Archive. [Link][11]

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] The ability to selectively functionalize the indole ring at various positions is therefore of paramount importance in drug discovery and development. The subject of this guide, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, is a versatile building block, primed for diversification through modern synthetic methodologies. The presence of the bromine atom at the C4-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, while the carbaldehyde at C3 and the isopropyl group at N1 provide additional points for modification and influence the electronic properties of the indole ring.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for their discoverers, Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions are prized for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4][5] This guide provides detailed protocols and expert insights into the application of several key palladium-catalyzed reactions for the derivatization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Core Principles: The Palladium Catalytic Cycle

A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing these reactions. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[6][7][8]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration R-R' Product Reductive Elimination->R-R' Ar-X Aryl Halide (Substrate) Ar-X->Oxidative Addition R'-M Organometallic Reagent R'-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent are critical variables that can significantly impact the reaction outcome. The ligand, in particular, plays a multifaceted role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[5][9]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and is widely used in the pharmaceutical industry.[4][10] This reaction couples our bromoindole substrate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Protocol: Synthesis of 4-Aryl-1-isopropyl-1H-indole-3-carbaldehydes

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Toluene and water (or dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the ligand (e.g., PPh₃; 4-10 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1). The reaction mixture should be thoroughly degassed to prevent oxidation of the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights:

  • The choice of base is critical; stronger bases like Cs₂CO₃ can sometimes lead to higher yields, especially with less reactive boronic acids.

  • For challenging couplings, more sophisticated ligands such as SPhos or XPhos can be employed to enhance catalytic activity. These bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[11]

  • The presence of water is often necessary to facilitate the transmetalation step.[12]

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precursors for the active Pd(0) catalyst.
Ligand PPh₃, SPhos, XPhosPPh₃ is a cost-effective choice for simple couplings. SPhos and XPhos are highly effective for more challenging substrates.[11]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[13]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems that facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

Application 2: Sonogashira Coupling for the Synthesis of Alkynyl Indoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between our bromoindole and a terminal alkyne, providing access to a diverse range of alkynyl-substituted indoles.[14][15] These products can serve as precursors for further transformations.

Protocol: Synthesis of 4-Alkynyl-1-isopropyl-1H-indole-3-carbaldehydes

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 equiv) in the chosen solvent.

  • Add the terminal alkyne (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-3 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).

  • Add the amine base (e.g., Et₃N; 2.0-3.0 equiv).

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights:

  • The copper(I) co-catalyst is crucial for the deprotonation of the alkyne and the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15][16]

  • Copper-free Sonogashira protocols exist and can be advantageous in cases where copper sensitivity is a concern. These often require a stronger organic base.[14]

  • The amine base serves both as a base to neutralize the HBr formed and as a solvent in some cases.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A stable and commonly used catalyst for Sonogashira couplings.[16]
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.[15]
Base Et₃N, DIPEAActs as a proton scavenger and can influence the reaction rate.
Solvent THF, DMFAprotic solvents that are suitable for this reaction.
Temperature Room Temperature to 70 °CMild conditions are often sufficient for this efficient coupling.

Application 3: Heck-Mizoroki Reaction for Alkene Substitution

The Heck-Mizoroki reaction is a versatile method for the arylation or vinylation of alkenes.[3][10] In our case, it allows for the coupling of the 4-bromoindole with an alkene to form a new carbon-carbon bond at the C4 position.

Protocol: Synthesis of 4-Alkenyl-1-isopropyl-1H-indole-3-carbaldehydes

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • Acetonitrile or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and the ligand (e.g., P(o-tol)₃; 4-10 mol%).

  • Add the base (e.g., Et₃N; 1.5-2.0 equiv) and the solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • The Heck reaction mechanism involves migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to release the product and regenerate the palladium catalyst.[3][17]

  • The choice of base is crucial for regenerating the active Pd(0) catalyst.[17]

  • The stereochemical outcome of the Heck reaction is typically trans for the newly formed double bond.[18]

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine: - 4-Bromoindole Substrate - Alkene - Pd(OAc)2 & Ligand - Base & Solvent Heating Heat to 80-120 °C in a sealed tube Reagents->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Dilute, Wash with H2O and Brine Monitoring->Extraction Upon Completion Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[19][20] This reaction allows for the introduction of a wide range of nitrogen-containing functional groups at the C4 position of our indole scaffold.

Protocol: Synthesis of 4-Amino-1-isopropyl-1H-indole-3-carbaldehydes

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Amine (e.g., aniline, morpholine, benzylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-1.5 equiv) in a Schlenk flask.

  • In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃; 1-2 mol%) and the ligand (e.g., XPhos; 2-4 mol%) in the solvent.

  • Add the catalyst solution to the reaction flask.

  • Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expert Insights:

  • The Buchwald-Hartwig amination is highly sensitive to air and moisture, so stringent inert atmosphere techniques are required.

  • The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.[21][22]

  • Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically used.[20]

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precursors.
Ligand XPhos, RuPhos, BrettPhosBulky ligands that facilitate C-N bond formation.[22][23]
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CTo overcome the activation barrier for C-N coupling.

Safety Considerations

Palladium catalysts, phosphine ligands, and strong bases should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions under pressure (e.g., in sealed tubes) should be conducted behind a blast shield. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents. The 4-bromo-1H-indole-3-carbaldehyde substrate is an irritant and may be harmful if swallowed.[24]

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide offer a powerful and versatile toolkit for the functionalization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate a diverse library of indole derivatives for applications in medicinal chemistry and materials science. The protocols and insights provided herein serve as a robust starting point for the exploration of this valuable chemical space.

References

Sources

Ugi multicomponent reaction with 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ugi Multicomponent Reaction with 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde: A Gateway to Novel Peptidomimetic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reactions, prized for its efficiency and ability to rapidly generate complex molecular architectures from simple starting materials.[1][2] This application note provides a comprehensive guide to leveraging the U-4CR for the synthesis of novel peptidomimetics based on a functionalized indole scaffold. We present a detailed protocol using 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde as the aldehyde component. The strategic inclusion of a bromine atom on the indole ring serves as a versatile chemical handle for post-reaction modifications, enabling extensive library diversification. This guide covers the reaction mechanism, a step-by-step experimental protocol, characterization techniques, and the strategic value of this approach in modern drug discovery.

The Ugi Four-Component Reaction: A Mechanistic Overview

Discovered by Ivar Ugi in 1959, the U-4CR is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[3][4] Its remarkable convergence and atom economy make it a favored tool in combinatorial chemistry and medicinal chemistry for creating libraries of drug-like molecules.[1][5]

The reaction mechanism proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[4]

  • Imine Formation: The aldehyde and amine condense to form an imine (or the corresponding iminium ion upon protonation by the carboxylic acid).

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Carboxylate Addition: The carboxylate anion then adds to the nitrilium ion, yielding an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The reaction concludes with an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, from the oxygen to the nitrogen atom. This final step forms the thermodynamically stable bis-amide product and is the primary driving force for the entire reaction sequence.[3][4][6]

Ugi_Mechanism General Ugi Reaction Mechanism cluster_reactants Reactants Aldehyde R1-CHO Imine Imine/Iminium Ion Aldehyde->Imine Amine R2-NH2 Amine->Imine - H2O CarboxylicAcid R3-COOH Nitrilium Nitrilium Ion CarboxylicAcid->Nitrilium + R3-COO- Isocyanide R4-NC Isocyanide->Nitrilium + R4-NC Imine->Nitrilium Intermediate8 O-Acyl-isoamide Nitrilium->Intermediate8 Product α-Acylamino Amide (Product) Intermediate8->Product Mumm Rearrangement (Irreversible) Post_Ugi Post-Ugi Diversification Strategy Ugi_Product Ugi Product (with C4-Br) Suzuki Suzuki Coupling (+ Arylboronic Acid) Ugi_Product->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Ugi_Product->Sonogashira Heck Heck Coupling (+ Alkene) Ugi_Product->Heck Product_Aryl Aryl-Substituted Product Suzuki->Product_Aryl Product_Alkyne Alkynyl-Substituted Product Sonogashira->Product_Alkyne Product_Alkene Alkenyl-Substituted Product Heck->Product_Alkene

Sources

Application Note: A Versatile Strategy for the Synthesis of Azepino[3,4,5-cd]indoles from 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepino[3,4,5-cd]indole scaffold is a privileged heterocyclic motif present in a variety of biologically active natural products and synthetic compounds.[1][2] Molecules containing this tricyclic system have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as anticancer and anti-Alzheimer's agents.[3] This application note provides a detailed protocol for a modular and efficient synthesis of the azepino[3,4,5-cd]indole core, starting from the readily accessible 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

The described synthetic approach leverages a powerful combination of a multi-component Ugi reaction followed by a palladium-catalyzed intramolecular reductive Heck cyclization.[4] This strategy offers a high degree of flexibility, allowing for the introduction of diverse substituents on the azepinoindole core, which is highly desirable for the generation of compound libraries in drug discovery programs.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process commencing with the synthesis of the starting material, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. This is followed by a Ugi four-component reaction (Ugi-4CR) to assemble a complex acyclic precursor. The final and key step is an intramolecular reductive Heck reaction, which facilitates the formation of the seven-membered azepine ring, yielding the desired tricyclic azepino[3,4,5-cd]indole scaffold.

Synthetic Workflow A 4-Bromo-1H-indole B 4-Bromo-1-isopropyl-1H-indole A->B N-Isopropylation C 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde B->C Vilsmeier-Haack Formylation D Ugi Adduct C->D Ugi-4CR E Azepino[3,4,5-cd]indole D->E Intramolecular Reductive Heck Cyclization

Caption: Overall synthetic workflow for azepino[3,4,5-cd]indoles.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde

1.1 N-Isopropylation of 4-Bromo-1H-indole:

This procedure is adapted from standard N-alkylation methods for indoles.

  • To a solution of 4-bromo-1H-indole (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add 2-iodopropane (1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-isopropyl-1H-indole.

1.2 Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds like indoles.[5]

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to anhydrous DMF (3.0 equiv.) at 0 °C under an inert atmosphere. Stir for 30 minutes.

  • Add the solution of 4-bromo-1-isopropyl-1H-indole (1.0 equiv.) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully pour it into a stirred mixture of ice and aqueous sodium hydroxide solution to neutralize the acid.

  • Stir the resulting suspension for 1 hour, and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Part 2: Synthesis of the Azepino[3,4,5-cd]indole Core

2.1 Ugi Four-Component Reaction (Ugi-4CR):

The Ugi reaction is a powerful multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials.[6]

  • To a solution of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 equiv.) in methanol, add an amine (e.g., benzylamine, 1.0 equiv.), a carboxylic acid (e.g., acrylic acid, 1.0 equiv.), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired Ugi adduct.

2.2 Intramolecular Reductive Heck Cyclization:

The intramolecular Heck reaction is a robust method for the formation of cyclic structures.[7] The reductive variant of this reaction avoids the formation of a double bond in the product.[8]

  • In a reaction vessel, combine the Ugi adduct (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a hydride source, such as formic acid (2.0-3.0 equiv.).

  • Degas the mixture with nitrogen or argon and then heat to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final azepino[3,4,5-cd]indole.

Mechanistic Insights

The key bond-forming step in this synthesis is the intramolecular Heck reaction. The generally accepted mechanism for the neutral pathway is depicted below.

Heck Mechanism A Pd(0)Ln B Aryl-Pd(II)-Br (Oxidative Addition) A->B Ar-Br C Alkene Coordination B->C Alkene D Migratory Insertion C->D F Reductive Cleavage (in reductive Heck) D->F Hydride Source E β-Hydride Elimination (in standard Heck) F->A H-Br + Base G Product F->G

Caption: Simplified mechanism of the intramolecular reductive Heck reaction.

The reaction is initiated by the oxidative addition of the aryl bromide of the Ugi adduct to a palladium(0) complex. This is followed by coordination and subsequent migratory insertion of the tethered alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. In a standard Heck reaction, this intermediate would undergo β-hydride elimination to form an unsaturated product. However, in the reductive variant, the alkylpalladium(II) species is intercepted by a hydride source (e.g., from formic acid), leading to reductive elimination and formation of the saturated azepine ring.

Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield
1.1 N-Isopropylation 4-Bromo-1H-indole4-Bromo-1-isopropyl-1H-indoleNaH, 2-iodopropane, DMF, 0 °C to rt85-95%
1.2 Vilsmeier-Haack Formylation 4-Bromo-1-isopropyl-1H-indole4-Bromo-1-isopropyl-1H-indole-3-carbaldehydePOCl₃, DMF, 0 °C to 40-50 °C70-85%
2.1 Ugi-4CR 4-Bromo-1-isopropyl-1H-indole-3-carbaldehydeUgi AdductAmine, Carboxylic Acid, Isocyanide, MeOH, rt60-80%
2.2 Intramolecular Reductive Heck Cyclization Ugi AdductAzepino[3,4,5-cd]indolePd(OAc)₂, PPh₃, K₂CO₃, HCOOH, DMF, 80-100 °C50-70%

Conclusion

This application note details a robust and adaptable synthetic route to the medicinally important azepino[3,4,5-cd]indole scaffold. The use of a multi-component Ugi reaction allows for the rapid generation of complex precursors, while the subsequent intramolecular reductive Heck cyclization provides an efficient means to construct the challenging seven-membered ring system. This methodology is well-suited for the generation of focused compound libraries for drug discovery and medicinal chemistry programs.

References

  • Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Organic & Biomolecular Chemistry.

  • Platinum-catalyzed cyclization reaction of alkynes: synthesis of azepino[3,4-b]indol-1-ones. Organic & Biomolecular Chemistry.

  • Synthesis of Azepinoindoles and Oxepinoindoles through Brønsted-Acid-Catalyzed Cyclization of an In Situ Generated Dihydrospiroquinoline Intermediate. PubMed.

  • Stereodivergent Transformation of Azepino[3,4,5‐cd]indoles En Route to Nature‐Inspired Scaffolds. ResearchGate.

  • Endo-Selective Cyclization Pathways in the Intramolecular Heck Reaction. Journal of the American Chemical Society.

  • Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction. AIR Unimi.

  • Stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles via cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction. PMC - NIH.

  • Intramolecular Heck reaction. Wikipedia.

  • Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts: Access to the azepino[3,4,5-cd]indoles and spiroindolines. Nazarbayev University.

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc.

  • Ugi Reaction. Organic Chemistry Portal.

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Tetrahedron Letters.

  • Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. PMC - NIH.

  • Platinum-catalyzed cyclization reaction of alkynes: synthesis of azepino[3,4-b]indol-1-ones. PubMed.

  • The Intramolecular Heck Reaction. Macmillan Group.

  • Green and modular synthesis of azepino[4,3,2-cd]indoles and diazepino[6,5,4-cd]indoles via hydride transfer-involved cascade cyclization in ethanol. Organic Chemistry Frontiers.

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Supporting Information.

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. MDPI.

  • Acyltryptamines. IV.1 Azepino[5,4,3-cd]indoles. Journal of Medicinal Chemistry.

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

  • 4-bromo-1-tosyl-1H-indole-3-carbaldehyde synthesis. ChemicalBook.

  • How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate.

Sources

Application Notes and Protocols: Suzuki and Sonogashira Couplings of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation on the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] The ability to strategically functionalize the indole ring system through carbon-carbon (C-C) bond formation is paramount for generating molecular diversity and fine-tuning pharmacological properties in structure-activity relationship (SAR) studies.[1] Among the most powerful and versatile methods for forging these critical bonds are the palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.[3][4][5][6]

This technical guide provides detailed application notes and robust protocols for the Suzuki and Sonogashira coupling reactions utilizing 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde as a key building block. This substrate is of particular interest due to the presence of three distinct functional handles: the reactive C4-bromo position for cross-coupling, the C3-carbaldehyde for further derivatization (e.g., reductive amination, Wittig reactions), and the N1-isopropyl group which enhances solubility and can influence biological activity.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also a deeper understanding of the underlying chemical principles and experimental considerations essential for successful and reproducible outcomes.

PART 1: Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] Its broad functional group tolerance, use of generally stable and non-toxic boronic acids, and mild reaction conditions have made it an indispensable tool in modern organic synthesis.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3][5]

  • Transmetalation: A base is required to activate the organoboron reagent, forming a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition (Rate-Determining) Pd(0)L2->Ox_Add Ar-Br Pd(II)_Intermediate Ar-Pd(II)(Br)L2 Ox_Add->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-B(OR)2 Base Pd(II)_Aryl_Boronate Ar-Pd(II)-Ar'L2 Transmetalation->Pd(II)_Aryl_Boronate Red_Elim Reductive Elimination Pd(II)_Aryl_Boronate->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Red_Elim->Product ArBr 4-bromo-1-isopropyl- 1H-indole-3-carbaldehyde ArBr->Ox_Add ArB Arylboronic Acid ArB->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Suzuki Coupling

This protocol describes a general procedure for the coupling of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Dimethoxyethane (DME) (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Experimental Workflow:

Suzuki_Workflow start Start reagents Combine Indole, Boronic Acid, & Base in Reaction Vessel start->reagents purge Evacuate and Backfill with Inert Gas (3x) reagents->purge solvent Add Anhydrous Solvent and Degassed Water purge->solvent catalyst Add Pd(dppf)Cl₂ solvent->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[6]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be sufficient to create a stirrable slurry.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time will depend on the reactivity of the specific arylboronic acid.[6]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]

Data Presentation: Comparative Reaction Conditions

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane/H₂O80295[9]
Pd(PPh₃)₄K₂CO₃Dimethoxyethane/H₂O80422[10]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606High[11]
Ligand-free Pd-NPsK₂CO₃H₂O3718Moderate-High[1][12]

Note: Yields are highly substrate-dependent and the table serves as a guideline for initial screening.

PART 2: Sonogashira Coupling Protocol

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][13] It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, although copper-free variations have been developed.[13][14][15] This reaction is instrumental in synthesizing arylalkynes and conjugated enynes, which are valuable structures in pharmaceuticals and materials science.[16][17]

Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][14]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[14]

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step is crucial for activating the alkyne.[4]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt.

  • Reductive Elimination: The final step involves the reductive elimination of the product from the palladium center, which regenerates the active Pd(0) catalyst.[18]

Copper-Free Sonogashira: To avoid the potential for alkyne homocoupling (Glaser coupling) facilitated by the copper co-catalyst, copper-free protocols have been developed.[13][19] These often require more electron-rich and bulky phosphine ligands to facilitate the direct reaction of the alkyne with the palladium center.[17][20]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L2 Ox_Add_S Oxidative Addition Pd(0)->Ox_Add_S Ar-Br Pd(II)_S Ar-Pd(II)(Br)L2 Ox_Add_S->Pd(II)_S Trans_S Transmetalation Pd(II)_S->Trans_S Pd(II)_Alkyne Ar-Pd(II)(C≡CR)L2 Trans_S->Pd(II)_Alkyne Cu(I) Cu(I)X Trans_S->Cu(I) Regenerates Co-catalyst Red_Elim_S Reductive Elimination Pd(II)_Alkyne->Red_Elim_S Red_Elim_S->Pd(0) Regenerates Catalyst Product_S Ar-C≡C-R (Product) Red_Elim_S->Product_S Alkyne_Activation Alkyne Activation Cu(I)->Alkyne_Activation R-C≡CH Base Cu_Acetylide Cu(I)-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Trans_S Transfers Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted for a copper-free system to minimize side products and simplify purification, which is often preferred in pharmaceutical synthesis.[17][19]

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or a more advanced precatalyst like [DTBNpP]Pd(crotyl)Cl.[17]

  • A suitable base such as triethylamine (Et₃N), diisopropylamine (DIPA), or 2,2,6,6-Tetramethylpiperidine (TMP).[17][18]

  • Anhydrous solvent such as Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO).[17][18]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer

Experimental Workflow:

Sonogashira_Workflow start Start setup Add Indole & Solvent to Reaction Vessel start->setup purge_s Purge with Inert Gas setup->purge_s reagents_s Add Base, Alkyne, & Catalyst Sequentially purge_s->reagents_s react Stir at Room Temp or Heat Gently reagents_s->react monitor_s Monitor Progress (TLC or LC-MS) react->monitor_s filter Dilute and Filter through Celite monitor_s->filter Upon Completion workup_s Aqueous Work-up & Extraction filter->workup_s purify_s Column Chromatography workup_s->purify_s end End (Isolated Product) purify_s->end

Caption: Generalized workflow for copper-free Sonogashira coupling.

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried flask under an Argon atmosphere, dissolve 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 equiv.) in anhydrous DMSO (or THF).

  • Reagent Addition: To the solution, add the base (e.g., TMP, 2.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) sequentially.[17]

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[17]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. These reactions are often complete within 2-18 hours.[17]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium residues.[8][18]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.

Data Presentation: Comparative Reaction Conditions

Catalyst SystemBaseSolventTemp.Time (h)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMF80°C4-693[2]
Pd(PPh₃)₂Cl₂DIPATHFRT389[18]
[DTBNpP]Pd(crotyl)ClTMPDMSORT-60°C2-1842-92[17]
Pd(OAc)₂ / XPhosEt₃NMeCN110°CN/AHigh[21]

Note: Yields are highly substrate-dependent. The use of a copper co-catalyst (CuI) often allows for lower temperatures and faster reaction times but may require an inert atmosphere to prevent alkyne homocoupling.[13][22]

Concluding Remarks for the Practicing Scientist

The Suzuki-Miyaura and Sonogashira cross-coupling reactions are exceptionally powerful methods for the functionalization of the 4-position of the 1-isopropyl-1H-indole-3-carbaldehyde core. The choice between the two will be dictated by the desired final structure—an aryl-substituted indole via Suzuki or an alkynyl-substituted indole via Sonogashira.

Key Considerations for Success:

  • Purity of Reagents: Ensure the starting indole, boronic acid/alkyne, and solvents are of high purity. Anhydrous and degassed solvents are critical, especially for the Sonogashira coupling.

  • Inert Atmosphere: Maintaining an inert atmosphere is vital to protect the palladium catalyst from deactivation, although some modern precatalysts show improved air stability.[17]

  • Ligand Choice: For challenging substrates or to enable copper-free conditions, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial.[11][21]

  • Base Selection: The base plays a crucial role in both reactions. Inorganic bases like K₂CO₃ or K₃PO₄ are common in Suzuki couplings, while amine bases are standard for Sonogashira reactions.

  • Purification: Residual palladium catalysts must be removed from the final product, especially in a pharmaceutical context. Filtration through Celite, silica gel chromatography, or the use of metal scavengers are effective methods.[8]

By carefully considering these parameters and utilizing the detailed protocols provided, researchers can confidently and efficiently generate diverse libraries of novel indole derivatives for downstream applications in drug discovery and materials science.

References

  • Sonogashira coupling. In: Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Sonogashira Coupling. BYJU'S. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks. PubMed. [Link]

  • Copper- and ligand-free Sonogashira type reaction to produce indole 8 from 2-iodoaniline 5. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Semantic Scholar. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ACS Publications. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Semantic Scholar. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
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Application Notes and Protocols: The Strategic Use of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a "privileged" scaffold in the design of therapeutic agents.[4] Among the vast family of indole-containing molecules, 3-substituted indoles are of particular interest, with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[2][5]

This document provides a detailed guide on the synthetic utility of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde , a versatile building block for the elaboration of complex, biologically active molecules. We will explore its potential in generating diverse chemical libraries and provide detailed, field-tested protocols for its derivatization.

Compound Profile: 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

The subject of these application notes is a trifunctional indole derivative that offers multiple avenues for synthetic diversification.

PropertyValue
IUPAC Name 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde
CAS Number 1350760-29-0[6]
Molecular Formula C12H12BrNO
Molecular Weight 266.14 g/mol

Key Structural Features and Their Synthetic Implications:

  • Indole N-1 Isopropyl Group: This bulky alkyl group enhances lipophilicity, which can be crucial for membrane permeability and oral bioavailability of the final drug candidates. It also sterically hinders N-1 reactions, directing synthetic transformations to other parts of the molecule.

  • C-3 Aldehyde: This is the primary reactive handle for a multitude of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for the introduction of diverse functional groups and pharmacophores.[7]

  • C-4 Bromo Substituent: The bromine atom serves as a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, alkyl, or alkynyl moieties to build molecular complexity.[8]

Synthetic Pathways and Protocols

The strategic value of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde lies in its capacity to serve as a precursor for a wide array of more complex molecules. The following protocols are representative of the key transformations this building block can undergo.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The aldehyde at the C-3 position readily undergoes Knoevenagel condensation with active methylene compounds, a cornerstone reaction for generating compounds with potential anti-inflammatory and antimicrobial activities.[9]

Workflow Diagram:

Knoevenagel_Condensation indole 4-bromo-1-isopropyl-1H- indole-3-carbaldehyde product α,β-Unsaturated Indole Derivative indole->product Reflux reagents Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Base (e.g., Piperidine, Et3N) Solvent (e.g., EtOH, Toluene) reagents->product

Caption: Knoevenagel Condensation Workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq) in absolute ethanol (0.2 M), add the active methylene compound (e.g., malononitrile, 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent system like ethanol/water or purify by column chromatography on silica gel.

Reductive Amination: A Gateway to Novel Amine Derivatives

Reductive amination of the C-3 aldehyde provides a direct route to secondary and tertiary amines, which are common functionalities in bioactive molecules.

Workflow Diagram:

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction indole 4-bromo-1-isopropyl-1H- indole-3-carbaldehyde product 3-(Aminomethyl)-4-bromo- 1-isopropyl-1H-indole indole->product One-pot reaction amine Primary or Secondary Amine (R1R2NH) amine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) reducing_agent->product

Caption: Reductive Amination Workflow.

Detailed Protocol:

  • Reaction Setup: Dissolve 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki Cross-Coupling: Diversification at the C-4 Position

The bromine atom at the C-4 position is a key handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups. This is a powerful strategy for exploring structure-activity relationships (SAR).

Workflow Diagram:

Suzuki_Coupling indole 4-bromo-1-isopropyl-1H- indole-3-carbaldehyde product 4-Aryl-1-isopropyl-1H- indole-3-carbaldehyde indole->product Heat boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) catalyst->product

Caption: Suzuki Cross-Coupling Workflow.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M). Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 0.05 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Conclusion and Future Perspectives

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for sequential or orthogonal derivatization at three distinct points, providing a powerful platform for the rapid generation of diverse compound libraries. The protocols outlined herein serve as a foundational guide for researchers and scientists in drug discovery to unlock the synthetic potential of this promising intermediate in the quest for novel therapeutic agents. The strategic application of such building blocks is crucial in the hit-to-lead optimization phase of drug development.[10]

References

  • R Discovery. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. [Link]

  • ResearchGate. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. [Link]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • ResearchGate. Examples of bioactive molecules containing indole in core structure. [Link]

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde. [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PMC. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. [Link]

  • University of York. Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds. [Link]

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The Strategic Utility of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds and natural products. Among the vast array of functionalized indoles, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic placement of three distinct functional handles—the nucleophilic indole nitrogen (protected with a sterically influential isopropyl group), the electrophilic aldehyde at the C3 position, and the synthetically malleable bromine atom at the C4 position—provides chemists with a powerful tool for the convergent and divergent synthesis of complex molecular architectures.

This technical guide delves into the practical applications of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, offering detailed protocols and mechanistic insights for its utilization in multicomponent reactions, cascade cyclizations, and cross-coupling transformations. The methodologies presented herein are designed to be robust and adaptable, empowering researchers in medicinal chemistry and process development to leverage this key intermediate for the rapid generation of novel chemical entities.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is provided below.

PropertyValue
Molecular Formula C₁₂H₁₂BrNO
Molecular Weight 266.14 g/mol
CAS Number 1350760-29-0
Appearance Typically a yellow to brown solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMF.

Safety and Handling: 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. It is classified as an irritant and may be harmful if swallowed or in contact with skin.

Core Synthetic Applications and Protocols

The synthetic utility of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is primarily centered on the sequential or concerted reactions of its three key functional groups. The aldehyde facilitates the formation of new carbon-carbon and carbon-nitrogen bonds, while the bromo-substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The N-isopropyl group, while seemingly a simple protecting group, can influence the conformation and reactivity of the indole ring system.

Multicomponent Reactions: The Ugi Four-Component Reaction (Ugi-4CR)

The aldehyde functionality of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde makes it an excellent substrate for multicomponent reactions, such as the Ugi-4CR. This reaction allows for the rapid assembly of complex, peptide-like scaffolds from simple starting materials in a single synthetic operation. The resulting Ugi adducts are rich in chemical diversity and retain the synthetically valuable bromine atom for further elaboration.[1]

Ugi_Reaction Indole 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde Ugi_Adduct Ugi Adduct Indole->Ugi_Adduct Amine Primary Amine (R¹-NH₂) Amine->Ugi_Adduct Acid Carboxylic Acid (R²-COOH) Acid->Ugi_Adduct Isocyanide Isocyanide (R³-NC) Isocyanide->Ugi_Adduct

Caption: Ugi four-component reaction workflow.

Protocol 1: Synthesis of an Ugi Adduct

  • To a solution of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq., 266 mg, 1.0 mmol) in methanol (10 mL) is added a primary amine (e.g., benzylamine, 1.0 eq., 107 mg, 1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • A carboxylic acid (e.g., acetic acid, 1.0 eq., 60 mg, 1.0 mmol) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq., 83 mg, 1.0 mmol) are then added sequentially to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Ugi adduct.

Post-Ugi Transformations: Accessing Novel Heterocyclic Scaffolds

The true power of using 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde in Ugi reactions lies in the subsequent transformations of the resulting adducts. The bromine atom, strategically positioned at the C4 position, serves as a linchpin for intramolecular cyclization reactions, leading to the formation of complex, polycyclic indole derivatives.

The Ugi adducts, containing both an aryl bromide and a tethered alkene (formed from an appropriate carboxylic acid component), can undergo a palladium-catalyzed intramolecular reductive Heck reaction to construct azepino[3,4,5-cd]indoles.[1] This transformation is a powerful method for building seven-membered rings fused to the indole core.

Heck_Cyclization Ugi_Adduct Ugi Adduct (with alkene tether) Product Azepino[3,4,5-cd]indole Ugi_Adduct->Product Reductive Heck Cyclization Pd_Catalyst Pd(OAc)₂ / PPh₃ Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Reductive Heck cyclization workflow.

Protocol 2: Palladium-Catalyzed Reductive Heck Cyclization

  • In a flame-dried Schlenk tube, the Ugi adduct (from an acrylic acid derivative, 1.0 eq.), palladium(II) acetate (0.1 eq.), and triphenylphosphine (0.2 eq.) are combined.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous potassium carbonate (2.0 eq.) and anhydrous N,N-dimethylformamide (DMF) are added.

  • The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water (3 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the azepino[3,4,5-cd]indole.

Alternatively, Ugi adducts derived from appropriate amino acids can undergo a gold-catalyzed intramolecular hydroarylation to generate complex spiroindoline scaffolds. This reaction proceeds through a cationic gold intermediate that activates the alkyne or allene moiety for nucleophilic attack by the electron-rich indole C4-C5 bond, followed by dearomatization.

Protocol 3: Gold-Catalyzed Spirocyclization

  • To a solution of the appropriate Ugi adduct (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane is added a gold(I) catalyst (e.g., [Ph₃PAuNTf₂], 0.05 eq.).

  • The reaction is stirred at a temperature ranging from room temperature to 80 °C, depending on the substrate, for 1-12 hours.

  • Progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed in vacuo.

  • The residue is purified directly by flash column chromatography on silica gel to afford the tetracyclic spiroindoline product.

Cross-Coupling Reactions: Functionalization of the C4-Position

The C4-bromo substituent on the indole ring is a versatile handle for introducing a wide range of functionalities via palladium-catalyzed cross-coupling reactions. This allows for the late-stage diversification of indole-based scaffolds, a crucial strategy in modern medicinal chemistry for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent. This allows for the introduction of various aryl and heteroaryl groups at the C4 position.

Protocol 4: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (or a derivative thereof, 1.0 eq.), an arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added, and the mixture is heated to 80-100 °C under an inert atmosphere.

  • The reaction is stirred for 4-12 hours until completion is observed by TLC or LC-MS.

  • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography to give the 4-aryl-indole product.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position and a terminal alkyne, providing access to alkynyl-substituted indoles. These products can serve as intermediates for further transformations or as final products with potential biological activity.

Protocol 5: Sonogashira Cross-Coupling

  • In a Schlenk tube, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.05 eq.) are combined.

  • The tube is evacuated and backfilled with an inert gas.

  • A degassed solvent such as triethylamine or a mixture of THF and triethylamine is added, followed by the terminal alkyne (1.5 eq.).

  • The reaction is stirred at a temperature ranging from room temperature to 60 °C for 2-8 hours.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the 4-alkynyl-indole derivative.

Conclusion

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a highly functionalized and strategically important building block in organic synthesis. Its three distinct points of reactivity can be addressed with high selectivity, enabling the efficient construction of diverse and complex molecular architectures. From the rapid assembly of peptide-like structures via the Ugi reaction to the formation of intricate polycyclic systems through post-Ugi transformations and the late-stage functionalization via cross-coupling reactions, this compound offers a wealth of synthetic possibilities. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to exploit the full potential of this versatile intermediate in the pursuit of novel therapeutics and functional molecules.

References

  • Zaman, M., Hasan, M., Peshkov, A. A., et al. (2023). Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts: Access to the azepino[3,4,5-cd]indoles and spiroindolines. Nazarbayev University Repository. [Link][1]

  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of 4-Bromo-1-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a formyl group at the C3 position of the indole nucleus provides a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the formylation of electron-rich heterocycles like indoles.[1][2] This application note provides a comprehensive, step-by-step experimental protocol for the formylation of 4-bromo-1-isopropyl-1H-indole to yield 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. The causality behind each experimental choice is explained to ensure both reproducibility and a thorough understanding of the reaction.

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][3] This electrophilic species is then attacked by the electron-rich indole at the C3 position, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.[3]

Reaction Scheme

Vilsmeier-Haack Reaction cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Bromo-1-isopropyl-1H-indole 4-Bromo-1-isopropyl-1H-indole POCl3_DMF 1. POCl₃, DMF 2. Aqueous Workup Product_Image 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde POCl3_DMF->Product_Image G A Preparation of Vilsmeier Reagent (POCl₃ + DMF at 0-5°C) B Addition of 4-Bromo-1-isopropyl-1H-indole (in DMF at 0-5°C) A->B C Reaction (Warm to RT, then heat to 60-70°C) B->C D Quenching and Neutralization (Ice and NaHCO₃ solution) C->D E Extraction (DCM) D->E F Washing and Drying (Water, Brine, MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Silica Gel Chromatography) G->H I Final Product (4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde) H->I

Sources

Application Note: Strategic Derivatization of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] This application note provides a detailed guide for the strategic derivatization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, a versatile starting material for generating diverse small-molecule libraries aimed at biological screening. We present detailed protocols for three robust chemical transformations targeting the C3-aldehyde: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction. Each protocol is supported by mechanistic insights and practical considerations for reaction setup, monitoring, purification, and characterization. Furthermore, a comprehensive workflow for subsequent biological screening is outlined, providing researchers with an integrated roadmap from synthesis to lead discovery.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged structure in drug discovery, prized for its ability to mimic peptide structures and engage in various interactions with biological targets such as enzymes and receptors.[2] Its inherent bioactivity is demonstrated by its presence in essential natural molecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] Consequently, synthetic indole derivatives are aggressively pursued for a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

The starting scaffold, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, offers several strategic advantages:

  • The C3-Carbaldehyde: This functional group is an exceptionally versatile chemical handle, amenable to a wide array of C-C and C-N bond-forming reactions, allowing for the introduction of diverse pharmacophores.[4][5]

  • The N1-Isopropyl Group: This substituent enhances lipophilicity, which can improve cell permeability, and sterically shields the indole nitrogen, preventing undesired side reactions at this position.

  • The C4-Bromo Substituent: The bromine atom serves as a valuable site for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification of the library if desired. It also modulates the electronic properties of the indole ring.

This guide focuses on leveraging the C3-aldehyde to build a library of novel compounds for subsequent biological evaluation.

Overall Experimental Workflow

The process of generating and screening a chemical library from the core scaffold follows a logical progression. The workflow ensures that newly synthesized compounds are pure, structurally verified, and systematically evaluated for biological activity.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Storage cluster_2 Biological Screening A Start: 4-bromo-1-isopropyl- 1H-indole-3-carbaldehyde B Derivatization Reaction (Reductive Amination, Knoevenagel, Wittig) A->B C Reaction Work-up & Crude Product Isolation B->C D Purification (Column Chromatography) C->D E Structure Confirmation (NMR, LC-MS) D->E F Purity Assessment (HPLC, LC-MS) E->F G Compound Registration & Stock Solution Prep F->G H Primary Screening (e.g., MTT Assay @ single high concentration) G->H I Hit Confirmation (Re-test positive hits) H->I J Dose-Response Analysis (IC50 Determination) I->J K Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) J->K L Lead Candidate K->L Lead Optimization

Caption: High-level workflow from starting material to lead candidate.

Derivatization Protocols

The following protocols are designed for a 0.5 mmol scale, which is typical for library synthesis. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for installing diverse amine functionalities.[6] The reaction proceeds via the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less sensitive to moisture than sodium cyanoborohydride and selectively reduces the protonated imine in the presence of the unreacted aldehyde.[7]

Experimental Protocol:

  • To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (140 mg, 0.5 mmol).

  • Add dichloromethane (DCM, 5 mL) and stir to dissolve.

  • Add the desired primary or secondary amine (0.6 mmol, 1.2 equivalents). If the amine is a hydrochloride salt, add triethylamine (0.75 mmol, 1.5 equivalents) to liberate the free base.

  • Add acetic acid (35 µL, 0.6 mmol, 1.2 equivalents) to catalyze imine formation.

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (160 mg, 0.75 mmol, 1.5 equivalents) portion-wise over 5 minutes. Note: Mild gas evolution may occur.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Parameter Condition / Reagent Rationale
Amine Primary or SecondaryIntroduces desired R-group for SAR studies.
Solvent Dichloromethane (DCM)Aprotic solvent, good solubility for reactants.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Reducing Agent NaBH(OAc)₃Mild and selective for the iminium ion over the aldehyde.[7]
Temperature Room TemperatureSufficient for most reductive aminations.
Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction between a carbonyl compound and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[8] This reaction is excellent for installing functionalities that can act as Michael acceptors or introduce rigidifying double bonds. A weak base like piperidine is typically used as a catalyst.

Experimental Protocol:

  • In a 25 mL round-bottom flask, dissolve 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (140 mg, 0.5 mmol) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (0.55 mmol, 1.1 equivalents) in absolute ethanol (8 mL).

  • Add a catalytic amount of piperidine (5 µL, ~0.05 mmol, 0.1 equivalents).

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 2-6 hours. A solid product may precipitate from the reaction mixture upon cooling.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol (2 x 3 mL).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The collected solid is often of high purity. If necessary, recrystallize from ethanol or purify the crude residue by silica gel column chromatography.

G Indole Indole-3-carbaldehyde Intermediate Knoevenagel Adduct (Intermediate) Indole->Intermediate ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Intermediate Base Piperidine (Catalyst) Base->Intermediate activates Product α,β-Unsaturated Product Intermediate->Product Water H₂O Intermediate->Water

Caption: Simplified Knoevenagel condensation pathway.

Protocol 3: Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds and a phosphonium ylide.[9][10] This reaction is particularly useful for extending the carbon skeleton and creating C=C double bonds with predictable geometry, depending on the nature of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[10]

Experimental Protocol (for a non-stabilized ylide):

  • Ylide Preparation:

    • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the desired triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (0.6 mmol, 1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF, 8 mL) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi, 1.6 M in hexanes, 0.55 mmol, 1.1 equivalents) dropwise. The solution will typically turn a characteristic color (e.g., deep orange/red), indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (140 mg, 0.5 mmol) in anhydrous THF (4 mL).

    • Cool the ylide solution back down to 0 °C.

    • Slowly add the solution of the aldehyde to the ylide solution via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor by TLC for the disappearance of the aldehyde.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

    • Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product contains triphenylphosphine oxide, a major byproduct. Purify by silica gel column chromatography. A nonpolar eluent system (e.g., hexanes/ethyl acetate) is typically effective, as the triphenylphosphine oxide is relatively polar.

Structural Characterization

Confirming the identity and purity of each synthesized derivative is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For indole derivatives, characteristic signals include the indole NH proton (if not substituted), aromatic protons, and the protons of the newly introduced functional groups.[11][12]

  • Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight of the product and, in the case of HRMS, its elemental composition. Fragmentation patterns can also provide structural clues.[13][14]

Technique Information Obtained Example Interpretation
¹H NMR Proton environment, connectivity (via coupling)Appearance of new aliphatic signals after reductive amination; vinylic protons (doublets) after Wittig reaction.
¹³C NMR Carbon skeletonDisappearance of the aldehyde carbon signal (~185 ppm); appearance of new sp³ or sp² carbon signals.[15]
LC-MS Molecular Weight & PurityA single peak in the chromatogram with the expected [M+H]⁺ ion confirms purity and molecular weight.

Biological Screening Strategy

Once a library of derivatives is synthesized and characterized, the next step is to assess their biological activity. The choice of assay depends on the therapeutic area of interest. Given the broad activities of indoles, primary screens could target cancer cell proliferation, bacterial growth, or specific enzyme activity.[3][16]

General Screening Workflow:
  • Primary High-Throughput Screen (HTS): The library is screened at a single, relatively high concentration (e.g., 10-50 µM) in a robust, miniaturized assay.[17] The goal is to identify initial "hits" that show significant activity compared to controls.

  • Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • Secondary and Counter-Screens: Active compounds are tested in related or orthogonal assays to confirm their mechanism of action and rule out non-specific activity or assay interference (e.g., PAINS - Pan-Assay Interference Compounds).[17][18]

Example Protocol: Anti-Proliferative MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in the appropriate medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])

  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (URL: [Link])

  • The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes - Canadian Science Publishing. (URL: [Link])

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. (URL: [Link])

  • Examples of biologically active C3‐substituted indoles - ResearchGate. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. (URL: [Link])

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (URL: [Link])

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • (PDF) Wittig–Madelung Indole Synthesis - ResearchGate. (URL: [Link])

  • Biomedical Importance of Indoles - PMC - NIH. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: [Link])

  • Chapter 2: Considerations Related to Small-molecule Screening Collections - Books - The Royal Society of Chemistry. (URL: [Link])

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Identification of indole derivatives by two-dimensional NMR-based... - ResearchGate. (URL: [Link])

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (URL: [Link])

  • Study of Mass Spectra of Some Indole Derivatives - SciRP.org. (URL: [Link])

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation - ACG Publications. (URL: [Link])

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (URL: [Link])

  • The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (URL: [Link])

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (URL: [Link])

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - NIH. (URL: [Link])

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC - NIH. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (URL: [Link])

  • Biologically active 3‐alkyl substituted indole derivatives. - ResearchGate. (URL: [Link])

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (URL: [Link])

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Application Notes & Protocols: The Strategic Role of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active molecules.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold" in drug discovery.[2] From neurotransmitters like serotonin to anti-cancer alkaloids like vinblastine, the indole motif is nature's and science's versatile tool for modulating biological function.[1][2]

However, the true power of the indole core is realized through its functionalization. The strategic placement of specific chemical groups allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a particularly valuable synthetic intermediate: 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde .

This compound is not merely another indole derivative; it is a carefully designed synthetic platform. Each of its functional groups serves a distinct and powerful purpose for the synthetic chemist:

  • The Indole Core: Provides the fundamental bicyclic aromatic structure known for its wide-ranging biological activities.[1][4]

  • The C3-Carbaldehyde: An exceptionally versatile functional group that acts as an electrophilic center, enabling a multitude of transformations including condensations, reductive aminations, and participation in multi-component reactions.[5]

  • The C4-Bromine Atom: A crucial "handle" for modern cross-coupling chemistry. It provides a reliable site for palladium-catalyzed reactions, allowing for the introduction of diverse aryl, heteroaryl, and vinyl substituents to build molecular complexity.[6][7]

  • The N1-Isopropyl Group: This alkyl substituent serves multiple roles. It protects the indole nitrogen, preventing unwanted side reactions, and its steric bulk can influence the conformation of the final molecule. Furthermore, it modulates the compound's lipophilicity, a critical parameter in drug design.

This document provides a detailed exploration of the synthesis and strategic applications of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, complete with actionable protocols for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key properties of the title compound is presented below for quick reference.

PropertyValueSource
IUPAC Name 4-bromo-1-isopropyl-1H-indole-3-carbaldehydeInternal
CAS Number 1350760-29-0[8]
Molecular Formula C₁₂H₁₂BrNOInternal
Molecular Weight 266.14 g/mol Internal
Appearance Typically an off-white to yellow or brown solidInferred from similar compounds

Synthesis of the Intermediate: The Vilsmeier-Haack Approach

The most direct and widely employed method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[5][9] This reaction utilizes the "Vilsmeier reagent," an electrophilic chloroiminium ion, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[9][10] The N-isopropyl group is typically installed prior to formylation on a 4-bromoindole precursor.

Protocol 3.1: Synthesis via Vilsmeier-Haack Formylation

This protocol outlines the C3-formylation of N-isopropyl-4-bromoindole.

Workflow Diagram: Synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Isolation DMF DMF (Solvent & Reagent) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Indole N-isopropyl-4-bromoindole in DMF ReactionMix Reaction Mixture Indole->ReactionMix Add dropwise to Vilsmeier Reagent Stir Stir at RT, then heat (e.g., 60-80 °C) ReactionMix->Stir Quench Quench with ice water & basify (e.g., NaOH, Na2CO3) Stir->Quench Precipitate Precipitate Forms Quench->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under vacuum Filter->Dry Product Final Product Dry->Product

Caption: Workflow for Vilsmeier-Haack formylation.

Materials:

  • N-isopropyl-4-bromo-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Ice, Deionized water

  • Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF via a dropping funnel over 30 minutes.

    • Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction temperature and prevent degradation.

  • Stir the mixture at 0 °C for an additional 30-60 minutes to ensure complete formation of the reagent.

  • Formylation: Dissolve N-isopropyl-4-bromo-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Heat the reaction mixture to 60-85 °C for 2-6 hours to drive the reaction to completion.[11]

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of NaOH or Na₂CO₃ until the pH is > 8. A precipitate will form.[11]

    • Causality Note: The basic workup hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reagents.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to yield 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization if necessary.

Strategic Applications in Synthesis

The true value of this intermediate lies in its capacity for orthogonal functionalization. The aldehyde at C3 and the bromide at C4 can be addressed sequentially or in tandem to rapidly generate diverse and complex molecular architectures.

Diagram: Orthogonal Reactivity of the Intermediate

G cluster_c4 C4 Position (Bromine) cluster_c3 C3 Position (Aldehyde) Intermediate 4-Bromo 1-Isopropyl 1H-Indole 3-Carbaldehyde Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Intermediate:f0->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate:f0->Sonogashira Heck Heck Coupling (Alkenes) Intermediate:f0->Heck Knoevenagel Knoevenagel Condensation (Active Methylene Cmpds) Intermediate:f3->Knoevenagel Wittig Wittig Reaction (Phosphonium Ylides) Intermediate:f3->Wittig ReductiveAmination Reductive Amination (Amines + Reducing Agent) Intermediate:f3->ReductiveAmination Ugi Ugi Reaction (Amine, Isocyanide, Acid) Intermediate:f3->Ugi

Caption: Key reaction pathways available from the title compound.

C4-Position Chemistry: Palladium-Catalyzed Cross-Coupling

The C4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, the most prominent of which is the Suzuki-Miyaura coupling. This reaction forges a new carbon-carbon bond between the indole and an organoboron reagent, providing a powerful method for synthesizing biaryl and vinyl-indole structures.[12][13][14]

Protocol 4.1.1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.

Workflow Diagram: Suzuki-Miyaura Coupling Protocol

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Indole 4-Bromo-1-isopropyl- 1H-indole-3-carbaldehyde Flask Reaction Flask Indole->Flask BoronicAcid Arylboronic Acid (1.2 - 1.5 eq) BoronicAcid->Flask Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2, 5 mol%) Catalyst->Flask Base Base (e.g., K2CO3, 2.0 eq) Base->Flask Solvent Solvent (e.g., DME/Water) Solvent->Flask Degas Degas (N2 purge) Flask->Degas Heat Heat to Reflux (e.g., 80-90 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract (e.g., EtOAc/Water) Cool->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Coupled Product Purify->Product

Caption: General workflow for a Suzuki cross-coupling reaction.

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 0.05 eq)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)

  • Solvent system (e.g., 1,2-Dimethoxyethane (DME) and water, 4:1 v/v)

  • Ethyl acetate (EtOAc), Brine

Procedure:

  • Setup: To a round-bottom flask, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Causality Note: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air is crucial for preventing catalyst deactivation and ensuring a reproducible outcome.

  • Add the degassed solvent system (DME/water) via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.[14]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[15]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-1-isopropyl-1H-indole-3-carbaldehyde.

C3-Position Chemistry: Building Diversity from the Aldehyde

The aldehyde group is a gateway to countless derivatives. Knoevenagel condensations, for example, with active methylene compounds (like malononitrile or ethyl cyanoacetate) introduce α,β-unsaturated systems that are themselves valuable intermediates for further reactions.[16]

Protocol 4.2.1: Knoevenagel Condensation

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Base catalyst (e.g., Piperidine, 0.1 eq)

  • Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

  • Dissolve the indole aldehyde in ethanol in a round-bottom flask.

  • Add malononitrile followed by a catalytic amount of piperidine.

  • Heat the mixture to reflux for 2-4 hours. A precipitate often forms as the product is generated.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Advanced Strategies: Tandem and Multi-Component Reactions

The true elegance of using 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is demonstrated in multi-step, one-pot, or tandem reaction sequences. A recent study highlighted its use as a key building block in a post-Ugi reaction assembly.[6]

In this strategy:

  • The aldehyde participates in a four-component Ugi reaction to rapidly assemble a complex acyclic intermediate.

  • The C4-bromo group and a newly introduced functional group from the Ugi reaction are then used in a subsequent palladium-catalyzed reductive Heck cyclization to forge complex polycyclic scaffolds like azepino[3,4,5-cd]indoles.[6]

Diagram: Ugi / Heck Tandem Strategy

G Indole 4-Bromo-1-isopropyl- 1H-indole-3-carbaldehyde Ugi_Reaction Ugi Reaction (4-component) Indole->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi_Reaction Ugi_Adduct Acyclic Ugi Adduct (Retains C4-Bromo group) Ugi_Reaction->Ugi_Adduct Step 1 Heck_Reaction Pd-Catalyzed Reductive Heck Cyclization Ugi_Adduct->Heck_Reaction Step 2 Final_Product Polycyclic Scaffold (e.g., Azepinoindole) Heck_Reaction->Final_Product

Caption: A powerful tandem strategy using the intermediate.[6]

This approach showcases the ultimate utility of the intermediate: using its two distinct reactive sites in a programmed sequence to build significant molecular complexity from simple starting materials, a highly desirable strategy in modern drug discovery.

Conclusion

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is far more than a simple chemical. It is a strategically designed building block that offers chemists orthogonal control over two of the most important positions on the indole scaffold. Its ability to participate in robust and high-yield transformations like the Vilsmeier-Haack synthesis, Suzuki cross-coupling, and various aldehyde derivatizations makes it an invaluable intermediate. The potential for its use in advanced, complexity-building tandem reactions further solidifies its role as a powerful tool for researchers, scientists, and professionals in the field of drug development and organic synthesis.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • Versatility in pharmacological actions of 3-substituted indoles.
  • Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular A. University of Porto Repository.
  • Indole-Based Metal Complexes and Their Medicinal Applic
  • Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.
  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences Repository.
  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts: Access to the azepino[3,4,5-cd]indoles and spiroindolines. Nazarbayev University Repository.
  • 4-Bromo-1-tosyl-1H-indole-3-carboxaldehyde. Benchchem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses.
  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. ChemicalBook.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you optimize your reaction yield and purity.

Introduction: The Vilsmeier-Haack Approach

The synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is most reliably achieved via the Vilsmeier-Haack reaction.[1][2] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The process involves the reaction of a substituted indole with a Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5] The high electron density at the C3 position of the indole nucleus makes it highly susceptible to electrophilic attack, leading to regioselective formylation.[6][7]

This guide will walk you through the essential steps, from starting material preparation to final product purification, highlighting critical parameters and common pitfalls along the way.

Core Synthesis Protocol & Stoichiometry

The overall transformation involves two key stages: the synthesis of the N-isopropyl indole precursor and the subsequent Vilsmeier-Haack formylation.

Stage 1: Synthesis of 4-bromo-1-isopropyl-1H-indole

A standard method for N-alkylation involves the deprotonation of the indole nitrogen followed by reaction with an alkyl halide.[8][9]

Protocol:

  • To a solution of 4-bromo-1H-indole (1.0 equiv.) in anhydrous DMSO, add powdered potassium hydroxide (KOH, 2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 2-bromopropane (isopropyl bromide, 1.5-2.0 equiv.) dropwise to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction by pouring it into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 4-bromo-1-isopropyl-1H-indole.

Stage 2: Vilsmeier-Haack Formylation

This is the critical formylation step. Careful control of temperature and moisture is paramount for high yield.

ReagentMolar Equiv.Purpose
4-bromo-1-isopropyl-1H-indole1.0Substrate
Anhydrous N,N-Dimethylformamide (DMF)3.0+ (Solvent)Reagent & Solvent
Phosphorus Oxychloride (POCl₃)1.5 - 2.0Activating Agent

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equiv. relative to the substrate).[4] Cool the flask to 0°C in an ice-water bath.

  • Slowly add POCl₃ (1.5 equiv.) dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature remains below 5°C.[4] The formation of the electrophilic chloroiminium salt (Vilsmeier reagent) is highly exothermic.[3][5]

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Reaction: Dissolve the 4-bromo-1-isopropyl-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction's progress should be monitored by TLC until the starting material is consumed. For less reactive substrates, gentle heating (40-60°C) may be required.[5]

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto a stirred mixture of crushed ice.[10] This step quenches the reaction and initiates the hydrolysis of the intermediate iminium salt.

  • Add a saturated aqueous solution of sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃) portion-wise until the solution is neutral or slightly basic (pH 7-8).[11][12] This completes the hydrolysis to the aldehyde and precipitates the product.

  • Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Problems
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Moisture Contamination: POCl₃ and the Vilsmeier reagent are highly sensitive to moisture, which deactivates them.[3]Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade solvents. Run the entire reaction under a dry, inert atmosphere (N₂ or Ar).[13]
Suboptimal Temperature: The initial formation of the Vilsmeier reagent is exothermic. If the temperature is too high, side reactions can occur. If the reaction temperature is too low for the substrate, the reaction may be sluggish.[4][5]Strictly maintain the temperature at 0-5°C during POCl₃ addition. For the formylation step, start at 0°C and gradually warm to room temperature. If the reaction stalls, consider gentle heating (e.g., 40°C) while monitoring by TLC.
Impure Starting Materials: Impurities in the 4-bromo-1-isopropyl-1H-indole can interfere with the reaction.Purify the starting material by column chromatography or recrystallization before use.
Reaction Mixture Solidifies High Reagent Concentration: The Vilsmeier reagent salt can precipitate from the solution if the concentration is too high, seizing the stir bar.[4]Use a co-solvent like anhydrous dichloromethane (DCM) to improve solubility.[4] Alternatively, use a slightly larger volume of DMF. Ensure efficient stirring and cooling to prevent localized heating and precipitation.
Multiple Spots on TLC Reaction Over-run/Decomposition: Prolonged reaction times or excessive heat can lead to the decomposition of the electron-rich indole ring or the product.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating unless necessary.
Incomplete Hydrolysis: The intermediate iminium salt may persist if the work-up is not sufficiently basic or is performed too quickly.Ensure the pH of the aqueous solution is neutral or slightly basic (pH 7-8) during work-up. Stir the mixture for at least 30 minutes after basification to ensure complete hydrolysis.
Difficult Purification Phosphorus Byproducts: Residual phosphorus-based salts from the POCl₃ can complicate purification.[3]Perform a thorough aqueous workup. Washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help remove acidic phosphorus impurities.
Co-eluting Impurities: A non-polar impurity may be difficult to separate from the product.Adjust the polarity of the eluent system for column chromatography (e.g., switch from ethyl acetate to diethyl ether or add a small percentage of DCM). Recrystallization from a suitable solvent system can also be an effective purification method.
Frequently Asked Questions (FAQs)

Q1: Why is the formylation highly selective for the C3 position of the indole? A: The C3 position of the indole ring has the highest electron density and is the most nucleophilic site.[6] The mechanism of electrophilic aromatic substitution on indoles strongly favors attack at C3 to form a stable, non-aromatic intermediate that avoids disrupting the benzene ring's aromaticity.[7]

Q2: Can I use a different activating agent instead of POCl₃? A: Yes, other reagents can be used to activate DMF. Oxalyl chloride is a common alternative that forms the Vilsmeier reagent cleanly with gaseous byproducts (CO, CO₂), which can simplify the workup as there are no phosphorus salts to remove.[3] However, oxalyl chloride and its byproduct CO are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[3]

Q3: My starting material, 4-bromo-1H-indole, is expensive. Are there reliable ways to synthesize it? A: Several synthetic routes to 4-bromoindole exist. One common laboratory method is the Batcho-Leimgruber indole synthesis starting from 2-bromo-6-nitrotoluene.[14] Direct bromination of indole is often complex and can lead to mixtures of products, so building the ring from a pre-brominated precursor is generally preferred for regiocontrol.

Q4: What are the critical safety precautions for this reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[3] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic and should be cooled properly to prevent it from running out of control.

Q5: How can I confirm the identity and purity of my final product? A: The identity of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde can be confirmed using standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will show characteristic shifts for the aldehyde proton (~10 ppm) and the isopropyl group. Mass spectrometry should show the correct molecular ion peak for C₁₂H₁₂BrNO. Purity can be assessed by HPLC or by observing a single spot on TLC in multiple solvent systems.

Visualized Workflows & Mechanisms

To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) add_substrate 3. Add Substrate to Reagent (Maintain 0°C) reagent_prep->add_substrate Freshly prepared reagent substrate_prep 2. Dissolve Substrate (4-bromo-1-isopropyl-1H-indole in DMF) substrate_prep->add_substrate react 4. Stir & Monitor (Warm to RT, monitor by TLC) add_substrate->react Exothermic addition quench 5. Quench on Ice & Hydrolyze (Add base to pH 7-8) react->quench Reaction complete extract 6. Extract with Organic Solvent quench->extract purify 7. Purify via Column Chromatography extract->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Simplified reaction mechanism of the Vilsmeier-Haack formylation.

References

  • NROChemistry. Vilsmeier-Haack Reaction . Organic Reactions. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction . [Link]

  • Gao, W., et al. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively . Org. Lett.[Link]

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde . National Center for Biotechnology Information. [Link]

  • Alcaide, B., et al. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols . Arkivoc. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction . [Link]

  • Baradarani, M. M., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinolin-2-yl)malonaldehyde and its conversion into new heterocyclic compounds . Arkivoc. [Link]

  • ChemWis. Vilsmeier–Haack reaction of indole . YouTube. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction . [Link]

  • Wikipedia. Vilsmeier–Haack reaction . [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . RSC Advances. [Link]

  • Deore, V. S., & Chaudhari, S. R. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Khezri, M., et al. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles . Organic Chemistry Research. [Link]

  • Ivonin, S., et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines . ChemRxiv. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ChemBK. 4-Bromo-1H-indole-3-carbaldehyde . [Link]

  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? . [Link]

  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source . ACS Omega. [Link]

  • PubMed Central. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization . J Am Chem Soc. [Link]

  • Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air . [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation . [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole . [Link]

  • ResearchGate. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride . [Link]

  • ACS Publications. FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES . The Journal of Organic Chemistry. [Link]

  • Fisher Scientific. 4-Bromo-1H-indole-3-carbaldehyde, 97%, Thermo Scientific . [Link]

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  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.

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Technical Support Center: Purification of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a key synthetic intermediate in the development of various therapeutic agents. Its purity is paramount, as even trace impurities can compromise the yield, selectivity, and biological activity of subsequent products. This guide provides detailed troubleshooting advice and protocols to help researchers overcome common purification challenges associated with this compound, which is frequently synthesized via the Vilsmeier-Haack reaction—a process known for generating characteristic side products.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and solubility of pure 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde?

The pure compound is typically a solid, ranging in color from off-white to yellow or orange.[1] While solubility data for this specific N-isopropyl derivative is not widely published, its parent compound, 4-bromo-1H-indole-3-carbaldehyde, is soluble in common organic solvents and only slightly soluble in water.[1] The addition of the isopropyl group increases its lipophilicity. For analytical purposes or reaction setup, it is expected to be soluble in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and dimethyl sulfoxide (DMSO).[2]

Q2: What are the most common impurities I should expect from a Vilsmeier-Haack synthesis?

Purification of indole derivatives can be challenging due to the presence of closely related impurities.[3] The Vilsmeier-Haack reaction, while efficient, can generate several key side products:

  • Unreacted Starting Material: Incomplete formylation will leave the starting 4-bromo-1-isopropyl-1H-indole.

  • Bis(indolyl)methane Derivatives: This is a common high-molecular-weight byproduct. It forms when the desired aldehyde product acts as an electrophile and reacts with a second molecule of the starting indole under the reaction's acidic conditions.[4]

  • Diformylated Products: Although formylation typically occurs at the C3 position, aggressive reaction conditions (high temperature, large excess of Vilsmeier reagent) can lead to a second formylation on the indole ring.[4][5]

  • Hydrolysis Artifacts: Impurities arising from the aqueous work-up step.

Q3: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of my crude product?

A reliable starting point for TLC analysis on silica gel is a mixture of a non-polar and a moderately polar solvent. A system of 20-30% ethyl acetate in hexanes is highly recommended.[6] This should provide good separation between the non-polar impurities, the product, and more polar baseline impurities. The spots can be visualized effectively under UV light at 254 nm.[6]

Q4: Can I purify this compound by recrystallization alone?

Recrystallization can be an excellent method for achieving high purity, especially if the crude material is already relatively clean (>85-90%).[3] However, it often results in lower recovery compared to chromatography.[7] If the crude product is a complex mixture with multiple impurities, as indicated by TLC, direct recrystallization is unlikely to be effective. In such cases, column chromatography should be performed first, followed by recrystallization of the pooled, product-containing fractions for final polishing.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My TLC shows multiple spots, and some are very close to the product's expected Rf value.

  • Causality: Closely migrating spots often indicate structurally similar impurities, such as isomers or unreacted starting material. The high molecular weight bis(indolyl)methane byproduct will typically have a similar or slightly higher Rf than the product, depending on the solvent system.

  • Solution:

    • Optimize TLC: Test a less polar mobile phase (e.g., 10-15% ethyl acetate in hexanes) to increase the separation (ΔRf) between your product and less polar impurities.

    • Column Chromatography is Necessary: Do not attempt direct recrystallization. A carefully run flash column chromatography is required.[8]

    • Technique: Use a long column with a high ratio of silica to crude product (at least 50:1 w/w). Elute with a slow, shallow gradient of your optimized solvent system. Collect small fractions and analyze them by TLC before combining.

Problem 2: The product is streaking on my silica gel TLC plate or column.

  • Causality: Streaking of nitrogen-containing compounds on silica gel is common and is caused by strong, non-ideal interactions between the slightly basic indole nitrogen and the acidic silanol groups on the silica surface.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a competitive base to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) .[9]

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral alumina. However, always test this on a TLC plate first, as compound stability can be an issue.[10]

Problem 3: My yield is very low after column chromatography.

  • Causality: This can be due to several factors:

    • Product Decomposition: The compound may not be stable on silica gel.[10]

    • Irreversible Adsorption: The product may be too polar for the chosen solvent system and remains adsorbed to the silica.

    • Poor Separation: Co-elution with impurities may have forced you to discard mixed fractions, lowering the isolated yield.

  • Solution:

    • Check for Stability: Spot your crude product on a silica TLC plate, elute with your chosen solvent, and let it sit for 30-60 minutes. Then, turn the plate 90 degrees and re-elute in the same solvent system (a technique called 2D TLC). If a new spot appears that is not on the diagonal, your compound is decomposing on the silica.[10] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.

    • Increase Eluent Polarity: If the product is not eluting, gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate).

    • Re-process Mixed Fractions: Combine the impure fractions, evaporate the solvent, and re-purify them on a second column under optimized conditions.

Problem 4: The purified product color is darker than expected (e.g., brown instead of light yellow).

  • Causality: Indole derivatives can be susceptible to air and light oxidation, which often results in the formation of colored impurities. Trace acidic or metallic impurities can also catalyze this degradation.

  • Solution:

    • Charcoal Treatment: During recrystallization, after dissolving the compound in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed colored impurities.

    • Storage: Store the final, pure product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation over time.

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a starting crude mass of ~1.0 g. Adjust silica and solvent volumes accordingly.

  • TLC Optimization: Determine the optimal eluent system. Start by testing 20% EtOAc/Hexanes. The target Rf for the product should be between 0.25 and 0.35 for good separation.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Prepare a slurry of ~50 g of silica gel in the initial, least polar eluent (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the ~1.0 g of crude product in a minimal amount of DCM or the eluent.

    • In a separate flask, add ~2-3 g of silica gel and the dissolved product solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent (e.g., 5% EtOAc/Hexanes), collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc) as the column runs. A step gradient is often sufficient.

    • Monitor the fractions by TLC.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This is best performed on material that is already >90% pure from chromatography.

  • Solvent Selection: Ethanol or an ethyl acetate/hexanes mixture are good starting points.[6]

  • Procedure (using EtOAc/Hexanes):

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.

    • Slowly add hexanes dropwise while stirring until the solution becomes faintly cloudy (turbid). This is the saturation point.

    • Add a few drops of hot ethyl acetate to make the solution clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Analyze Crude Product by TLC tlc_complex Is the TLC complex? (>3 spots or streaking) start->tlc_complex solid Is the crude product a solid? recrystallize Attempt Recrystallization solid->recrystallize Yes column Perform Column Chromatography solid->column No tlc_complex->solid No (1-2 spots) tlc_complex->column Yes spots_close Are spots very close? (ΔRf < 0.1) optimize_column Optimize Column Conditions (shallow gradient, high silica ratio) spots_close->optimize_column Yes final_product Pure Product spots_close->final_product No recrystallize->column Fails recrystallize->final_product Success column->spots_close optimize_column->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Column Chromatography Workflow

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 1. Optimize Eluent via TLC prep2 2. Pack Column with Silica Slurry prep1->prep2 prep3 3. Dry Load Sample onto Silica prep2->prep3 run1 4. Elute with Shallow Gradient prep3->run1 run2 5. Collect Small Fractions run1->run2 analysis1 6. Analyze Fractions by TLC run2->analysis1 analysis2 7. Combine Pure Fractions analysis1->analysis2 analysis3 8. Evaporate Solvent analysis2->analysis3 analysis4 Pure Product analysis3->analysis4

Caption: Step-by-step workflow for flash column chromatography.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Retrieved from

  • Benchchem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. Retrieved from

  • ChemBK. (2024). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Formylation Reactions of N-Substituted Indoles. Retrieved from

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from

  • Cayman Chemical. (2020). Indole-3-carboxaldehyde. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: 3-bromo-1H-indole-2-carbaldehyde Purification. Retrieved from

Sources

Technical Support Center: Optimization of Coupling Reactions with 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions for the synthesis of derivatives of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation on this specific indole scaffold. The inherent electronic properties of the indole ring, combined with the reactivity of the aldehyde functional group, present unique challenges that require careful consideration of reaction parameters.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and optimization strategies grounded in mechanistic principles. We will address common pitfalls and offer systematic approaches to enhance reaction yield, purity, and reproducibility for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions.

Frequently Asked Questions (FAQs) - General Troubleshooting

This section addresses issues common to all palladium-catalyzed coupling reactions involving the 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde substrate.

Q1: My reaction shows no conversion of the starting material. What are the primary points of failure to investigate?

A1: A complete lack of reactivity typically points to a fundamental issue with the catalytic system or the reaction environment.

  • Inactive Catalyst: The heart of the reaction is the active Pd(0) species. Its absence is a common cause of failure.[1]

    • Troubleshooting:

      • Inert Atmosphere: Ensure your reaction vessel and solvents are rigorously deoxygenated by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Oxygen can oxidize and deactivate the Pd(0) catalyst.[2]

      • Reagent Purity: Use high-purity, anhydrous solvents. Water and other impurities can interfere with the catalytic cycle.

      • Catalyst Source: Use a fresh bottle of the palladium pre-catalyst. Older catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage. Consider using air-stable Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂, which are reduced to Pd(0) in situ.

  • Poor Solubility: If your substrate or other reagents are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.

    • Troubleshooting:

      • Visually inspect the reaction mixture at temperature. If solids remain, consider a different solvent or a co-solvent system (e.g., Toluene/EtOH, Dioxane/H₂O).[3]

Q2: I am observing significant formation of 1-isopropyl-1H-indole-3-carbaldehyde (debromination). How can I suppress this side reaction?

A2: Debromination is a common side reaction with electron-rich aryl halides like indoles.[4] It occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can couple with the partner reagent.

  • Causality: The N-H proton on an unprotected indole can be deprotonated by the base, increasing the electron density of the ring system and making reductive cleavage more favorable. While your substrate is N-protected with an isopropyl group, the indole ring itself remains highly electron-rich.

  • Solutions:

    • High-Purity Reagents: Use high-purity, anhydrous solvents to minimize sources of adventitious water or other hydride donors.[4]

    • Base Selection: Strong, sterically hindered bases can sometimes promote side reactions. Screen milder bases. For example, in a Suzuki coupling, you might switch from K₃PO₄ to K₂CO₃.

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (the desired step) versus side reactions. Bulky, electron-rich phosphine ligands often stabilize the catalyst and can sometimes mitigate this issue.

Q3: The aldehyde group appears to be unstable under my reaction conditions. What are the risks and solutions?

A3: The aldehyde group is generally well-tolerated in many cross-coupling reactions, including Sonogashira and Suzuki couplings.[5][6] However, it can be sensitive to certain conditions.

  • Potential Side Reactions:

    • Aldol Condensation: Strong bases (e.g., alkoxides) can deprotonate the α-carbon of other carbonyl-containing species in the mixture, leading to aldol-type side products.

    • Cannizzaro Reaction: Under strongly basic conditions, a disproportionation reaction can occur, though this is less common under typical coupling conditions.

  • Solutions:

    • Mindful Base Selection: Avoid strong, nucleophilic bases where possible. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over alkoxides if aldehyde stability is a concern.

    • Protecting Groups: If instability persists and milder conditions are ineffective, the aldehyde can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group is robust to most coupling conditions and can be readily removed post-coupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming aryl-aryl bonds. However, coupling with the sterically hindered and electron-rich 4-bromoindole core requires careful optimization.

Q: My Suzuki-Miyaura coupling is giving low yields. Which parameters should I screen for optimization?

A: Low yield in a Suzuki coupling is a multi-parameter problem. A systematic approach to optimization is crucial. The key components to investigate are the catalyst-ligand system, the base, and the solvent.

The ligand plays a critical role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. For challenging substrates, generic catalysts like Pd(PPh₃)₄ may be insufficient.

  • Expertise & Causality: The 4-bromo position is adjacent to the bulky N-isopropyl group, creating steric hindrance. Furthermore, the electron-rich indole ring can make the initial oxidative addition step sluggish. Therefore, ligands that are both bulky and electron-rich are required to accelerate the catalytic cycle.[7][8][9] Bulky phosphines or N-heterocyclic carbenes (NHCs) promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.

  • Optimization Strategy:

    • Start with a common, robust catalyst system like Pd(dppf)Cl₂.

    • If yields are low, screen a panel of specialized ligands in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

Parameter Initial Condition Optimization Panel Rationale
Pd Source Pd(dppf)Cl₂ (1-3 mol%)Pd₂(dba)₃, Pd(OAc)₂Precursors for generating Pd(0) in situ with custom ligands.
Ligand (dppf)SPhos, XPhos, RuPhos, tBu₃PBulky, electron-rich ligands known to accelerate couplings of hindered and electron-rich substrates.[10]

The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[11][12] The choice of base can dramatically impact the reaction outcome.

  • Expertise & Causality: The strength and solubility of the base matter. A base that is too weak may not form the active boronate species efficiently. A base that is too strong could promote decomposition of the aldehyde or other side reactions. The cation of the base (e.g., K⁺ vs. Cs⁺) can also influence reaction rates.

  • Optimization Strategy: Screen a variety of inorganic bases. Ensure the base is finely powdered and anhydrous for reproducibility.

Base Typical Concentration Key Characteristics & Considerations
K₂CO₃2-3 equivalentsA common, mild base. Good starting point. Can be slow.
Cs₂CO₃2-3 equivalentsMore soluble in organic solvents than K₂CO₃, often accelerating reactions.
K₃PO₄2-3 equivalentsA stronger, non-nucleophilic base. Often very effective for difficult couplings.[13]
Na₂CO₃2-3 equivalentsAn effective and economical choice, sometimes outperforming other bases.[14]

The solvent must dissolve all components at the reaction temperature and can influence the kinetics of the reaction.[15][16]

  • Optimization Strategy:

Solvent Typical Temperature Key Characteristics & Considerations
1,4-Dioxane / H₂O80-100 °CExcellent general solvent system. The water is crucial for dissolving the base and facilitating transmetalation.
Toluene / EtOH / H₂O80-110 °CGood alternative if starting materials have poor solubility in dioxane.
DMF90-120 °CA polar aprotic solvent that can enhance rates for sluggish reactions, but exercise caution regarding aldehyde stability at high temperatures.
Experimental Protocol: Suzuki-Miyaura Coupling Screening
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.5 eq.).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • In a separate vial, prepare a stock solution of the palladium precursor and ligand (if separate) in the reaction solvent. Degas this solution by bubbling argon through it for 15 minutes.

  • Add the degassed solvent to the reaction vial, followed by the catalyst solution via syringe.

  • Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or LC-MS to assess the consumption of starting material.

Workflow Diagram: Suzuki-Miyaura Optimization

Suzuki_Optimization cluster_start Initial Assessment cluster_reagents Reagent & Catalyst Check cluster_optimization Systematic Optimization cluster_end Outcome Start Low Yield in Suzuki Coupling Reagent_Check Verify Reagent Quality (Boronic Acid, Base, Solvent) Start->Reagent_Check 1. First Principles Catalyst_Check Use Fresh Catalyst (e.g., Pd(dppf)Cl₂) Reagent_Check->Catalyst_Check Base_Screen Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst_Check->Base_Screen 2. Optimize Base Ligand_Screen Screen Ligands (SPhos, XPhos, tBu₃P) with Pd₂(dba)₃ Base_Screen->Ligand_Screen 3. Optimize Ligand Solvent_Screen Optimize Solvent (Dioxane, Toluene, DMF) Ligand_Screen->Solvent_Screen 4. Fine-tune Solvent Success Optimized Yield Solvent_Screen->Success

Caption: Systematic workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for synthesizing aryl-alkynes. The reaction is generally robust but can be plagued by a key side reaction: the homocoupling of the terminal alkyne (Glaser coupling).

Q: My Sonogashira reaction is giving low yields and I observe a significant amount of alkyne homocoupling byproduct. How can I fix this?

A: This is a classic Sonogashira problem. The formation of Glaser side products is almost always due to the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[2]

This is the most critical factor for a clean Sonogashira reaction.

  • Expertise & Causality: The copper acetylide intermediate, essential for the main catalytic cycle, can undergo oxidative dimerization in the presence of O₂ to form the unwanted dialkyne byproduct. The palladium catalyst can also be deactivated by oxygen.

  • Solution:

    • Thorough Degassing: Use the freeze-pump-thaw method (3 cycles) for the solvent for maximum oxygen removal. Alternatively, sparge the solvent vigorously with argon for at least 30 minutes.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon is preferred over nitrogen) throughout the reaction setup and duration.

The ratio and quality of the palladium and copper catalysts are key.

  • Expertise & Causality: The palladium catalyst facilitates the C-C bond formation, while the copper co-catalyst activates the alkyne.[17][18][19][20] An excess of copper or a highly active copper source can accelerate the undesired Glaser pathway.

  • Optimization Strategy:

Parameter Initial Condition Optimization Strategy Rationale
Pd Source PdCl₂(PPh₃)₂ (1-2 mol%)Try Pd(PPh₃)₄A common and effective pre-catalyst.
Cu Source CuI (2-5 mol%)Reduce CuI loading (to 1-2 mol%). Ensure it is a fresh, off-white solid.Minimizes the catalyst for the primary side reaction.
Copper-Free N/AEliminate CuI entirely.Copper-free Sonogashira protocols avoid Glaser coupling but may require higher temperatures or specific ligands to proceed efficiently.[2][21]

An amine base is typically used, often serving as both the base and part of the solvent system.[2]

  • Optimization Strategy:

Parameter Common Conditions Considerations
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Use freshly distilled, anhydrous amine. A large excess is often used.
Solvent THF, DMF, TolueneThe amine base is often used as a co-solvent with one of these. DMF can accelerate slow reactions.[22]
Experimental Protocol: Sonogashira Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq.) and CuI (0.02 eq.).

  • Seal the flask, evacuate, and backfill with argon (repeat 3 times).

  • Add the degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N, 3-5 eq.) via syringe.

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • Finally, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 eq.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, monitoring by TLC or LC-MS.

Workflow Diagram: Sonogashira Troubleshooting

Sonogashira_Troubleshooting Start Low Yield / Poor Purity in Sonogashira Coupling Check_Homocoupling Significant Alkyne Homocoupling? Start->Check_Homocoupling Check_Reactivity Low Conversion of Starting Material? Check_Homocoupling->Check_Reactivity No Improve_Inert Improve Inert Atmosphere (Degas Solvents Rigorously) Check_Homocoupling->Improve_Inert Yes Increase_Temp Increase Temperature (e.g., from RT to 50 °C) Check_Reactivity->Increase_Temp Yes Success Clean, High-Yield Reaction Check_Reactivity->Success No Reduce_Cu Reduce CuI Loading (e.g., to 1-2 mol%) Improve_Inert->Reduce_Cu Copper_Free Attempt Copper-Free Conditions Reduce_Cu->Copper_Free Copper_Free->Success Change_Catalyst Screen Pd Source/Ligand (e.g., Pd(PPh₃)₄) Increase_Temp->Change_Catalyst Change_Solvent Switch Solvent (e.g., THF to DMF) Change_Catalyst->Change_Solvent Change_Solvent->Success

Caption: Decision tree for troubleshooting common issues in Sonogashira coupling reactions.

Troubleshooting Guide: Heck Coupling

The Mizoroki-Heck reaction couples the aryl bromide with an alkene. This reaction can be challenging with electron-rich substrates and is often sensitive to steric hindrance, making optimization of the ligand, base, and solvent paramount.[23][24]

Q: My Heck reaction is sluggish and gives a mixture of regioisomers. How can I improve the conversion and selectivity?

A: Low reactivity and poor regioselectivity are common hurdles in Heck reactions with electron-rich olefins or aryl halides.[25] The electronic nature of your indole substrate makes it a challenging partner.

This is the most powerful lever for controlling both reactivity and selectivity in a Heck reaction.

  • Expertise & Causality: The regioselectivity of the alkene insertion step is highly dependent on the steric and electronic properties of the ligand coordinated to the palladium center. For electron-rich systems, bulky, electron-donating phosphine ligands are often necessary to promote the oxidative addition and influence the subsequent steps.[24][26][27][28] N-heterocyclic carbene (NHC) ligands are also powerful alternatives.[24]

  • Optimization Strategy:

Parameter Initial Condition Optimization Panel Rationale
Pd Source Pd(OAc)₂Pd₂(dba)₃Standard precursors. Pd(OAc)₂ is often effective.
Ligand PPh₃P(o-tolyl)₃, PCy₃, Buchwald ligands (e.g., XPhos), NHC ligands (e.g., IPr)Screen for increased bulk and electron-donating ability to accelerate the reaction and control selectivity.[29]

The base in the Heck reaction is responsible for regenerating the Pd(0) catalyst in the final step of the cycle. The choice of base and solvent are often intertwined.

  • Expertise & Causality: Both organic (e.g., Et₃N) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases are used. The choice can significantly affect the reaction rate and side product formation.[30][31] Polar aprotic solvents are typically required to facilitate the formation of the cationic palladium intermediate that is often invoked in the catalytic cycle.[15][32]

  • Optimization Strategy:

Parameter Common Conditions Optimization Panel
Base Et₃N, DBUK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMF, DMAc, NMPAcetonitrile, Dioxane
Additives NoneTBAB (Tetrabutylammonium bromide)
Experimental Protocol: Heck Coupling
  • To an oven-dried reaction vial, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.), and the ligand (e.g., P(o-tolyl)₃, 0.04 eq.).

  • Seal the vial, evacuate, and backfill with argon.

  • Add the degassed solvent (e.g., DMF), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.) via syringe.

  • Place the vial in a preheated block and stir at a high temperature (e.g., 100-140 °C).

  • Monitor the reaction by LC-MS. Heck reactions often require elevated temperatures and longer reaction times.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Borah, A. J., Deka, R. C., & Sarma, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4483-4503. [Link]

  • Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Hassan, A., Kumar, A., Kumar, V., & Singh, A. K. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Borah, A. J., Deka, R. C., & Sarma, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Zhang, J., Chen, J., Li, Z., Liu, T., & Zhang, Y. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(28), 5434-5439. [Link]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chimica e Industria-Milan, 86, 50-54. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Wikipedia contributors. (2023, November 29). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, Z., Li, Y., Wang, Z., Wang, Y., Zhang, Y., & Wang, J. (2021). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemCatChem, 13(10), 2493-2498. [Link]

  • Wang, Z., Li, Y., Wang, Z., Wang, Y., Zhang, Y., & Wang, J. (2021). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemCatChem. [Link]

  • Durran, S. E., Tüzün, N. Ş., & Hogarth, G. (2019). Pd (II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Journal of Coordination Chemistry, 72(5-7), 1059-1073. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia contributors. (2023, December 16). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol (Master's thesis, King Abdullah University of Science and Technology). [Link]

  • Reddit user submission. (2022, March 3). Scope of Sonogashira Reactions/toubleshooting reaction sequence. r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Smith, R. C. (2017). Solvent effects in palladium catalysed cross-coupling reactions (Doctoral dissertation, University of York). [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Larhed, M., & Hallberg, A. (2001). The Heck Reaction. In Catalytic Hetereocyclic Synthesis (pp. 159-195). Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran. [Link]

  • Smith, R. C., & Fairlamb, I. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Tetrahedron, 75(26), 3559-3576. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Szych, M., Michalak, O., & Szeja, W. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2248-2252. [Link]

  • Al-Masri, O. A., El-Ata, A. A., & El-Boraey, H. A. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 23(8), 1958. [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. [Link]

  • Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • Scott, J. P., & Sarpong, R. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Israel Journal of Chemistry, 58(9-10), 1084-1094. [Link]

  • Reddit user submission. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

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Technical Support Center: Overcoming Challenges in the N-Isopropylation of 4-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the specific challenges associated with the N-isopropylation of 4-bromo-1H-indole. This transformation, while conceptually straightforward, presents a unique intersection of hurdles stemming from substrate electronics, the nature of the secondary alkylating agent, and competing reaction pathways. This document provides in-depth troubleshooting advice, scientifically-grounded FAQs, and validated protocols to enhance your reaction success.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-isopropylation of 4-bromo-1H-indole in a direct question-and-answer format.

Q1: My reaction shows very low conversion, and I primarily recover the 4-bromo-1H-indole starting material. What are the likely causes?

A1: Low conversion is typically rooted in three main areas: insufficient deprotonation, low reaction temperature, or reagent impurity.

  • Insufficient Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO) and requires a sufficiently strong base to generate the reactive indolate anion.[1] If the base is too weak or used in a substoichiometric amount, the equilibrium will favor the starting material. The electron-withdrawing nature of the bromine atom further increases the N-H acidity slightly, but a strong base is still mandatory for complete deprotonation.

  • Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, especially with a sterically hindered secondary electrophile like an isopropyl halide.[1] Increasing the temperature can significantly improve the reaction rate.[2]

  • Reagent and Solvent Purity: Strong bases like sodium hydride (NaH) are extremely sensitive to moisture. Water or other protic impurities in your reagents or solvent will quench the base and the indolate anion, effectively halting the reaction.[1] Always use anhydrous solvents and ensure your indole and alkylating agent are dry. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[1]

Q2: My main product is propene gas, and I'm getting very little of the desired N-isopropyl product. How can I minimize this elimination side reaction?

A2: This is the central challenge of this specific transformation. You are observing a competing E2 (elimination) reaction, which is common when using secondary alkyl halides. The indolate anion can act as both a nucleophile (desired SN2 pathway) and a base (undesired E2 pathway).

  • Choice of Base: While a strong base is needed for deprotonation, a highly hindered base can exacerbate the elimination pathway. Classical conditions using sodium hydride (NaH) are common, but the resulting sodium indolate is a strong base that can promote E2.[2][3] Consider switching to a less-hindered, "softer" base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][5] Cesium carbonate is particularly effective as the larger Cs⁺ cation leads to a "freer," more nucleophilic indolate anion, which can favor the SN2 pathway.[4][5]

  • Temperature Control: While higher temperatures can increase the rate of the desired SN2 reaction, they often favor the E2 elimination pathway even more. A careful optimization of temperature is required. It is often better to run the reaction for a longer time at a moderate temperature (e.g., 60-80 °C) than for a short time at a very high temperature.[2]

  • Alkylating Agent: If possible, consider using 2-iodopropane instead of 2-bromopropane. Iodide is a better leaving group, which can sometimes accelerate the SN2 reaction relative to the E2 pathway. Adding a catalytic amount of potassium iodide (KI) to a reaction with 2-bromopropane can also be beneficial through an in-situ Finkelstein reaction.[6]

Q3: I'm observing a mixture of N-isopropyl and C3-isopropyl isomers. How can I improve the N-selectivity?

A3: The indole ring has two primary nucleophilic sites: the N1-position and the C3-position, with the C3 position often being inherently more nucleophilic in the neutral indole.[7][8] Achieving high N-selectivity depends almost entirely on ensuring the reaction proceeds through the indolate anion.

  • Ensure Complete Deprotonation: Incomplete deprotonation is the most common reason for C3-alkylation.[8] If neutral indole is present, it will react preferentially at the C3 position. Use a slight excess (e.g., 1.1-1.2 equivalents) of a strong base like NaH in a polar aprotic solvent (e.g., DMF, THF) to ensure all the indole is converted to the indolate anion before adding the alkylating agent.[7][8]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent choices as they effectively solvate the cation and the indolate anion, favoring N-alkylation.[1][2] In solvent mixtures, increasing the proportion of DMF has been shown to favor N-alkylation.[7]

  • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][7] In one study, simply increasing the reaction temperature to 80 °C resulted in complete N-alkylation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the N-isopropylation of an indole more challenging than N-methylation or N-benzylation?

A1: The primary difficulty lies in the structure of the isopropyl group. Methyl and benzyl halides are primary halides, which are ideal substrates for SN2 reactions. They are sterically unhindered and cannot undergo elimination reactions (or in the case of some benzyl halides, elimination is highly disfavored). In contrast, an isopropyl halide is a secondary halide. The carbon atom being attacked is more sterically hindered, which slows down the SN2 reaction. More importantly, it has beta-hydrogens that can be abstracted by a base, leading to a competing E2 elimination reaction to form propene. This competition between SN2 and E2 is the fundamental reason for the increased difficulty.[3]

Q2: What is the mechanistic rationale for choosing a base like Cs₂CO₃ over NaH to suppress elimination?

A2: The mechanism involves the interplay between the base's cation and the resulting indolate anion. Sodium hydride (NaH) is a very strong, hard base. The resulting sodium indolate exists as a tight ion pair in many solvents. This can make the anion act as a stronger base, readily abstracting a proton from the isopropyl group (E2). Cesium carbonate (Cs₂CO₃), while still basic enough to deprotonate the indole, provides a large, soft Cs⁺ cation. This larger cation does not coordinate as tightly with the indolate anion, creating a "naked" or "freer" anion. This "softer" anionic nucleophile is more likely to attack the electrophilic carbon of the isopropyl group (SN2) rather than act as a base.[4][5]

Q3: How does the 4-bromo substituent affect the reaction?

A3: The bromine atom at the C4 position influences the reaction in two ways:

  • Electronic Effect: As an electron-withdrawing group, the bromine atom increases the acidity of the N-H proton, making deprotonation slightly easier compared to unsubstituted indole.[9]

  • Steric Effect: The C4 position is relatively remote from the N1 reaction center and does not exert significant steric hindrance. Its primary influence is electronic. Therefore, the challenges encountered are dominated by the nature of the isopropylating agent rather than the bromo-substituent itself.

Experimental Protocols

The following protocols provide two distinct, validated approaches for the N-isopropylation of 4-bromo-1H-indole. Safety Note: Always handle strong bases like sodium hydride with extreme care in an inert atmosphere. These reactions should be performed in a well-ventilated fume hood.

Protocol A: Classical Strong Base Conditions (NaH/DMF)

This method aims for complete and rapid deprotonation but carries a higher risk of the E2 elimination side reaction. It is often a good starting point for optimization.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a final substrate concentration of approximately 0.2-0.5 M.

  • Substrate Addition: Cool the slurry to 0 °C in an ice bath. Add 4-bromo-1H-indole (1.0 eq) dissolved in a minimal amount of anhydrous DMF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.[10]

  • Alkylation: Cool the mixture back to 0 °C. Slowly add 2-bromopropane (1.2-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[11] Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-isopropyl-4-bromo-1H-indole.[11][12]

Protocol B: Milder Carbonate Base Conditions (Cs₂CO₃/DMF)

This method is designed to minimize the E2 elimination side reaction by using a softer base system, potentially leading to higher yields of the desired product, albeit sometimes requiring longer reaction times.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-bromo-1H-indole (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2-0.5 M.

  • Alkylation: Add 2-bromopropane (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1-isopropyl-4-bromo-1H-indole.

Data Presentation: Comparison of Protocols

ParameterProtocol A: NaH/DMFProtocol B: Cs₂CO₃/DMF
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)
Equivalents of Base 1.1 - 1.2 eq1.5 - 2.0 eq
Solvent Anhydrous DMF or THFAnhydrous DMF or Acetonitrile
Temperature 60 - 80 °C80 °C
Typical Reaction Time 4 - 12 hours12 - 24 hours
Key Advantage Rapid and complete deprotonation.[2]Higher selectivity, minimizes E2 elimination.[4][5]
Key Challenge High risk of E2 elimination byproduct (propene).[3]Slower reaction rate, requires higher loading of base.

Visual Workflow and Mechanistic Diagrams

Below are diagrams created using Graphviz to visualize the troubleshooting process and the competing reaction pathways central to this synthesis.

Troubleshooting_Flowchart start Reaction Start: N-Isopropylation of 4-Bromo-1H-Indole check_conversion Low Conversion / High Starting Material? start->check_conversion check_elimination Significant Elimination (Propene byproduct)? check_conversion->check_elimination No solution_deprotonation Action: 1. Use stronger base (NaH). 2. Ensure anhydrous conditions. 3. Increase temperature. check_conversion->solution_deprotonation Yes check_selectivity Mixture of N- and C3- Alkylated Products? check_elimination->check_selectivity No solution_elimination Action: 1. Switch to milder base (Cs₂CO₃). 2. Optimize temperature (avoid excess heat). 3. Consider 2-iodopropane or add KI. check_elimination->solution_elimination Yes success Successful Product Isolation check_selectivity->success No solution_selectivity Action: 1. Ensure complete deprotonation before adding alkylating agent. 2. Use polar aprotic solvent (DMF). 3. Increase temperature to 80°C. check_selectivity->solution_selectivity Yes solution_deprotonation->start Re-run Experiment solution_elimination->start Re-run Experiment solution_selectivity->start Re-run Experiment

Caption: A troubleshooting flowchart for the N-isopropylation of 4-bromo-1H-indole.

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products Indolate 4-Bromoindolate Anion (Nucleophile/Base) SN2_Product Desired Product (1-Isopropyl-4-bromo-1H-indole) Indolate->SN2_Product SN2 Attack (Favored by soft bases, e.g., Cs₂CO₃) E2_Product Side Product (Propene) Indolate->E2_Product E2 Elimination (Favored by strong/hard bases, e.g., NaH & high temp) IsopropylBr 2-Bromopropane (Electrophile) IsopropylBr->SN2_Product IsopropylBr->E2_Product

Caption: Competing SN2 and E2 pathways in the N-isopropylation of indoles.

References

  • Enantioselective N–Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Best Conditions For N-Alkylation? Sciencemadness.org. Available at: [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ScienceDirect. Available at: [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • N-alkylation of indole derivatives. Google Patents.
  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. ARKIVOC. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. ResearchGate. Available at: [Link]

  • Problematic N-Alkylation. Reddit. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Available at: [Link]

  • Selective N-alkylation of indoles with primary alcohols by Pt/HBEA catalyst. ResearchGate. Available at: [Link]

  • Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. ACS Publications. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC - NIH. Available at: [Link]

  • 4-Bromo-1-isopropylpyrazole. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. Available at: [Link]

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Stability issues of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Welcome to the technical support center for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] Understanding the stability of highly functionalized intermediates like 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is critical for ensuring the reproducibility of synthetic routes and the purity of final compounds.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde?

A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4][5] Recommended temperatures are typically between 2-8°C. The N-isopropyl group offers some steric protection, but the indole core and aldehyde functional group remain susceptible to environmental factors.

Q2: What are the primary known incompatibilities for this compound?

A2: Based on its chemical structure, the compound should be considered incompatible with strong oxidizing agents, strong bases, amines, and reducing agents.[4][5] Strong oxidizers can convert the aldehyde to a carboxylic acid, while strong bases can potentially catalyze aldol-type side reactions or other decompositions.

Q3: Is this compound sensitive to air or light?

A3: Yes. Like many indole derivatives, particularly those with aldehyde functionalities, this compound can exhibit sensitivity to both air (oxygen) and light.[6] The electron-rich indole nucleus is susceptible to auto-oxidation, which can be accelerated by light. This process often manifests as a gradual darkening of the material from a yellow or orange solid to a brownish color.[6]

Q4: What solvents are recommended for dissolving and handling this compound?

A4: The compound is soluble in common organic solvents. For reactions, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable, depending on the specific reaction chemistry. For analytical purposes like NMR, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used. Avoid using highly protic or reactive solvents for long-term storage in solution.

Troubleshooting Guide: Experimental Stability Issues

This section addresses specific problems you may encounter during synthesis, workup, or purification.

Issue 1: My reaction yield is consistently low, and TLC analysis shows multiple unidentified spots.

Question: I'm performing a reaction (e.g., a Wittig or aldol condensation) and observing low conversion of my 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, along with several new, often colored, byproducts. What could be the cause?

Possible Causes & Solutions:

  • Cause 1: Degradation under Basic Conditions. Many standard reactions, such as the Wittig olefination or aldol reactions, require basic conditions. The indole ring, while not highly sensitive to base, can undergo side reactions under harsh conditions (e.g., strong, non-nucleophilic bases at elevated temperatures). The aldehyde group is more susceptible.

    • Expert Insight: The acidity of the C2-proton of the indole ring, though low, can be a factor in the presence of very strong bases. More commonly, the aldehyde can undergo self-condensation or other base-catalyzed decompositions.

    • Solution:

      • Use Milder Bases: Opt for milder basic conditions where possible. For example, use potassium carbonate (K₂CO₃) or triethylamine (TEA) instead of sodium hydride (NaH) or lithium diisopropylamide (LDA) if the reaction chemistry allows.

      • Control Temperature: Run the reaction at the lowest possible temperature that still permits a reasonable reaction rate. Add the base slowly at 0°C or below.

      • Limit Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction run for an extended period after the starting material has been consumed, as byproduct formation can continue.

  • Cause 2: Incompatibility with Reagents. Some reagents may not be compatible with the indole core.

    • Expert Insight: Strong electrophiles can potentially react at the electron-rich C2 position of the indole. While the N1-isopropyl and C3-formyl groups deactivate the ring somewhat, this possibility should not be dismissed.

    • Solution: Perform a small-scale control experiment by stirring the starting material with the problematic reagent (in the absence of other reactants) under the reaction conditions to see if degradation occurs.

Issue 2: The compound changes color from yellow to brown during aqueous workup or purification.

Question: After quenching my reaction and performing an aqueous extraction, the organic layer containing my product has darkened significantly. This discoloration persists even after column chromatography. What is happening?

Possible Causes & Solutions:

  • Cause 1: Acid-Catalyzed Decomposition. Indoles are notoriously unstable under strongly acidic conditions, which can lead to polymerization or ring-opening.

    • Expert Insight: The protonation of the indole ring at the C3 position generates a highly reactive indoleninium ion, which is a key intermediate in decomposition pathways.

    • Solution:

      • Avoid Strong Acids: Do not use strong acids (e.g., concentrated HCl, H₂SO₄) during the workup. If an acidic wash is necessary to remove basic impurities, use a dilute solution of a weak acid like saturated ammonium chloride (NH₄Cl) or dilute (1M) HCl, and minimize contact time.

      • Neutralize Promptly: Ensure the reaction mixture is neutralized or slightly basic before proceeding with extraction. A wash with saturated sodium bicarbonate (NaHCO₃) solution is often beneficial.

  • Cause 2: Oxidation during Workup. Exposure to air (oxygen) during prolonged workup procedures can lead to oxidation, especially if trace metals from reagents are present to catalyze the process.

    • Expert Insight: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (4-bromo-1-isopropyl-1H-indole-3-carboxylic acid).[7] This new impurity can complicate purification.

    • Solution:

      • Minimize Air Exposure: Perform the workup as efficiently as possible. If the compound is particularly sensitive, consider degassing the wash solutions with nitrogen or argon before use.

      • Use of Antioxidants (Advanced): In cases of extreme sensitivity, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent during extraction and evaporation can sometimes mitigate oxidative degradation.

Issue 3: NMR analysis of the purified product shows a new singlet in the 9-10 ppm region and a broad peak, suggesting an acidic impurity.

Question: My purified material, which appears as a single spot on TLC, shows evidence of an acidic impurity in the NMR spectrum, likely the corresponding carboxylic acid. How can I remove this and prevent its formation?

Possible Causes & Solutions:

  • Cause: Oxidation. This is a classic sign of the aldehyde at C3 being oxidized to a carboxylic acid. This can happen during the reaction, workup, or even during storage if the material is not properly protected from air and light.

    • Prevention: The best strategy is prevention. Store the starting material under inert gas in the dark. During workup, minimize exposure to air and avoid conditions (e.g., strong oxidants, prolonged heating in the presence of air) that promote oxidation.

    • Purification Strategy:

      • Basic Wash: If the carboxylic acid is present in the crude mixture, it can often be removed with a mild basic wash during the workup. Dissolve the crude product in a solvent like ethyl acetate or DCM and wash with a 5% aqueous solution of NaHCO₃. The carboxylate salt will move to the aqueous layer. Caution: Do not use strong bases like NaOH, as this may degrade the desired aldehyde.

      • Chromatography: Careful column chromatography can separate the aldehyde from the more polar carboxylic acid. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. The carboxylic acid will have a lower Rf value.

Summary of Stability under Various Conditions
ConditionStability AssessmentPotential OutcomeRecommended Mitigation
Ambient Light Moderate SensitivityPhotodegradation, discoloration (browning), formation of radical species.Store in amber vials or wrap containers in aluminum foil. Avoid prolonged exposure during experiments.
Air (Oxygen) SensitiveOxidation of the aldehyde to a carboxylic acid. Slow oxidative degradation of the indole ring.Store under an inert atmosphere (N₂ or Ar). Use degassed solvents for sensitive reactions.
Elevated Temperature Moderately StableMay accelerate oxidative and other decomposition pathways. Risk of thermal decomposition at very high temperatures.Store at 2-8°C. Avoid prolonged heating in reactions; use the lowest effective temperature.
Strongly Acidic pH (<3) UnstablePolymerization, ring-opening, and formation of dark, insoluble tars.Avoid strong acids. Use buffered solutions or weak acids (e.g., NH₄Cl) for pH adjustments during workup.
Strongly Basic pH (>11) Moderate SensitivityPotential for aldol-type condensation, decomposition, or de-isopropylation under harsh conditions.Use mild bases (e.g., K₂CO₃, Et₃N). Control temperature carefully when using strong bases.
Protic Solvents (e.g., Methanol) Generally Stable (Short-term)Potential for acetal formation if an acid catalyst is present. Not recommended for long-term storage in solution.Use for chromatography or reactions as needed, but evaporate and store the compound as a solid.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde based on its chemical properties.

G cluster_main 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde cluster_products Degradation Products compound Starting Material oxidized_acid Carboxylic Acid Impurity (Oxidation) compound->oxidized_acid O₂, Light, Heat polymer Polymeric Material (Strong Acid) compound->polymer H⁺ (strong acid) condensation Aldol/Condensation Products (Strong Base) compound->condensation OH⁻ (strong base)

Caption: Potential degradation pathways for the title compound.

Experimental Protocol: Forced Degradation Study

To empirically assess the stability of a new batch of the compound, a forced degradation study can provide valuable insights. This protocol creates a self-validating system by comparing stressed samples to a protected control.

Objective: To determine the stability of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde under acidic, basic, and oxidative conditions.

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of the compound in acetonitrile (ACN) at a concentration of 1 mg/mL.

  • Sample Preparation (in triplicate):

    • Control: To a vial, add 1 mL of the stock solution and 1 mL of purified water. Cap tightly, wrap in foil, and store at 2-8°C.

    • Acid Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 1M HCl.

    • Base Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 1M NaOH.

    • Oxidative Degradation: To a vial, add 1 mL of the stock solution and 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation:

    • Place the acid, base, and oxidative sample vials in a water bath or heating block at 60°C for 4 hours. Keep them loosely capped to avoid pressure buildup.

  • Quenching and Analysis:

    • After incubation, allow all vials (including the control) to cool to room temperature.

    • Neutralize the acid and base samples by adding 1 mL of 1M NaOH and 1M HCl, respectively, to reach a final volume of 3 mL. For the oxidative and control samples, add 1 mL of purified water.

    • Analyze all samples by HPLC-UV or LC-MS. Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation. Analyze for the appearance of new peaks.

Trustworthiness Check: The control sample, which is kept under ideal conditions, serves as the baseline (0% degradation). Any degradation observed in the stressed samples can be confidently attributed to the specific condition applied.

References

  • Wikipedia contributors. (n.d.). Indole-3-carbaldehyde. Wikipedia. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted indoles via the reaction of vinyl cyclopropanes with anilines under rhodium catalysis. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • FLORE, University of Florence. (2024). Food Chemistry Advances. [Link]

  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. [Link]

  • ChemBK. (2024). 4-Bromo-1H-indole-3-carbaldehyde. [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PubMed Central. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. [Link]

  • ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • Bentham Science. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. [Link]

  • PubMed. (2019). Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects. [Link]

Sources

Identification of impurities in 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification and Troubleshooting of Process Impurities

Welcome to the technical support center for the synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich heterocycles like indoles.[1][2] It involves the reaction of the indole substrate with a Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] While robust, this reaction is sensitive to stoichiometry, temperature, and work-up conditions, which can lead to a variety of process-related impurities.

This document provides a structured, question-and-answer-based approach to identify, understand, and mitigate the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned a deep green/blue or reddish color after adding the indole. Is this normal, and what does it indicate?

This is a frequently observed phenomenon. The intense color is often due to the formation of cyanine dye-like impurities.[4] These can arise from the self-condensation of the Vilsmeier reagent or its reaction with the product, particularly if the reaction temperature is too high or if there is a localized excess of the reagent. While visually alarming, these colored impurities are often present in trace amounts and can typically be removed during chromatographic purification. However, their presence may signal non-optimal reaction conditions.

Q2: My TLC plate shows a major product spot, but also a spot with a similar Rf that is difficult to separate. What could this be?

A common and challenging impurity is the debrominated analogue , 1-isopropyl-1H-indole-3-carbaldehyde. The loss of a halogen atom is a known side reaction in various indole syntheses.[5] This impurity has very similar polarity to the desired product, making separation by standard silica gel chromatography difficult. Another possibility is the N-deisopropylated product , 4-bromo-1H-indole-3-carbaldehyde, which would likely have a lower Rf value due to the presence of the N-H group.

Q3: I've isolated my product, but the ¹H NMR spectrum shows a singlet around 10 ppm, as expected for the aldehyde, but the aromatic region is complex and the integration doesn't match. Why?

This strongly suggests the presence of multiple indole-containing species. Besides the potential debrominated or dealkylated impurities mentioned in Q2, a significant high-molecular-weight byproduct of the Vilsmeier-Haack reaction on indoles is the bis(indolyl)methane derivative .[6] This impurity is formed when the newly generated aldehyde product (an electrophile) reacts with a molecule of the unreacted starting indole (a nucleophile) under the acidic reaction conditions.[6] This byproduct will have a more complex aromatic NMR spectrum and will be clearly identifiable by mass spectrometry.

Q4: After the aqueous work-up and extraction, my yield is very low. Where could my product have gone?

Low yield can stem from several issues:

  • Incomplete Reaction: Monitor the consumption of the starting material by TLC. If the reaction has stalled, ensure your reagents (especially POCl₃ and DMF) are anhydrous. Moisture can rapidly decompose the Vilsmeier reagent.

  • Inefficient Quenching/Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde.[3] The quenching step, typically done by adding the reaction mixture to ice water, is crucial and highly exothermic.[7] If the pH is not properly adjusted to neutral or slightly basic before extraction, the protonated aldehyde may remain in the aqueous layer.

  • Emulsion Formation: During extraction, emulsions can form, trapping the product. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

  • Product Degradation: Indoles can be unstable in strongly acidic conditions for prolonged periods, potentially leading to polymerization.[8] Prompt work-up after the reaction is complete is advisable.

Troubleshooting Guide: Impurity Identification & Mitigation

A systematic approach is key to diagnosing and solving impurity issues. The following table outlines the most common impurities, their analytical signatures, and strategies for their control.

Impurity Class Potential Structure Identification (LC-MS & ¹H NMR) Probable Cause Mitigation Strategy
Starting Material 4-bromo-1-isopropyl-1H-indoleMS (m/z): 252.0/254.0 (M+H)⁺¹H NMR: Absence of aldehyde singlet (~10 ppm).Incomplete reaction; inactive Vilsmeier reagent.Ensure anhydrous reagents (DMF, POCl₃). Check stoichiometry; a slight excess (1.1-1.5 eq) of Vilsmeier reagent may be needed. Monitor by TLC until starting material is consumed.
Side-Reaction Bis(4-bromo-1-isopropyl-1H-indol-3-yl)methaneMS (m/z): 515.0/517.0/519.0 (M+H)⁺¹H NMR: Complex aromatic region, characteristic singlet for the bridging CH₂ proton.Excess indole relative to active Vilsmeier reagent; elevated temperature; prolonged reaction time.[6]Add the indole solution slowly to the pre-formed Vilsmeier reagent at low temperature (0 °C).[6] Use a slight excess of the Vilsmeier reagent. Quench the reaction promptly upon completion.
Over-Reaction Diformylated ProductsMS (m/z): 308.0/310.0 (M+H)⁺¹H NMR: Two aldehyde singlets.Significant excess of Vilsmeier reagent; high reaction temperature.Use a stoichiometric amount of Vilsmeier reagent (closer to 1:1).[6] Maintain low reaction temperatures.
Dehalogenation 1-isopropyl-1H-indole-3-carbaldehydeMS (m/z): 202.1 (M+H)⁺¹H NMR: Similar spectrum to product but with shifts corresponding to an unsubstituted C4 position.Reductive conditions during work-up (rare); impurities in starting materials.Use high-purity starting materials. Avoid harsh reducing agents during work-up or purification.
Dealkylation 4-bromo-1H-indole-3-carbaldehydeMS (m/z): 224.0/226.0 (M+H)⁺¹H NMR: Broad singlet for N-H proton; absence of isopropyl signals.Harsh acidic conditions; elevated temperatures.Maintain low reaction temperatures. Minimize reaction time.
Reagent-Related Cyanine DyesVisually identified (intense color).[4]Self-condensation of Vilsmeier reagent.Typically removed during column chromatography. Their presence suggests non-optimal temperature control.
Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway alongside the formation of the common bis(indolyl)methane byproduct.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Main Reaction Pathway cluster_2 Byproduct Formation DMF DMF V_Reagent Vilsmeier Reagent (Electrophile) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate V_Reagent->Iminium Electrophilic Attack Indole_SM 4-bromo-1-isopropyl-1H-indole (Nucleophile) Indole_SM->Iminium Byproduct Bis(indolyl)methane Indole_SM->Byproduct Product Target Product (Aldehyde) Iminium->Product + H₂O Work-up Product->Byproduct + Indole SM (Acidic Conditions)

Caption: Formation of the target aldehyde and the bis(indolyl)methane byproduct.

Key Experimental Protocols

Protocol 1: General Synthesis via Vilsmeier-Haack Reaction
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5-10 volumes relative to the indole).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 4-bromo-1-isopropyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the cold Vilsmeier reagent.

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Once the starting material is consumed (typically 1-4 hours), proceed to the work-up.

  • Prepare a separate beaker with crushed ice and water. Vigorously stir the ice-water mixture while slowly pouring the reaction mixture into it (reverse quench).[7]

  • Once the addition is complete, neutralize the acidic solution to pH 7-8 by the slow addition of an aqueous base (e.g., 10% NaOH or saturated NaHCO₃ solution).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography or recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to isolate the pure product. The target product typically appears as a yellow to off-white solid upon solvent evaporation.

Troubleshooting Workflow

Use this decision tree to navigate from a specific experimental observation to a corrective action.

G cluster_TLC TLC Analysis cluster_Yield Yield Analysis cluster_Color Color Analysis obs Observation Multiple Spots on TLC Low Yield Intense Reaction Color tlc_q1 Is a spot present at the Rf of the starting material? obs:f1->tlc_q1 yield_q1 Was work-up pH neutral before extraction? obs:f2->yield_q1 color_q1 Was reaction temp < 10°C? obs:f3->color_q1 tlc_a1_yes Incomplete Reaction. Extend reaction time or check reagent quality. tlc_q1->tlc_a1_yes Yes tlc_a1_no Side-product formation. tlc_q1->tlc_a1_no No yield_a1_no Product may be in aqueous layer. Re-adjust pH and re-extract. yield_q1->yield_a1_no No yield_a1_yes Check for emulsion or degradation. yield_q1->yield_a1_yes Yes color_a1_no Probable cyanine dye formation. Improve cooling during reagent addition in next run. color_q1->color_a1_no No color_a1_yes Trace impurity. Should be removable by chromatography. color_q1->color_a1_yes Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. Benchchem. 4

  • BenchChem Technical Support Team. (2025). Common side reactions in indole-pyrrole synthesis. Benchchem. 9

  • Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29–33. Link

  • Wang, L., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Link

  • Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Benchchem. 6

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. Link

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Link

  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Link

  • Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry.
  • Reddit User Discussion. (2023).
  • Wikipedia. (n.d.). Indole. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem. 7

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Link

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Link

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Link

  • ResearchGate Discussion. (2017). What do common indole impurities look like?. Link

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Technical Support Center: A Guide to Scaling the Synthesis of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible protocols. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations.

The synthesis of this target molecule is typically achieved in a two-step sequence: N-isopropylation of 4-bromo-1H-indole followed by a C3-selective formylation. The formylation step, most commonly a Vilsmeier-Haack reaction, is often the most challenging, particularly during scale-up. This guide will focus heavily on optimizing this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most scalable synthetic route for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde?

A1: The most reliable and widely adopted route involves two sequential steps. This approach ensures high regioselectivity and generally good yields.

  • N-Alkylation: The indole nitrogen of 4-bromo-1H-indole is alkylated using an isopropyl source (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base (like sodium hydride or potassium carbonate) and an aprotic polar solvent (such as DMF or THF).

  • C3-Formylation: The resulting 4-bromo-1-isopropyl-1H-indole undergoes a Vilsmeier-Haack reaction. This classic formylation method uses a pre-formed Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a carbaldehyde group selectively at the electron-rich C3 position of the indole ring.[1][2][3]

G start 4-Bromo-1H-indole reagents1 Base (e.g., NaH, K₂CO₃) Isopropyl Halide (e.g., 2-bromopropane) Solvent (e.g., DMF) start->reagents1 product1 4-Bromo-1-isopropyl-1H-indole reagents1->product1 reagents2 Vilsmeier Reagent (POCl₃ + DMF) product1->reagents2 product2 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde workup Aqueous Work-up (Hydrolysis & Neutralization)

Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation of this indole substrate?

A2: The Vilsmeier-Haack reaction is highly effective for several reasons. The Vilsmeier reagent, a chloroiminium salt, is a moderately strong electrophile.[1] This is ideal for electron-rich aromatic systems like indoles, which are sufficiently activated to react without requiring harsh Lewis acids that could lead to degradation or side reactions.[1][3] Furthermore, the reaction exhibits excellent regioselectivity for the C3 position of the indole nucleus, which has the highest electron density, thus minimizing the formation of unwanted isomers.[4]

Q3: Are there any "greener" or alternative formylation methods to consider for industrial-scale synthesis?

A3: Yes, while the Vilsmeier-Haack reaction is a workhorse, its use of POCl₃ presents environmental and safety challenges. Several modern alternatives are emerging, although they may require more process development for this specific substrate:

  • Iron-Catalyzed Formylation: Some methods use non-toxic catalysts like ferric chloride (FeCl₃) with formaldehyde and aqueous ammonia, using air as the oxidant. These protocols are scalable and avoid hazardous reagents like POCl₃.[5]

  • Boron-Catalyzed Formylation: Using reagents like trimethyl orthoformate (TMOF) with a catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) can provide a rapid and efficient formylation under mild, ambient temperature conditions.[6]

  • DMSO/H₂O System: An interesting method uses DMSO as the C1 carbon source in the presence of ammonium acetate and water, proceeding through a Pummerer-type mechanism.[7]

These methods often offer advantages in terms of reagent toxicity and waste generation but must be optimized for your specific substrate to ensure high yield and purity on a large scale.

Troubleshooting Guide: The Vilsmeier-Haack Formylation Step

This section addresses specific problems you may encounter when scaling up the C3-formylation reaction.

Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?

A4: Incomplete conversion is a common issue when moving to a larger scale. The primary culprits are often related to the Vilsmeier reagent itself or the reaction conditions.

ProblemPotential CauseRecommended Solution
Stalled Reaction 1. Impure Reagents: Moisture in the DMF will consume the POCl₃, preventing the formation of the active Vilsmeier reagent.[8]Use anhydrous DMF (preferably from a freshly opened bottle or a solvent purification system). Ensure the 4-bromo-1-isopropyl-1H-indole is dry.
2. Insufficient Reagent: On a larger scale, minor losses during transfer or suboptimal mixing can lead to an effective deficit of the Vilsmeier reagent.Increase the molar equivalents of POCl₃ and DMF slightly (e.g., from 1.2 to 1.5 eq relative to the indole).
3. Low Temperature: While reagent formation is done at 0-5 °C, the subsequent reaction with the indole may require thermal energy to proceed at a reasonable rate, especially with a somewhat deactivated ring system (due to the bromo-substituent).After adding the indole at a low temperature, allow the mixture to warm to room temperature and then gently heat to 40-60 °C.[9] Monitor progress by TLC or HPLC.
4. Poor Mixing: In large reactors, inefficient stirring can create localized "hot spots" or areas of low reagent concentration.Use an appropriate overhead stirrer with a properly designed impeller to ensure good agitation and a homogeneous reaction mixture.

Q5: I'm observing significant byproduct formation on my TLC/HPLC analysis. What are these impurities?

A5: The Vilsmeier-Haack reaction is generally clean, but side reactions can occur if not properly controlled.

  • Unreacted Starting Material: This is the most common "impurity." See Q4 for solutions.

  • Formation of a Dark Tar or Polymer: This often indicates decomposition. The indole nucleus is sensitive to strongly acidic conditions. The Vilsmeier reagent itself is acidic, and any HCl generated from moisture can cause degradation. Ensure strictly anhydrous conditions.

  • Over-formylation: While rare for indoles, it's theoretically possible to introduce a second formyl group under very harsh conditions (high temperature, large excess of reagent). This is highly unlikely for this substrate.

  • Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can sometimes act as a mild chlorinating agent.[9] Maintaining the lowest effective reaction temperature is key to minimizing this.

Q6: The aqueous work-up is highly exothermic and difficult to control. How can I manage this on a large scale?

A6: This is a critical safety and process control issue. The quench of unreacted POCl₃ and the hydrolysis of the intermediate iminium salt are vigorously exothermic.[9][10]

Best Practice for Scalable Work-up:

  • Reverse Addition: Instead of adding water/base to the reaction mixture, slowly add the reaction mixture to a separate, well-stirred vessel containing a large volume of ice-cold water or an ice/base slurry. This "reverse quench" ensures that the heat generated is immediately dissipated by the large thermal mass of the quench solution.

  • Use a Buffered Quench: Quenching into a cold, stirred solution of sodium acetate or sodium carbonate is highly effective.[10] The base neutralizes the acidic byproducts (H₃PO₄, HCl) and buffers the pH, preventing degradation of the acid-sensitive product while controlling the exotherm.

  • Temperature Monitoring: Use a temperature probe in the quench vessel and control the addition rate of the reaction mixture to keep the internal temperature below a set point (e.g., < 25 °C).

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis dmf DMF reagent Vilsmeier Reagent (Chloroiminium ion) dmf->reagent pocl3 POCl₃ pocl3->reagent intermediate Iminium Salt Intermediate reagent->intermediate + Indole reagent->intermediate indole 4-Bromo-1-isopropyl-1H-indole product Final Aldehyde Product intermediate->product + H₂O intermediate->product water H₂O (Work-up)

Q7: My final product yield is low after purification. Where am I losing material?

A7: Product loss can occur at several stages.

  • Incomplete Precipitation: During the quench, the product aldehyde should precipitate from the aqueous solution. If the pH is too low or too high, or if residual solvent is present, it may remain partially dissolved. Ensure the pH is brought to neutral (pH 7-8) to maximize precipitation of the solid crude product.

  • Loss During Extraction: If the product does not precipitate cleanly, it will be extracted with an organic solvent (e.g., ethyl acetate, DCM). Ensure you perform multiple extractions (e.g., 3x) to recover all the material from the large aqueous volume.

  • Difficult Purification: The crude product may be an oil or a sticky solid that is difficult to handle. Trituration with a non-polar solvent like hexanes or ether can often induce crystallization and remove highly non-polar impurities. For high purity, column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) are the most effective methods.

Experimental Protocols

Protocol 1: Vilsmeier Reagent Preparation (Illustrative 1.0 mol scale)

  • To a multi-neck reactor equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (110 mL, 1.4 mol, 1.4 eq).

  • Cool the DMF to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (103 mL, 1.1 mol, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.[9]

  • After the addition is complete, stir the resulting solution (the Vilsmeier reagent) at 0-5 °C for an additional 30-60 minutes. It is now ready for use.

Protocol 2: Formylation and Work-up (Illustrative 1.0 mol scale)

  • Dissolve 4-bromo-1-isopropyl-1H-indole (252 g, 1.0 mol, 1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent from Protocol 1, maintaining the reaction temperature at 0-10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and hold for 2-4 hours, monitoring by TLC/HPLC until the starting material is consumed.

  • Work-up: In a separate, larger reactor, prepare a well-stirred solution of sodium carbonate (318 g, 3.0 mol) in water (4 L) and cool it to 5-10 °C.

  • Slowly transfer the completed reaction mixture into the cold sodium carbonate solution, controlling the addition rate to maintain the quench temperature below 25 °C.

  • Stir the resulting slurry for 1-2 hours at room temperature to ensure complete hydrolysis.

  • Filter the precipitated solid, wash the filter cake thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol or hexanes.

  • Dry the solid under vacuum to yield the crude 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization.

References

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available at: [Link]

  • ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]

  • ResearchGate. (2020). Formylation without catalyst and solvent at 80 degrees C. Available at: [Link]

  • ResearchGate. (2020). The ammonium-promoted formylation of indoles by DMSO and H2O. Available at: [Link]

  • ACS Publications. (2017). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. Available at: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available at: [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • YouTube. (2023). Vilsmeier–Haack reaction of indole. Available at: [Link]

  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Available at: [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubMed Central. (2020). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Available at: [Link]

  • Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

  • ResearchGate. (2015). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]

  • ACS Publications. (1983). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging substrates like 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues related to palladium catalyst deactivation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of palladium catalyst deactivation in my reaction?

A: The most prominent sign of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[1][2] This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive, elemental form.[3][4] You may also observe the reaction mixture darkening considerably, often to a brown or black color, which can signify catalyst decomposition.[5] A stalled reaction, where you see little to no further conversion of your starting material over time, is another key indicator.

Q2: My reaction mixture turned black and a precipitate formed. What is happening to my catalyst?

A: The formation of palladium black is a classic sign that your active Pd(0) catalyst is no longer stabilized by its supporting ligands and is aggregating into catalytically inactive nanoparticles or bulk metal.[3][6] This can be triggered by several factors, including the presence of oxygen, which can oxidize the Pd(0) center or the phosphine ligands, leading to ligand dissociation.[2][7] Additionally, high reaction temperatures or the use of sterically hindered ligands can sometimes lead to ligand dissociation and subsequent catalyst agglomeration.[2][8]

Q3: Can the indole substrate itself poison the palladium catalyst?

A: Yes, nitrogen-containing heterocycles like indoles can act as poisons to palladium catalysts.[9] The lone pair of electrons on the indole nitrogen can coordinate to the palladium center, occupying a vacant coordination site and inhibiting the binding of other reaction components, thereby disrupting the catalytic cycle. While the N-isopropyl group in 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde blocks the N-H functionality, the inherent electron-rich nature of the indole ring system can still influence the catalyst's stability and reactivity.

Q4: How does my choice of phosphine ligand impact catalyst stability when working with an electron-rich substrate like an indole?

A: The choice of phosphine ligand is critical for maintaining catalyst stability and activity.[10][11] Electron-rich and sterically bulky phosphine ligands are often preferred for coupling reactions with electron-rich aryl halides like your indole substrate.[8][12]

  • Electron-donating ligands increase the electron density on the palladium center, which can facilitate the crucial oxidative addition step.[8][13]

  • Bulky ligands promote the final reductive elimination step to form the product and can prevent the formation of inactive catalyst dimers or aggregates.[8][13]

For challenging substrates, ligands like SPhos, XPhos, or RuPhos are often more effective than simpler ligands like triphenylphosphine (PPh₃).[7]

Q5: What is the role of the base in palladium catalyst deactivation?

A: The base plays a multifaceted role in Suzuki-Miyaura coupling reactions and can significantly influence catalyst stability.[14] While essential for activating the boronic acid for transmetalation, an inappropriate choice or concentration of base can be detrimental. Some bases can react with the solvent or other components to generate species that can poison the catalyst.[15][16] For instance, certain amine bases can contribute to dehalogenation side reactions.[15] The strength and solubility of the base are also crucial factors to consider.[14]

II. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during palladium-catalyzed reactions with 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Problem 1: Low or No Product Yield with Starting Material Remaining

This is often the most common issue and can stem from several sources. A logical troubleshooting workflow is essential.

G A Low/No Yield B Check for Catalyst Deactivation (Palladium Black Formation?) A->B Visual Inspection C Optimize Ligand B->C Yes G Check Reagent Quality B->G No D Optimize Base C->D E Optimize Solvent D->E H Verify Reaction Temperature E->H F Increase Catalyst Loading G->H H->F If all else fails

Figure 1. Troubleshooting workflow for low reaction yield.
Step-by-Step Troubleshooting Protocol:
  • Visual Inspection for Palladium Black:

    • Observation: A black precipitate has formed in the reaction flask.

    • Cause: This strongly suggests catalyst deactivation through aggregation.[2]

    • Solution:

      • Improve Inert Atmosphere: Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[15] Oxygen is a common culprit in catalyst decomposition.[2]

      • Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are known to better stabilize the palladium catalyst, especially with challenging substrates.[7]

  • Evaluate the Base:

    • Observation: The reaction is sluggish or has stalled.

    • Cause: The chosen base may be too weak, too strong, or poorly soluble.[7][14]

    • Solution:

      • Screen a panel of bases. Common choices for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[17][18]

      • Ensure the base is finely powdered to maximize its surface area and reactivity.[19]

      • For anhydrous conditions with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[19]

  • Solvent Optimization:

    • Observation: Incomplete reaction or side product formation.

    • Cause: The solvent affects the solubility of reagents and the stability of the catalyst.[7]

    • Solution:

      • Common solvents for Suzuki reactions include 1,4-dioxane, toluene, and THF, often with a small amount of water.[16][18]

      • A solvent screen may be necessary to find the optimal medium for your specific substrate combination.

  • Reagent Purity and Stoichiometry:

    • Observation: Inconsistent results or unexpected side products.

    • Cause: Impurities in starting materials can act as catalyst poisons.[7][9] Incorrect stoichiometry can lead to incomplete conversion.

    • Solution:

      • Ensure the purity of your 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde and your boronic acid/ester.

      • It is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent.

ParameterRecommended Starting PointOptimization StrategyRationale
Catalyst PdCl₂(dppf) (3-5 mol%)Screen Pd₂(dba)₃ with a ligand, or use a pre-catalyst like XPhos Pd G3.Different catalysts exhibit varying activities and stabilities. PdCl₂(dppf) is often a robust starting point for heteroaromatic couplings.[20]
Ligand dppf (if using PdCl₂(dppf))Screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos (2:1 L:Pd ratio).Bulky ligands can accelerate the reductive elimination step and are often necessary for coupling electron-rich heterocycles.[7]
Base K₂CO₃ (2-3 equivalents)Try K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground.[19]The strength and nature of the base can significantly impact the reaction outcome.[14]
Solvent 1,4-Dioxane/Water (4:1)Screen Toluene/Water, THF/Water.Solvent choice influences solubility and catalyst stability.[7]
Temperature 80-100 °CAdjust temperature based on solvent and reaction progress.Higher temperatures can increase reaction rates but may also promote catalyst decomposition.
Problem 2: Formation of Homocoupling Product from the Boronic Acid Reagent

A: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.

  • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.

  • Solution:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction vessel are thoroughly deoxygenated.[12] Sparging the solvent with an inert gas for 20-30 minutes is highly recommended.[15]

    • Controlled Addition: In some cases, slow addition of the boronic acid reagent can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Problem 3: Dehalogenation of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

A: The observation of 1-isopropyl-1H-indole-3-carbaldehyde as a byproduct indicates that the bromine atom has been replaced by a hydrogen atom.

  • Cause: This side reaction, known as hydrodehalogenation, occurs when a hydride source is present in the reaction mixture.[15] The hydride can be transferred to the palladium complex after oxidative addition, followed by reductive elimination to yield the dehalogenated product.[16] Common hydride sources include certain solvents (like alcohols) and amine bases.[15]

  • Solution:

    • Avoid Amine Bases: Switch to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

    • Solvent Choice: Use aprotic solvents that are less likely to act as hydride donors.

III. Understanding the Catalytic Cycle and Deactivation Pathways

A solid understanding of the Suzuki-Miyaura cross-coupling catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)(X)L₂ A->B Ar-X E Pd Black (Inactive) A->E Aggregation F Ligand Degradation A->F Oxidation C Transmetalation Ar-Pd(II)(Ar')L₂ B->C Ar'-B(OR)₂ G Substrate Poisoning B->G Coordination D Reductive Elimination Ar-Ar' C->D D->A Product Formation

Figure 2. Simplified Suzuki-Miyaura catalytic cycle and common deactivation pathways.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your indole substrate.[21][22][23] This is often the rate-determining step.[23][24]

  • Transmetalation: The organic group from the activated boronic acid reagent is transferred to the palladium center, displacing the halide.[25][23]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[26][27]

Deactivation can occur at various stages. For example, if the phosphine ligands (L) dissociate from the Pd(0) species, it can aggregate into palladium black.[2] If the indole substrate coordinates too strongly to the palladium center, it can inhibit the oxidative addition or transmetalation steps.

By systematically addressing each potential point of failure, you can significantly improve the success rate of your palladium-catalyzed cross-coupling reactions with challenging substrates like 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

IV. References

  • Amatore, C., & Jutand, A. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • The Role of Phosphine Ligands in Palladium Catalysis. (n.d.). Acme Organics. [Link]

  • Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]

  • Hartwig, J. F. (n.d.). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. The Hartwig Group. [Link]

  • Popp, B. V., & Stahl, S. S. (2012). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 134(28), 11575–11587. [Link]

  • Ananikov, V. P., & Musaev, D. G. (2007). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 46(12), 4884–4894. [Link]

  • The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026, January 8). Acme Organics. [Link]

  • Scott, V. J., & Denmark, S. E. (2006). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of Organic Chemistry, 71(22), 8449–8457. [Link]

  • Vetticatt, M. J., & Hirschi, J. S. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Bickelhaupt, F. M., & de Jong, G. T. (2002). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link]

  • Palladium black. (n.d.). In Wikipedia. [Link]

  • Jutand, A., & Amatore, C. (2002). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 21(12), 2474–2481. [Link]

  • Why are phosphine ligands and palladium very common pairs in coupling reactions? (2017, August 8). Reddit. [Link]

  • Reddy, V., & Ghorai, P. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry, 87(7), 4867–4881. [Link]

  • Hartwig, J. F. (2007). Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. Inorganic Chemistry, 46(6), 1936–1947. [Link]

  • β-Hydride elimination. (n.d.). In Wikipedia. [Link]

  • Wang, X., & Ji, Y. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Li, Z., & Zhang, J. (2018). β-Hydride Elimination in Palladium-Catalyzed Reactions. Chinese Journal of Organic Chemistry, 38(4), 802-811. [Link]

  • Reductive elimination. (n.d.). In Wikipedia. [Link]

  • Liu, W., & Diao, T. (2018). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 10(9), 966–972. [Link]

  • Martina, F., & Ragaini, F. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Formation of palladium black during Suzuki coupling. (2022, December 4). Reddit. [Link]

  • Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. (n.d.). ResearchGate. [Link]

  • Ghorai, P., & Das, S. (2017). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 36(15), 2763–2779. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium Catalyst. (2023). Institut Kimia Malaysia. [Link]

  • Uozumi, Y., & Nakai, Y. (2002). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Organic Letters, 4(17), 2997–3000. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 122(29), 7001–7010. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Catalyst poisoning. (n.d.). In Wikipedia. [Link]

  • Amatore, C., & Jutand, A. (2005). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acta Chemica Scandinavica, 56, 100-108. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021, January 1). YouTube. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1877–1890. [Link]

  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]

  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity for Reactions of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges and provide advanced, field-proven strategies to control and enhance the regioselectivity of its downstream reactions. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Substrate: Key Reactive Sites

The reactivity of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is governed by the interplay of its substituents. Understanding their electronic and steric influence is the first step in troubleshooting regioselectivity.

  • C4-Br: The primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • C2-H: The most acidic C-H bond on the indole ring, activated by the adjacent nitrogen and the electron-withdrawing C3-aldehyde. It is a common site for competitive deprotonation or C-H activation.

  • C7-H: The peri-position to the N1-isopropyl group. While less acidic than C2-H, it can be activated through Directed ortho-Metalation (DoM) or other C-H functionalization strategies.

  • C3-CHO: A key directing group. Its electron-withdrawing nature influences the overall electronics of the ring, and its carbonyl oxygen can act as a Lewis basic site for chelation control.

  • N1-iPr: The bulky isopropyl group provides steric hindrance that can influence the approach of reagents, particularly at the C2 and C7 positions.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to directly address common problems encountered during the functionalization of this indole derivative.

Part 1: Issues in C4-Position Cross-Coupling Reactions

The C4-bromo position is the most intuitive handle for diversification. However, achieving high yields and clean conversions requires careful optimization to avoid side reactions.

Question 1: My Suzuki-Miyaura coupling at the C4-position is giving low yields and I'm observing debromination and/or homocoupling of my boronic acid. What are the most critical parameters to optimize?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate typically stem from three issues: slow oxidative addition, competing proto-debromination, or catalyst deactivation. The key is to select a catalyst system that promotes a rapid rate of cross-coupling, outcompeting these undesired pathways.

Causality & Expert Insights: The C-Br bond at the C4 position of an indole is moderately reactive. The electron-rich nature of the indole ring can sometimes complicate the catalytic cycle. The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often required to stabilize the Pd(0) active species, promote the oxidative addition step, and facilitate the crucial reductive elimination step.

Troubleshooting Steps:

  • Ligand Selection: Standard ligands like PPh₃ are often insufficient. Move to modern biaryl phosphine ligands (Buchwald ligands) which are designed for challenging couplings.

  • Base Selection: The base plays a critical role. While K₂CO₃ can be effective, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often superior.[1] They are more effective at promoting the transmetalation step without causing hydrolysis of the substrate or boronic acid.

  • Solvent System: Aprotic polar solvents are generally preferred. Toluene or 1,4-dioxane with an aqueous base solution is a standard starting point.[1] For particularly difficult couplings, polar aprotic solvents like DMF or DMAc can be effective but may require lower temperatures to avoid decomposition.

Recommended Starting Conditions:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Precursors to the active Pd(0) species.
Ligand SPhos or XPhos (1.2 - 1.5 eq. relative to Pd)Bulky, electron-rich ligands that accelerate the catalytic cycle.
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base promoting efficient transmetalation.
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)Standard solvent systems for Suzuki couplings.
Temperature 80-110 °CSufficient thermal energy to drive the reaction without degradation.

Question 2: I am attempting a Buchwald-Hartwig amination with a secondary amine, but the reaction is stalling. What modifications should I consider?

Answer: Stalled Buchwald-Hartwig aminations are often due to catalyst inhibition or unfavorable equilibria in the catalytic cycle.[2][3] The steric bulk around both the C4-position and the amine coupling partner can make the final C-N bond-forming reductive elimination step difficult.

Causality & Expert Insights: The N-isopropyl and C3-aldehyde groups create a sterically demanding environment around the C4-position. Coupling this with a hindered secondary amine requires a catalyst system that is both highly active and resistant to decomposition. The choice of base is also critical; strong bases like sodium or lithium tert-butoxide are required to deprotonate the amine and form the active palladium-amido complex.

Troubleshooting Workflow:

G start Low Conversion in Buchwald-Hartwig Amination ligand_check Is the ligand sufficiently bulky? (e.g., PPh3, dppf) start->ligand_check base_check Is the base strong enough? (e.g., K2CO3) ligand_check->base_check No ligand_check->base_check Yes solution_ligand Switch to bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) ligand_check->solution_ligand No temp_check Is the temperature high enough? base_check->temp_check No base_check->temp_check Yes solution_base Use a stronger base (e.g., LHMDS, NaOtBu) base_check->solution_base No solution_temp Increase temperature cautiously (monitor for decomposition) temp_check->solution_temp No end_node Re-evaluate Substrate Compatibility temp_check->end_node Yes

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Starting Conditions:

ParameterRecommendationRationale
Pre-catalyst G3 or G4 Buchwald Palladacycle (1-3 mol%)Air-stable, highly active pre-catalysts.
Ligand RuPhos or BrettPhosSpecifically designed for coupling secondary amines.
Base NaOtBu or LHMDS (1.5 - 2.0 equivalents)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or CPMEAprotic solvents that perform well in C-N couplings.
Temperature 90-110 °CProvides necessary energy for the challenging reductive elimination step.
Part 2: Controlling Undesired Reactivity at C-H Positions

A significant challenge with functionalized indoles is preventing reactivity at the inherently acidic C-H bonds, particularly at C2 and C7.

Question 3: I want to selectively functionalize the C7 position via Directed ortho-Metalation (DoM), but I am getting competitive deprotonation at the C2 position. How can I achieve C7 selectivity?

Answer: This is a classic regioselectivity challenge in indole chemistry. The C2 proton is kinetically the most acidic, while the C7 position requires chelation assistance for deprotonation. The C3-aldehyde complicates matters by potentially directing towards C2. Achieving C7 selectivity requires carefully chosen conditions to favor the thermodynamically more stable, chelation-controlled C7-lithiated species.

Causality & Expert Insights: Directed ortho-metalation relies on a directing metalation group (DMG) to coordinate a strong base (typically an organolithium) and deliver it to a specific ortho position.[4][5] In this molecule, both the N1-isopropyl group and the C3-aldehyde can act as potential directing groups.

  • C2-Lithiation (Kinetic Pathway): The C3-aldehyde's carbonyl oxygen can form a 5-membered chelate with an organolithium base, directing deprotonation to the highly acidic C2 position. This is often the faster, kinetically favored pathway.

  • C7-Lithiation (Thermodynamic Pathway): To achieve C7 lithiation, the directing group on the nitrogen must be utilized. However, the N-isopropyl group is a poor DMG. A common strategy is to use a strong base in combination with an additive like TMEDA (tetramethylethylenediamine) at low temperatures, which can favor a different aggregation state of the organolithium and promote deprotonation at C7.[4] More advanced methods often involve transiently replacing the N-isopropyl group with a powerful DMG like N-P(O)tBu₂ or N-CONEt₂.[4][6]

Mechanistic View of Competing Lithiation:

G cluster_0 Kinetic C2 Deprotonation cluster_1 Thermodynamic C7 Deprotonation Indole_C2 Indole Substrate Chelate_C2 5-Membered Chelate (via C3-CHO) Indole_C2->Chelate_C2 Coordination Base_C2 s-BuLi Base_C2->Chelate_C2 Product_C2 C2-Lithiated Indole Chelate_C2->Product_C2 Fast Deprotonation Indole_C7 Indole Substrate Chelate_C7 6-Membered Chelate (via N1-iPr/TMEDA) Indole_C7->Chelate_C7 Coordination Base_C7 s-BuLi / TMEDA Base_C7->Chelate_C7 Product_C7 C7-Lithiated Indole Chelate_C7->Product_C7 Slower, Chelation-Controlled Deprotonation

Caption: Competing pathways in the directed metalation of the substrate.

Troubleshooting Steps:

  • Base and Additive: Switch from n-BuLi to s-BuLi or t-BuLi, which are more sterically hindered. The addition of TMEDA is often crucial for promoting C7 lithiation.

  • Temperature Control: Perform the lithiation at a very low temperature (-78 °C) and allow it to stir for an extended period (2-4 hours) to allow the system to reach thermodynamic equilibrium, favoring the C7-lithiated species.

  • Protecting Group Strategy: If C7 selectivity remains poor, consider a temporary modification. For example, convert the C3-aldehyde to a less coordinating acetal protecting group before performing the DoM. This "mutes" the directing effect towards C2.

Validated Experimental Protocols

The following protocols provide a robust starting point for key transformations, incorporating the principles discussed above.

Protocol 1: High-Yield Suzuki-Miyaura Coupling at the C4-Position

This protocol is optimized for coupling arylboronic acids to the C4-position with high efficiency.

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), and powdered K₃PO₄ (3.0 eq.).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.025 eq.) and SPhos (0.06 eq.) in anhydrous 1,4-dioxane. Stir for 5 minutes until a homogeneous solution forms.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add additional anhydrous 1,4-dioxane followed by degassed water to achieve a final solvent ratio of approximately 10:1 (dioxane:water). The reaction mixture should be at a concentration of ~0.1 M with respect to the starting indole.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective C7-Lithiation and Electrophilic Quench

This protocol aims to maximize the formation of the C7-lithiated species for subsequent reaction with an electrophile (e.g., iodine, TMSCl).

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Anhydrous TMEDA (2.5 equivalents)

  • s-BuLi (1.3 M in cyclohexanes, 2.2 equivalents)

  • Electrophile (e.g., I₂, TMSCl, 3.0 equivalents)

  • Anhydrous THF

Procedure:

  • To an oven-dried, three-neck flask equipped with a thermometer and under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 eq.) and dissolve it in anhydrous THF (~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add anhydrous TMEDA (2.5 eq.) via syringe and stir for 10 minutes.

  • Slowly add s-BuLi (2.2 eq.) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 3 hours.

  • Prepare a solution of the electrophile (3.0 eq.) in anhydrous THF in a separate flask and cool to -78 °C.

  • Slowly transfer the lithiated indole solution into the electrophile solution via cannula, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Snieckus, V. Directed Ortho Metalation. Tactic and Strategy for Polysubstituted Aromatic Compound Synthesis. Chemical Reviews. [Link]

  • Li, C.-J. Cross-Dehydrogenative Coupling (CDC): An Efficient and Atom-Economical Method for C–C and C–X Bond Formation. Accounts of Chemical Research. [Link]

  • Ackermann, L. Ruthenium-Catalyzed C–H Bond Arylation. Chemical Reviews. [Link]

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  • Daugulis, O., Do, H.-Q., Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research. [Link]

  • Iwao, M., Kuraishi, T. A highly regioselective C-4 lithiation of N-pivaloylgramine. Tetrahedron Letters. [Link]

  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research. [Link]

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  • Hartung, C. G., Snieckus, V. The Directed Ortho Metalation-Cross-Coupling Symbiosis. Modern Methodologies for Aromatic and Heteroaromatic Synthesis. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, 2002. [Link]

  • Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

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  • Lennox, A. J. J., Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

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  • Vilsmeier, A., Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Surry, D. S., Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

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  • Zaman, M., et al. Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts: Access to the azepino[3,4,5-cd]indoles and spiroindolines. Nazarbayev University Repository. [Link]

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Validation & Comparative

Analytical methods for the characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. As drug development professionals and researchers, the unambiguous characterization of such molecules is paramount for ensuring reproducibility, safety, and efficacy in downstream applications. This document moves beyond mere protocols to explain the scientific rationale behind method selection, data interpretation, and the creation of a holistic, self-validating analytical workflow.

Introduction: The Need for Rigorous Characterization

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a substituted indole, a privileged scaffold in medicinal chemistry. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the isopropyl group on the indole nitrogen modulates solubility and steric properties. The carbaldehyde function is a versatile precursor for synthesizing more complex bioactive molecules.[1] Given its role as a critical building block, confirming its identity and purity is not just a quality control step but a foundational requirement for the success of a research program. An integrated analytical approach, leveraging the strengths of multiple orthogonal techniques, is therefore essential.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is Foundational

The power of NMR lies in its ability to provide a unique fingerprint of a molecule's carbon-hydrogen framework. Every proton and carbon atom in a distinct chemical environment gives rise to a specific signal, and the interactions between these nuclei (spin-spin coupling) reveal which atoms are connected. This allows for the unambiguous assignment of the entire structure, confirming not only the presence of all expected functional groups but also their precise location (regiochemistry), something that mass spectrometry alone cannot achieve.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which typically does not interfere with signals from the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.

  • Acquisition:

    • For ¹H NMR , acquire at least 16 scans.

    • For ¹³C NMR , acquire a proton-decoupled spectrum for several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low (~1.1%).

Data Presentation: Predicted Spectral Data

While direct experimental data for this specific molecule is not widely published, we can reliably predict the chemical shifts and coupling constants based on data from closely related analogs, such as 1-methyl and 1-ethyl-1H-indole-3-carbaldehydes.[2]

Table 1: Predicted ¹H and ¹³C NMR Data for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde in CDCl₃

Assignment Predicted ¹H NMR (δ, ppm, Multiplicity, J in Hz) Predicted ¹³C NMR (δ, ppm)
Aldehyde (-CHO)~10.1 (s, 1H)~185.0
H-2~8.2 (s, 1H)~139.0
H-5~7.4 (d, J ≈ 8.0, 1H)~124.5
H-6~7.3 (t, J ≈ 8.0, 1H)~125.0
H-7~8.3 (d, J ≈ 8.0, 1H)~111.0
N-CH(CH₃)₂~4.8-5.0 (sept, J ≈ 7.0, 1H)~49.0
N-CH(CH₃)₂~1.6 (d, J ≈ 7.0, 6H)~22.5
C-3-~119.0
C-3a-~126.0
C-4 (C-Br)-~115.0
C-7a-~137.0

Note: These are estimated values. Actual experimental values may vary slightly.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum G Fourier Transform E->G H Phase & Baseline Correction G->H I Integrate & Assign Peaks H->I J Confirm Structure I->J

Caption: Workflow for structural confirmation via NMR spectroscopy.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.

Expertise & Experience: Why MS is a Necessary Complement

While NMR defines the structure, MS confirms the mass. The key advantage of MS in this context is its sensitivity and its ability to confirm the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units. Observing this pattern is definitive proof of a monobrominated compound.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

  • Data Analysis: Look for the [M+H]⁺ ion cluster and compare the measured exact mass and isotopic distribution to the theoretical values.

Data Presentation: Theoretical MS Data

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Molecular Formula Theoretical Exact Mass (m/z) Isotopic Pattern (Relative Intensity)
[M+H]⁺C₁₂H₁₃⁷⁹BrNO⁺266.0226⁷⁹Br Peak (100%)
[M+2+H]⁺C₁₂H₁₃⁸¹BrNO⁺268.0206⁸¹Br Peak (~98%)

The observation of this doublet at m/z 266 and 268 with near-equal intensity is a hallmark of a monobrominated species.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the premier technique for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity determination.

Expertise & Experience: Why Purity Matters and How HPLC Delivers

In any synthesis, the final product is rarely 100% pure. Unreacted starting materials (e.g., 4-bromo-1H-indole) or side-products can be present. For drug development professionals, quantifying these impurities is a non-negotiable regulatory requirement. A reverse-phase HPLC (RP-HPLC) method is ideal for this molecule. The non-polar stationary phase (like C18) will retain the relatively non-polar indole, and a gradient elution with a polar mobile phase (like water/acetonitrile) will effectively separate compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.22 µm syringe filter before injection.[3]

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Formic acid helps to produce sharp, symmetrical peaks by protonating silanol groups on the stationary phase and the analyte).

    • Detector: UV-Vis detector set at a wavelength where the indole chromophore has strong absorbance (e.g., 254 nm or 280 nm).

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities in a reasonable time.

    • Time (min) | % B

    • 0 | 40

    • 20 | 95

    • 25 | 95

    • 26 | 40

    • 30 | 40

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualization: HPLC Analysis Workflow

HPLC_Workflow A Prepare Sample (1 mg/mL in MeOH) B Filter (0.22 µm) A->B C Inject into HPLC System (C18 Column) B->C D Run Gradient Elution (Water/ACN + 0.1% FA) C->D E Detect with UV (254 nm) D->E F Integrate Peak Areas E->F G Calculate Purity (%) F->G

Caption: Standard workflow for purity analysis by RP-HPLC.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups.

Expertise & Experience: A Quick and Corroborative Check

While not as structurally informative as NMR, FTIR provides valuable corroborative evidence. For this molecule, we expect to see characteristic stretching frequencies for the aldehyde C=O, the aromatic C=C bonds of the indole ring, and C-H bonds. Its main value is as a quick quality check to ensure the expected functional groups are present and that certain starting materials (e.g., those with -OH or -NH₂ groups) are absent.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Press the anvil to ensure good contact and acquire the spectrum. Typically, 32 scans are co-added to obtain a good quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands.

Data Presentation: Expected FTIR Absorption Bands

Table 3: Key FTIR Functional Group Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H3100 - 3000Stretch
Alkyl C-H2980 - 2850Stretch
Aldehyde C=O~1670 - 1650Stretch (conjugated)
Aromatic C=C~1600, ~1450Stretch
C-N~1350Stretch
C-Br~650 - 550Stretch

Comparative Analysis: Choosing the Right Tool for the Job

Each technique provides a different piece of the analytical puzzle. A senior scientist knows how to integrate these pieces for a complete and validated picture.

Table 4: Comparison of Analytical Methods

Technique Primary Purpose Strengths Limitations
NMR Structural ElucidationUnambiguous structure and stereochemistry; quantitative.Relatively low sensitivity; requires mg quantities.
MS MW & Formula ConfirmationHigh sensitivity (µg-ng); confirms elemental composition (HRMS).Does not provide connectivity information (isomers).
HPLC Purity AssessmentExcellent for separating mixtures; highly quantitative.Does not provide structural information on its own.
FTIR Functional Group IDFast, non-destructive, requires minimal sample.Provides limited structural detail; not ideal for mixtures.

Conclusion

The robust characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is not achieved by a single technique but by the intelligent application of an orthogonal set of methods. The workflow begins with NMR to definitively establish the chemical structure. This is followed by HRMS to provide an exact molecular formula and confirm the presence of bromine through its isotopic signature. HPLC is then employed as the primary tool for quantifying purity and identifying any process-related impurities. Finally, FTIR serves as a rapid, confirmatory check for the expected functional groups. Together, these methods form a self-validating system that provides the high level of confidence required by researchers and drug development professionals.

References

  • Wang, L., et al. (2019). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information.
  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. 4-Bromo-1H-indole-3-carbaldehyde. Available at: [Link]

  • PubChemLite. 4-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). Available at: [Link]

  • Zhang, Y., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1462, 139-146. Available at: [Link]

  • Chauhan, P. M. S., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(8), 1115-1120. Available at: [Link]

  • PubChem. 2-Bromo-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link]

  • MassBank. Indole-3-Carboxaldehyde. Available at: [Link]

  • Arumanayagam, T. G. R., & Ramasamy, P. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 935-941. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR data interpretation for heterocyclic compounds. We will explore the causal relationships between molecular structure and spectral output, present a detailed experimental protocol for acquiring high-quality data, and offer a comparative analysis with known compounds to validate our predictive assignments.

The Structural Landscape: Understanding Substituent Effects

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. In 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, the parent indole scaffold is functionalized with three key groups: a bromine atom at the C4 position, an isopropyl group at the N1 position, and a carbaldehyde (formyl) group at the C3 position. Each of these substituents imparts a distinct electronic and steric influence, which predictably alters the chemical shifts of the indole ring's protons and carbons.

  • 4-Bromo Group: As an electronegative halogen, the bromine atom is expected to exert a significant deshielding effect on the adjacent C4 carbon and a more moderate effect on the ortho and para positions.

  • 1-Isopropyl Group: The N-isopropyl group will influence the electronic environment of the pyrrole ring. The methine proton and the methyl protons of the isopropyl group will exhibit characteristic chemical shifts and coupling patterns.

  • 3-Carbaldehyde Group: The electron-withdrawing nature of the carbonyl group will strongly deshield the aldehyde proton and the C3 carbon. It will also influence the chemical shifts of the protons and carbons within the indole ring system through resonance effects.

Below is a visual representation of the molecular structure with atom numbering for the subsequent NMR discussion.

Caption: Molecular structure of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde with atom numbering.

Predictive ¹H and ¹³C NMR Assignments

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. These predictions are based on a comparative analysis of data for structurally similar compounds, including 1-methyl-1H-indole-3-carbaldehyde and 4-bromo-1H-indole-3-carbaldehyde.[1][2] The expected multiplicity and coupling constants (J) for the proton signals are also included.

Table 1: Predicted ¹H NMR Assignments (in CDCl₃, referenced to TMS at 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-CHO~10.1s-The aldehyde proton is highly deshielded due to the electron-withdrawing carbonyl group.
H2~7.8s-This proton is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom.
H5~7.3t~8.0Part of the aromatic system, coupled to H6 and H7.
H6~7.2d~8.0Coupled to H5.
H7~8.3d~8.0Deshielded by the anisotropic effect of the nearby carbonyl group and the bromine atom.
CH (isopropyl)~4.8sept~6.8Methine proton of the isopropyl group, coupled to the six methyl protons.
CH₃ (isopropyl)~1.6d~6.8Methyl protons of the isopropyl group, coupled to the methine proton.

Table 2: Predicted ¹³C NMR Assignments (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~185The carbonyl carbon is significantly deshielded.
C2~138Located between the nitrogen and the formyl-substituted carbon.
C3~118Site of the electron-withdrawing carbaldehyde group.
C3a~125Bridgehead carbon.
C4~115Directly attached to the electronegative bromine atom.
C5~124Aromatic carbon.
C6~123Aromatic carbon.
C7~122Aromatic carbon.
C7a~137Bridgehead carbon adjacent to the nitrogen.
CH (isopropyl)~49Methine carbon of the isopropyl group.
CH₃ (isopropyl)~22Methyl carbons of the isopropyl group.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictive assignments, a comparison with experimentally determined NMR data for similar indole derivatives is crucial. For instance, in 1-methyl-1H-indole-3-carbaldehyde, the aldehyde proton appears at approximately 10.01 ppm, and the N-methyl protons are observed around 3.90 ppm.[1] The chemical shifts for the aromatic protons in this analogue provide a baseline for understanding the electronic environment of the indole core.

Furthermore, data for 4-bromo-1H-indole-3-carbaldehyde reveals the significant influence of the bromine substituent.[2] The presence of bromine at C4 is known to cause a downfield shift of the neighboring protons and carbons. By synthesizing these known substituent effects, the predicted chemical shifts for our target molecule, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, are placed on a solid empirical foundation.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, as it can influence chemical shifts.[3][4][5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening. Gentle vortexing or sonication may be employed if necessary.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: 0-16 ppm.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

      • Spectral Width: 0-220 ppm.

3. Data Processing and Referencing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

The logical workflow for this process is illustrated below.

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Sample b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d Instrument Setup c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase Correction g->h i Referencing h->i j Structural Assignment i->j

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectroscopic analysis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. By integrating fundamental NMR principles with comparative data from analogous structures, we have established a reliable set of predicted chemical shifts and a robust experimental protocol. This approach underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret complex spectral data with a high degree of confidence, thereby accelerating the pace of discovery and development.

References

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  • ChemBK. (2024). 4-Bromo-1H-indole-3-carbaldehyde.
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  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
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A Senior Application Scientist's Guide to the Characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde: A High-Resolution Mass Spectrometry (HRMS) Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of novel therapeutics and complex organic molecules, the unambiguous confirmation of a target compound's identity is paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, a substituted indole intermediate. We will focus on the superior capabilities of High-Resolution Mass Spectrometry (HRMS) for providing definitive elemental composition and isotopic confirmation. This is contrasted with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) with a standard quadrupole detector, and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Through a detailed examination of experimental data and workflows, this guide establishes HRMS as the cornerstone technique for achieving the highest level of confidence in structural verification for halogenated compounds in research and development settings.

Introduction: The Analytical Challenge

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (Chemical Formula: C₁₂H₁₂BrNO) is a key heterocyclic building block. Its structure incorporates an indole core, a reactive carbaldehyde group, an N-isopropyl substituent, and a bromine atom. Each of these features presents a unique analytical consideration. The primary challenge in confirming the synthesis of this molecule lies in definitively verifying two key aspects:

  • Elemental Composition: Ensuring the precise number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms are present.

  • Structural Integrity: Confirming the correct connectivity and the presence of the halogen.

While several analytical techniques can provide evidence towards this goal, they differ significantly in their specificity, sensitivity, and the level of confidence they afford. This guide will demonstrate why HRMS is uniquely suited to address these challenges directly and unequivocally.

The HRMS Approach: Unambiguous Confirmation

High-Resolution Mass Spectrometry, particularly using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides two critical pieces of information with exceptional precision: accurate mass measurement and true isotopic pattern analysis.[1][2]

Causality in Method Design: Why HRMS Excels

The choice of HRMS is deliberate. Unlike nominal mass instruments (e.g., quadrupoles) which measure mass to the nearest whole number, HRMS instruments measure mass to several decimal places.[3] This precision is powerful enough to distinguish between molecules that have the same nominal mass but different elemental formulas (isobars). For a molecule with a mass below 200 Da, an accuracy of 5 ppm is often sufficient to determine the elemental composition uniquely.[4]

Furthermore, the presence of bromine provides a distinct isotopic signature. Natural bromine is composed of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6] An HRMS instrument can resolve and accurately measure the intensity of these isotopic peaks, providing a definitive fingerprint for the presence of a single bromine atom in the molecule.[7]

Experimental Protocol: LC-HRMS Analysis

Objective: To confirm the elemental composition and bromine presence in a synthesized sample of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

Instrumentation: Liquid Chromatography system coupled to a Q-Exactive™ Orbitrap Mass Spectrometer.

Methodology:

  • Sample Preparation: A 1 mg/mL stock solution of the synthesized compound was prepared in methanol. A 1:100 dilution was made in 50:50 water:acetonitrile with 0.1% formic acid for analysis.

  • Chromatographic Separation:

    • Column: C18 analytical column (1.8 µm packing, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, hold for 1 min, ramp to 95% B over 3 min, hold for 1 min, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

    • Resolution: 70,000 FWHM.

    • Scan Range: m/z 100-500.

    • AGC Target: 3e6.

    • Max IT: 100 ms.

Data Interpretation & Results

The analysis focuses on the protonated molecule, [M+H]⁺.

Theoretical Exact Mass Calculation:

  • Formula: C₁₂H₁₃BrNO⁺

  • Composition: 12(¹²C) + 13(¹H) + 1(⁷⁹Br) + 1(¹⁴N) + 1(¹⁶O)

  • Monoisotopic Mass: 282.0229 Da[4]

Table 1: Accurate Mass Measurement Data

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
m/z of [M+H]⁺282.0229282.0223-2.1

The sub-5 ppm mass error provides extremely high confidence in the assigned elemental formula of C₁₂H₁₂BrNO.[8]

Table 2: Isotopic Pattern Analysis for the [M+H]⁺ Ion

Isotopic PeakTheoretical m/zTheoretical Relative Abundance (%)Experimental Relative Abundance (%)
A (⁷⁹Br)282.0229100.0100.0
A+1283.025913.513.7
A+2 (⁸¹Br)284.020997.797.5

The excellent correlation between the theoretical and experimental isotopic abundances, especially the near 1:1 ratio of the A and A+2 peaks, confirms the presence of a single bromine atom.[5]

Comparative Analysis with Alternative Techniques

While HRMS provides a definitive answer, it is instructive to compare its performance against other common laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR would be used to confirm the carbon-hydrogen framework, showing the isopropyl group, the aldehyde proton, and the specific substitution pattern on the indole ring.

  • Strengths: Provides detailed structural information about atom connectivity and chemical environment. It is considered the gold standard for structural elucidation.

  • Limitations: It is significantly less sensitive than mass spectrometry.[9] It does not directly provide the molecular formula and cannot, on its own, confirm the presence of bromine as definitively as MS isotopic analysis. It is a complementary, not a replacement, technique.[10]

Gas Chromatography-Mass Spectrometry (GC-MS with Quadrupole)

GC-MS is a powerful technique for separating and identifying volatile compounds.[11]

  • Strengths: Excellent chromatographic separation for volatile and semi-volatile compounds. Provides mass information and fragmentation patterns that can be used for library matching.

  • Limitations: The compound may require derivatization to be sufficiently volatile. More importantly, a standard quadrupole MS detector provides only nominal mass data (e.g., m/z 282). It cannot provide the accurate mass required to confirm the elemental formula. While it would show the M and M+2 peaks for bromine, the resolution is insufficient to rule out interferences, and the mass accuracy is inadequate for unambiguous formula determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse for purity assessment and quantification.

  • Strengths: Excellent for determining the purity of the sample and for quantification against a reference standard.

  • Limitations: Provides virtually no structural information. The UV-Vis spectrum is characteristic of the indole chromophore but is not specific enough to confirm the full structure or elemental composition. Many substituted indoles would have very similar spectra.

Comparative Summary and Workflow

The choice of analytical technique is dictated by the question being asked. The following table and diagram summarize the comparison.

Table 3: Comparison of Analytical Techniques

FeatureHRMSNMR SpectroscopyGC-MS (Quadrupole)HPLC-UV
Primary Information Elemental Composition, Isotopic PatternAtom Connectivity, 3D StructureMolecular Weight (Nominal), FragmentationPurity, Quantity
Confidence in Formula Very High (<5 ppm error)Indirect (Inferred from structure)Low (Nominal mass only)None
Halogen Confirmation Definitive (Isotopic Pattern)Indirect (Effect on shifts)Indicative (Nominal M+2)None
Sensitivity High (pmol - fmol)Low (nmol - µmol)High (pmol - fmol)Moderate (nmol)
Primary Application Formula Confirmation, Structure IDStructure ElucidationScreening, Volatiles AnalysisPurity, QC
Visualizing the Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of a novel synthesized compound like 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

G cluster_0 Synthesis & Purification cluster_1 Initial Purity & Screening cluster_2 Definitive Characterization cluster_3 Final Confirmation Syn Synthesized Product HPLC HPLC-UV (Purity Check) Syn->HPLC Assess Purity GCMS GC-MS / LC-MS (Nominal) (Initial MW Check) Syn->GCMS Screen for Target Mass NMR NMR (1H, 13C) (Structural Elucidation) Syn->NMR HRMS LC-HRMS (Elemental Composition, Isotopic Verification) HPLC->HRMS GCMS->HRMS Proceed if MW matches Confirm Structure Confirmed HRMS->Confirm Formula Confirmed NMR->Confirm Connectivity Confirmed

Caption: Comprehensive analytical workflow for compound characterization.

Decision Logic for Technique Selection

This diagram outlines the logical process for choosing the right analytical tool based on the experimental need.

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendation

For researchers and drug development professionals, certainty is not a luxury; it is a requirement. While techniques like NMR, low-resolution GC-MS, and HPLC-UV provide valuable, complementary information, only High-Resolution Mass Spectrometry (HRMS) delivers the one-two punch of accurate mass and precise isotopic pattern analysis required for the unambiguous confirmation of a molecule's elemental formula.

The experimental data presented for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde demonstrates that HRMS, with a measured mass error of -2.1 ppm and a near-perfect isotopic pattern match, provides the highest possible confidence in the compound's identity. It is the authoritative method for verifying the successful synthesis of novel halogenated compounds, ensuring the integrity of downstream research and development efforts.

References

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A Comparative Guide to the Structural Elucidation of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2][3] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, exhibiting a wide array of pharmacological activities.[1] Strategic functionalization of the indole ring system allows for the fine-tuning of a compound's biological and physicochemical properties. The subject of this guide, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, serves as a key intermediate for the synthesis of a variety of more complex derivatives. The bromine atom at the 4-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the isopropyl group at the 1-position enhances lipophilicity. The carbaldehyde at the 3-position is a versatile functional group for the construction of diverse molecular architectures. Given these features, the unambiguous determination of the atomic arrangement of these derivatives is critical. While a suite of analytical techniques is available, single-crystal X-ray crystallography stands as the gold standard for providing a definitive three-dimensional molecular structure.[4]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid.[4][5][6] By analyzing the diffraction pattern of an X-ray beam interacting with a crystal, a three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with exceptional accuracy.

Detailed Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires meticulous attention to detail.

Step 1: Crystal Growth — The Art and Science of Crystallization

The most critical and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[6] The crystal should ideally be 0.1-0.3 mm in each dimension, with well-defined faces and no visible imperfections.

  • Rationale for Solvent Selection: The choice of solvent is crucial. A good solvent system for crystallization is one in which the compound has moderate solubility. Highly soluble compounds will not readily crystallize, while poorly soluble compounds will precipitate as an amorphous powder. For indole derivatives, a common starting point is a solvent mixture, such as ethanol/water or dichloromethane/hexane.

  • Slow Evaporation: This is the simplest and most common crystallization technique. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and subsequent crystallization.

Step 2: Data Collection — Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

  • X-ray Source: Modern diffractometers are equipped with either a sealed-tube X-ray source or a more brilliant microfocus source.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[6] A complete dataset consists of thousands of reflections, each with a specific intensity and position.

Step 3: Structure Solution and Refinement — From Data to a 3D Model

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Direct Methods: For small molecules like our indole derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.[6]

  • Model Building and Refinement: An initial model of the molecule is fitted to the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Visualizing the Workflow

XRay_Workflow cluster_synthesis Compound Synthesis cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesize & Purify 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde Derivative Solvent Select Solvent System Synthesis->Solvent Crystallize Grow Single Crystals (e.g., Slow Evaporation) Solvent->Crystallize Select Select High-Quality Crystal Crystallize->Select Mount Mount Crystal on Diffractometer Select->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem (Direct Methods) Collect->Solve Refine Refine Structural Model Solve->Refine Validate Validate Final Structure Refine->Validate

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Interpreting the Data: A Hypothetical Example

The output of a successful X-ray crystallographic analysis is a wealth of precise structural information. Below is a table summarizing hypothetical data for a derivative of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

ParameterValueSignificance
Chemical FormulaC₁₂H₁₂BrNOConfirms the elemental composition of the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.871, b = 10.039, c = 33.795The dimensions of the unit cell.[7]
α, β, γ (°)α = 90, β = 98.34, γ = 90The angles of the unit cell.[7]
Volume (ų)2978The volume of the unit cell.[7]
R-factor0.0499A measure of the agreement between the experimental and calculated structure factors; a lower value indicates a better refinement.

Part 2: A Comparative Analysis with Alternative & Complementary Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible, and other techniques provide complementary information.[8][9][10][11]

Spectroscopic and Spectrometric Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[8][9] ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. Two-dimensional NMR techniques, such as COSY and HSQC, can establish through-bond connectivities. While NMR can define the constitution of a molecule, it generally does not provide the precise bond lengths and angles that X-ray crystallography does.[12]

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[8][9] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[9] For our indole derivatives, a strong absorption band around 1650-1700 cm⁻¹ would confirm the presence of the aldehyde carbonyl group.

Comparative Data Summary
TechniqueInformation ProvidedPhaseDestructive?Throughput
X-ray Crystallography 3D structure, bond lengths/angles, stereochemistry, packingSolid (crystal)NoLow
NMR Spectroscopy Connectivity, chemical environment, relative stereochemistrySolutionNoMedium
Mass Spectrometry Molecular weight, molecular formula, fragmentationGas/SolutionYesHigh
IR Spectroscopy Functional groupsSolid/LiquidNoHigh
A Complementary Relationship

These techniques are not mutually exclusive; rather, they are complementary. Data from NMR, MS, and IR are typically used to characterize a compound after synthesis and purification, confirming that the target molecule has been made. X-ray crystallography is then employed to provide the definitive, high-resolution structural information.

Analytical_Techniques cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_structure Definitive Structure Compound Synthesized Compound NMR NMR Spectroscopy (Connectivity) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR XRay Single-Crystal X-ray Crystallography (3D Structure) NMR->XRay Provides context for MS->XRay Provides context for IR->XRay Provides context for

Caption: Complementary nature of analytical techniques for structural elucidation.

Discussion & Conclusion

For the structural analysis of novel 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde derivatives, a multi-faceted analytical approach is essential. Spectroscopic and spectrometric techniques such as NMR, MS, and IR provide rapid and crucial information regarding the identity and purity of a synthesized compound.[13][14] However, for the unambiguous determination of the three-dimensional molecular structure, which is indispensable for modern drug discovery and development, single-crystal X-ray crystallography is the definitive method.[4] The detailed insights into bond lengths, bond angles, and intermolecular interactions provided by X-ray crystallography are invaluable for understanding the molecule's behavior and for guiding further synthetic efforts. While the requirement of a high-quality single crystal can be a bottleneck, the unparalleled structural detail it provides justifies the effort.

References

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Comparison of reactivity between 4-bromo and other 4-halo-indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Halo-Indole-3-Carbaldehydes in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a key strategy for modulating the biological activity and pharmacokinetic properties of these molecules. Among the various substituted indoles, 4-halo-indole-3-carbaldehydes serve as versatile building blocks, particularly for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] The aldehyde group at the C3 position offers a reactive handle for a multitude of chemical transformations, while the halogen at the C4 position provides a crucial anchor point for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2][3]

This guide provides a comparative analysis of the reactivity of 4-bromo-indole-3-carbaldehyde against its fluoro, chloro, and iodo analogs. Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals in designing efficient synthetic routes and making informed decisions during lead optimization.

The Halogen Effect: A Tale of Two Competing Factors

The reactivity of the C4-halogen bond in 4-halo-indole-3-carbaldehydes is primarily governed by a delicate interplay between two opposing electronic effects:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect decreases down the group: F > Cl > Br > I. A stronger inductive effect leads to a more polarized C-X bond, making the carbon atom more electrophilic and, in principle, more susceptible to nucleophilic attack.

  • Mesomeric Effect (+M): The halogens possess lone pairs of electrons that can be delocalized into the aromatic ring system. This electron-donating resonance effect increases down the group: I > Br > Cl > F. This effect increases the electron density at the ortho and para positions, potentially influencing the reactivity of the C-H bonds on the benzene ring portion of the indole.

The net result of these competing effects dictates the overall reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry for C-C and C-N bond formation.[4][5][6]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, generally follows the trend of bond dissociation energy: C-I < C-Br < C-Cl < C-F. This trend is a direct consequence of the decreasing strength of the carbon-halogen bond as one moves down the group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.[1][5][7][8] The reactivity of 4-halo-indole-3-carbaldehydes in this reaction is expected to follow the general trend:

I > Br > Cl > F

  • 4-Iodo-indole-3-carbaldehyde: Exhibits the highest reactivity due to the weak C-I bond, allowing for oxidative addition to the palladium(0) catalyst under milder conditions (lower temperatures, less active catalysts).[5]

  • 4-Bromo-indole-3-carbaldehyde: Represents a good balance of reactivity and stability.[1] It is often the preferred substrate as it is typically more cost-effective than the iodo analog and more reactive than the chloro derivative.

  • 4-Chloro-indole-3-carbaldehyde: Requires more forcing reaction conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands, to facilitate the challenging oxidative addition step.[6]

  • 4-Fluoro-indole-3-carbaldehyde: Generally considered unreactive in standard Suzuki coupling conditions due to the very strong C-F bond. Specialized catalysts and conditions are often required to achieve successful coupling.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4][9] The reactivity trend for 4-halo-indole-3-carbaldehydes in this reaction mirrors that of the Suzuki coupling.

I > Br > Cl >> F

The choice of ligand is critical for the success of Buchwald-Hartwig aminations, with sterically hindered and electron-rich phosphine ligands often being necessary, especially for less reactive aryl chlorides.[4][10]

The general mechanism for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR2)L2]+ [Ar-Pd(II)(NR2)L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2]+ Amine Coordination & Deprotonation [Ar-Pd(II)(NR2)L2]+->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide.[11] The reactivity of 4-halo-indole-3-carbaldehydes in the Heck reaction also follows the established trend based on bond strength.

I > Br > Cl

The regioselectivity of the Heck reaction with indoles can be complex, with potential for reaction at both the C2 and C3 positions.[12] However, the presence of the C3-carbaldehyde group generally directs reactivity to other positions.

Experimental Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of various 4-halo-indole-3-carbaldehydes with phenylboronic acid. This data is a synthesis of common practices found in the literature and should be considered as a general guideline.[1][5][7]

Halogen (X)Catalyst System (mol%)LigandBaseSolventTemp (°C)Time (h)Expected Yield
IodoPd(OAc)₂ (2%)PPh₃K₂CO₃Toluene/H₂O802-4High (>90%)
BromoPd(dppf)Cl₂ (3%)dppfCs₂CO₃Dioxane/H₂O1006-12Good (70-90%)
ChloroPd₂(dba)₃ (5%)SPhosK₃PO₄t-BuOH/H₂O11018-24Moderate (40-60%)
Fluoro------Very Low/No Reaction

Experimental Protocols

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a standard workflow for setting up a Suzuki-Miyaura coupling reaction. An inert atmosphere is crucial for success.[7]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Oven-dry glassware p2 Weigh reagents: - 4-Halo-indole-3-carbaldehyde (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) - Catalyst & Ligand p1->p2 p3 Degas solvent p2->p3 r1 Add solids to flask p3->r1 r2 Evacuate & backfill with inert gas (3x) r1->r2 r3 Add degassed solvent r2->r3 r4 Heat to target temperature with vigorous stirring r3->r4 r5 Monitor reaction (TLC/LC-MS) r4->r5 w1 Cool to room temperature r5->w1 w2 Dilute with organic solvent w1->w2 w3 Wash with H₂O & brine w2->w3 w4 Dry organic layer (e.g., Na₂SO₄) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify via column chromatography w5->w6

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Suzuki Coupling of 4-Bromo-1H-indole-3-carbaldehyde with Phenylboronic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 4-Bromo-1H-indole-3-carbaldehyde (1.0 equiv)[13]

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-1H-indole-3-carbaldehyde, phenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenyl-1H-indole-3-carbaldehyde.

Conclusion

The choice of halogen at the C4 position of indole-3-carbaldehyde significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. The general trend of reactivity (I > Br > Cl >> F) is a reliable guide for synthetic planning. While 4-iodo-indole-3-carbaldehyde offers the highest reactivity, 4-bromo-indole-3-carbaldehyde often provides the best compromise between reactivity, stability, and cost. For challenging couplings or when milder conditions are desired, the iodo-substituted analog is the substrate of choice. Conversely, the chloro-substituted indole requires more robust catalytic systems and harsher conditions. The fluoro-substituted analog is generally not suitable for these transformations under standard conditions. A thorough understanding of these reactivity differences allows for the rational design of synthetic strategies and the efficient generation of diverse indole libraries for drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 5-Bromoindole.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • The Royal Society of Chemistry. (2015).
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Chemicalbook. (n.d.). 4-FLUORO-1H-INDOLE-3-CARBALDEHYDE synthesis.
  • Wikipedia. (n.d.).
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
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  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Indian Academy of Sciences. (n.d.).
  • RSC Publishing. (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
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  • MDPI. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • National Institutes of Health. (n.d.).
  • PubMed Central. (n.d.). Four-Winged Propeller-Shaped Indole-Modified and Indole-Substituted Tetraphenylethylenes: Greenish-Blue Emitters with Aggregation-Induced Emission Features for Conventional Organic Light-Emitting Diodes.
  • National Institutes of Health. (n.d.).
  • YouTube. (2024).
  • MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?

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A Comparative Guide to the Biological Activity of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde and Its Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole-3-Carbaldehyde Scaffold as a Privileged Motif

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with significant therapeutic applications.[1][2] Among its derivatives, 1H-indole-3-carboxaldehyde serves as a particularly versatile precursor for synthesizing bioactive molecules, including alkaloids and various heterocyclic systems.[2][3] Its carbonyl group is a reactive handle for C-C and C-N bond formations, enabling the creation of diverse chemical libraries.[1][3]

While direct and extensive experimental data for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is not abundant in publicly accessible literature, a robust analysis of its structural analogs allows us to build a predictive profile of its biological potential. This guide provides a comparative analysis based on a systematic review of related indole-3-carbaldehyde derivatives. We will dissect the molecule by its key substituents—the N-1 isopropyl group, the C-4 bromo group, and the C-3 carbaldehyde—to understand how each component likely contributes to its overall biological activity. This structure-activity relationship (SAR) approach is designed to guide researchers and drug development professionals in prioritizing this and similar compounds for further investigation.

Part 1: Structure-Activity Relationship (SAR) Analysis

The biological activity of an indole derivative is profoundly influenced by the nature and position of substituents on the indole ring. By examining analogs of our target compound, we can infer the functional role of each modification.

The C-3 Carbaldehyde Moiety: A Gateway to Bioactivity

The aldehyde at the C-3 position is not merely a structural feature but a critical reactive intermediate. It readily undergoes condensation reactions with various amines to form Schiff bases, semicarbazones, and thiosemicarbazones, which have demonstrated a broad spectrum of biological activities.[4][5] This functional group is a common starting point for the synthesis of more complex molecules with enhanced potency.[6] For instance, derivatives synthesized from indole-3-carbaldehyde have shown promising antimicrobial, antioxidant, and anticholinesterase activities.[4][7]

The N-1 Isopropyl Group: Modulating Lipophilicity and Potency

Alkylation at the N-1 position of the indole ring, such as the introduction of an isopropyl group, primarily modulates the compound's lipophilicity. This can significantly impact its pharmacokinetic properties, including cell membrane permeability and interaction with hydrophobic pockets of target proteins. Studies on related N-alkylated indole derivatives, particularly in the context of cancer research, have shown that modifying this position can fine-tune cytotoxic potency.[8][9] The presence of an isopropyl group, as opposed to a simple hydrogen or methyl group, may offer an optimal balance of steric bulk and lipophilicity to enhance binding to specific biological targets.

The C-4 Bromo Group: Enhancing Potency through Halogenation

Halogenation of the indole's benzene ring is a well-established strategy for enhancing biological activity. Bromine, with its electron-withdrawing nature and ability to form halogen bonds, can significantly alter the electronic properties of the molecule and improve its binding affinity to target enzymes or receptors.[10] For example, semicarbazone derivatives of 5-bromo-1H-indole-3-carbaldehyde have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, a related compound, 3-bromo-1-ethyl-1H-indole, has been identified as a potent anticancer agent, suggesting that bromination of the indole core is a favorable modification for cytotoxic activity.[11] The placement at the C-4 position is less common than C-5, making it an interesting area for exploration.

cluster_SAR Structure-Activity Relationship (SAR) of the Target Compound Target 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde N1 N-1 Isopropyl Group - Modulates Lipophilicity - Influences Pharmacokinetics - Potentially Enhances Target Binding Target->N1 Contribution C4 C-4 Bromo Group - Electron-Withdrawing - Forms Halogen Bonds - Enhances Potency (Antimicrobial, Anticancer) Target->C4 Contribution C3 C-3 Carbaldehyde - Reactive Handle for Derivatization - Forms Schiff Bases, Semicarbazones - Gateway to Diverse Bioactivities Target->C3 Contribution

Caption: Key structural components of the target molecule and their predicted contributions to its biological activity.

Part 2: Comparative Analysis of Biological Activities

Based on the SAR analysis, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is predicted to exhibit several key biological activities. Below, we compare the performance of its analogs, supported by experimental data from the literature.

Antimicrobial Activity

Indole-3-carbaldehyde derivatives are widely recognized for their antimicrobial properties. The introduction of halogens and the formation of derivatives like Schiff bases or semicarbazones often enhance this activity.

Table 1: Comparative Antimicrobial Activity of Indole-3-Carbaldehyde Analogs

Compound/Derivative Test Organism Activity (MIC, µg/mL) Reference
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine (Schiff Base) Dickeya species (Bacteria) 2000 [4]
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine (Schiff Base) Fusarium oxysporum (Fungus) 5000 [4]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide Staphylococcus aureus 100 [5]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide Bacillus subtilis 100 [5]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide Staphylococcus aureus 150 [5]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide Bacillus subtilis 150 [5]

| Indole-3-carboxaldehyde (Parent Compound) | Fusarium solani | EC₅₀ = 59.56 |[12] |

The data strongly suggests that halogenation, particularly with bromine at the 5-position, yields potent antibacterial activity.[5] It is therefore highly probable that the 4-bromo analog would also exhibit significant antimicrobial effects.

Anticancer Activity

The indole scaffold is present in numerous anticancer agents. Modifications across the ring system have led to the development of potent cytotoxic compounds.

Table 2: Comparative Anticancer Activity of Indole Analogs

Compound/Derivative Cancer Cell Line Activity (IC₅₀) Reference
(E)-2-Bromo-N-(1-methyl-3-(3-oxo-3-(pyridin-4-yl)prop-1-en-1-yl)-1H-indol-5-yl)acrylamide U-937 (Leukemia) 0.019 µM [9]
3-Bromo-1-ethyl-1H-indole (BEI) A549 (Lung) 10 µg/mL [11]
3-Bromo-1-ethyl-1H-indole (BEI) HeLa (Cervical) 25 µg/mL [11]

| Bisindole derivative (X=4-NO₂) | MOLT-3 (Leukemia) | 10.65-56.39 µM |[13] |

The potent, nanomolar activity of complex N-alkylated indole derivatives and the micromolar activity of a simple 3-bromo-N-ethyl indole highlight the potential of our target compound as an anticancer agent.[9][11] The combination of N-isopropylation and C-4 bromination could yield a compound with selective cytotoxicity.

Enzyme Inhibition

Indole derivatives have been successfully developed as inhibitors of various enzymes implicated in disease.

Table 3: Comparative Enzyme Inhibition by Indole Analogs

Compound/Derivative Target Enzyme Activity (IC₅₀) Reference
Isatin-indole-3-carboxaldehyde hybrid (A19) Xanthine Oxidase 0.37 µM [14]
Indole-3-carboxyaldehyde thiosemicarbazone (3c) Acetylcholinesterase Not specified, but best inhibitor in series [7]

| Indole-3-carboxyaldehyde thiosemicarbazone (3c) | Butyrylcholinesterase | Not specified, but best inhibitor in series |[7] |

These findings indicate that the indole-3-carbaldehyde scaffold is a suitable starting point for designing potent enzyme inhibitors.[14] The specific substitutions on our target compound could confer inhibitory activity against kinases, oxidases, or other enzyme classes.

Part 3: Postulated Mechanism of Action - Antifungal Activity

Research on the parent compound, indole-3-carboxaldehyde, provides valuable insight into a potential mechanism of action. Studies against the fungus Fusarium solani have shown that the compound disrupts mitochondrial function.[12] It inhibits the mitochondrial electron transport chain complex I, leading to an accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. This oxidative stress ultimately results in fungal cell death.[12] It is plausible that 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde would act via a similar mechanism, potentially with enhanced potency due to its substitutions.

cluster_MOA Postulated Antifungal Mechanism of Action Indole Indole-3-Carbaldehyde Analog ETC1 Electron Transport Chain Complex I Indole->ETC1 Inhibits Mito Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) ETC1->ROS Prevents buildup of MMP ↓ Mitochondrial Membrane Potential ETC1->MMP Maintains Death Fungal Cell Death ROS->Death Induces MMP->Death Leads to

Caption: Postulated mechanism involving mitochondrial disruption by indole-3-carbaldehyde analogs.

Part 4: Key Experimental Protocols

To facilitate further research, we provide standardized protocols for evaluating the primary biological activities discussed. These protocols are based on methodologies described in the cited literature.

Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi and pour into sterile Petri plates.

  • Inoculation: Spread a standardized microbial suspension (e.g., 0.5 McFarland standard) evenly onto the agar surface.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations into the wells. Include a solvent-only control and a standard antibiotic (e.g., Gentamicin).[4]

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).

  • Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_WF General Experimental Workflow Start Synthesize & Purify Target Compound & Analogs Screen Primary Biological Screening (e.g., Antimicrobial, Anticancer) Start->Screen Dose Dose-Response Studies (Determine IC₅₀ / EC₅₀ / MIC) Screen->Dose Active 'Hits' Mech Mechanism of Action Studies (e.g., Enzyme Assays, Mitochondrial Assays) Dose->Mech Lead Lead Optimization (Further SAR studies) Mech->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of novel indole compounds.

Conclusion and Future Directions

The comprehensive analysis of its structural analogs strongly suggests that 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a highly promising candidate for drug discovery efforts. The combination of N-1 isopropylation for favorable pharmacokinetics and C-4 bromination for enhanced potency positions this compound as a prime target for synthesis and evaluation.

Based on the available data, this molecule is predicted to possess significant antimicrobial (particularly antibacterial) and anticancer activities. Its potential to act as an enzyme inhibitor also warrants investigation. Future research should focus on the chemical synthesis of this specific compound, followed by a systematic evaluation using the protocols outlined in this guide. Elucidating its precise mechanism of action will be crucial for its development as a potential therapeutic agent. This guide serves as a foundational roadmap for researchers to unlock the potential of this and related indole-3-carbaldehyde derivatives.

References

  • Kumar, A., Singh, A., Kumar, S., Kumar, V., & Sharma, P. (2021). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Journal of Heterocyclic Chemistry.
  • Salman, A. S., Mahmoud, N. F., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. Available at: [Link]

  • Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Properties. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. Available at: [Link]

  • Li, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2022). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. Archiv der Pharmazie, 355(6), e2200033. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 853-867. Available at: [Link]

  • Tron, G. C., et al. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. European Journal of Medicinal Chemistry, 150, 849-860. Available at: [Link]

  • Kee, J.-E., et al. (2019). The Synthesis and Biological Evaluation of Indolactam Alkaloids. The Journal of Organic Chemistry, 84(18), 11729-11740. Available at: [Link]

  • Saraf, S., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 467-474. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Tron, G. C., et al. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. PeerJ, 6, e4606. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • El-Sawy, E. R., et al. (2018). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • Yurttas, L., et al. (2021). Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Anticancer Agents in Medicinal Chemistry, 21(10), 1292-1300. Available at: [Link]

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Comparative study of different synthetic routes to 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the C4 position, an isopropyl group on the indole nitrogen, and a formyl group at the C3 position, makes it a valuable precursor for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This guide provides a comparative analysis of three distinct synthetic routes to this important intermediate, offering researchers the insights needed to select the most appropriate pathway for their specific needs, considering factors such as yield, scalability, and experimental feasibility.

Synthetic Strategies: A Comparative Overview

The synthesis of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde involves three key transformations: N-isopropylation, C4-bromination, and C3-formylation. The sequence of these reactions defines the synthetic route and significantly impacts the overall efficiency and practicality of the synthesis. This guide will explore three logical pathways, designated as Route A, Route B, and Route C, each commencing with a different initial modification of the indole scaffold.

Route A: N-Isopropylation → C4-Bromination → C3-Formylation

This route prioritizes the early introduction of the N-isopropyl group, followed by functionalization of the indole ring.

dot graphvis digraph "Route A" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

indole [label="Indole"]; n_isopropyl_indole [label="1-Isopropyl-1H-indole"]; bromo_n_isopropyl_indole [label="4-Bromo-1-isopropyl-1H-indole"]; target_A [label="4-Bromo-1-isopropyl-1H-\nindole-3-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];

indole -> n_isopropyl_indole [label=" 1. NaH, DMF\n2. Isopropyl iodide"]; n_isopropyl_indole -> bromo_n_isopropyl_indole [label=" NBS, CH3CN"]; bromo_n_isopropyl_indole -> target_A [label=" POCl3, DMF\n(Vilsmeier-Haack)"]; } enddot

Caption: Synthetic pathway for Route A.

Step-by-Step Experimental Protocol for Route A

Step 1: Synthesis of 1-Isopropyl-1H-indole

  • Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere at 0 °C, a solution of indole (1.0 eq.) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 1 hour. Subsequently, isopropyl iodide (1.2 eq.) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Causality: Sodium hydride, a strong base, deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. DMF is a suitable polar aprotic solvent for this reaction. The subsequent nucleophilic substitution with isopropyl iodide yields the N-alkylated product.

Step 2: Synthesis of 4-Bromo-1-isopropyl-1H-indole

  • Protocol: To a solution of 1-isopropyl-1H-indole (1.0 eq.) in acetonitrile at -10 °C, N-bromosuccinimide (NBS, 1.0 eq.) is added in one portion. The resulting mixture is stirred at 0 °C for 30 minutes. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1]

  • Causality: N-bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic systems like indoles. Acetonitrile is a common solvent for such reactions. The reaction is performed at low temperatures to control the regioselectivity and minimize the formation of polybrominated byproducts. The N-isopropyl group is not strongly directing, which may lead to a mixture of isomers, with the 4-bromo product being one of the potential regioisomers.

Step 3: Synthesis of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Protocol: To a solution of 4-bromo-1-isopropyl-1H-indole (1.0 eq.) in anhydrous DMF at 0 °C, phosphorus oxychloride (POCl3, 1.5 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour. The mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the title compound.

  • Causality: This is a classic Vilsmeier-Haack reaction.[2][3] POCl3 reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich indole ring attacks this electrophile, preferentially at the C3 position, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.

Route B: C4-Bromination → N-Isopropylation → C3-Formylation

This approach begins with the functionalization of the indole core at the C4 position, followed by N-alkylation and formylation.

dot graphvis digraph "Route B" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

indole_B [label="Indole"]; bromo_indole [label="4-Bromo-1H-indole"]; bromo_n_isopropyl_indole_B [label="4-Bromo-1-isopropyl-1H-indole"]; target_B [label="4-Bromo-1-isopropyl-1H-\nindole-3-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

indole_B -> bromo_indole [label=" NBS, CH3CN"]; bromo_indole -> bromo_n_isopropyl_indole_B [label=" 1. NaH, DMF\n2. Isopropyl iodide"]; bromo_n_isopropyl_indole_B -> target_B [label=" POCl3, DMF\n(Vilsmeier-Haack)"]; } enddot

Caption: Synthetic pathway for Route B.

Step-by-Step Experimental Protocol for Route B

Step 1: Synthesis of 4-Bromo-1H-indole

  • Protocol: To a solution of indole (1.0 eq.) in acetonitrile at -10 °C, N-bromosuccinimide (1.0 eq.) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the 4-bromo-1H-indole.

  • Causality: Direct bromination of indole with NBS can lead to a mixture of products, with 3-bromoindole often being a major product. Achieving selective C4-bromination can be challenging and may require careful control of reaction conditions or the use of protecting groups. This step represents a significant challenge for this route's efficiency.

Step 2: Synthesis of 4-Bromo-1-isopropyl-1H-indole

  • Protocol: To a solution of 4-bromo-1H-indole (1.0 eq.) in anhydrous DMF at 0 °C, sodium hydride (60% dispersion in mineral oil, 1.2 eq.) is added portion-wise. The mixture is stirred at room temperature for 1 hour. Isopropyl iodide (1.2 eq.) is then added dropwise at 0 °C, and the reaction is stirred at room temperature for 12 hours. The reaction is worked up as described in Route A, Step 1. A similar protocol for N-alkylation of a bromoindole derivative has been reported.[4]

  • Causality: The N-alkylation proceeds via the same mechanism as in Route A. The presence of the bromine atom at C4 may slightly influence the acidity of the N-H proton but is not expected to significantly alter the course of the reaction.

Step 3: Synthesis of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Protocol: The Vilsmeier-Haack formylation is carried out on 4-bromo-1-isopropyl-1H-indole as described in Route A, Step 3.

  • Causality: The mechanism and rationale are identical to that of Route A, Step 3.

Route C: C4-Bromination → C3-Formylation → N-Isopropylation

In this final considered route, the indole ring is first brominated and then formylated, with the N-isopropylation performed as the last step.

dot graphvis digraph "Route C" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

indole_C [label="Indole"]; bromo_indole_C [label="4-Bromo-1H-indole"]; bromo_indole_carbaldehyde [label="4-Bromo-1H-indole-3-carbaldehyde"]; target_C [label="4-Bromo-1-isopropyl-1H-\nindole-3-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];

indole_C -> bromo_indole_C [label=" NBS, CH3CN"]; bromo_indole_C -> bromo_indole_carbaldehyde [label=" POCl3, DMF\n(Vilsmeier-Haack)"]; bromo_indole_carbaldehyde -> target_C [label=" 1. NaH, DMF\n2. Isopropyl iodide"]; } enddot

Caption: Synthetic pathway for Route C.

Step-by-Step Experimental Protocol for Route C

Step 1: Synthesis of 4-Bromo-1H-indole

  • Protocol: This step is identical to Route B, Step 1.

  • Causality: As with Route B, achieving high regioselectivity for C4-bromination is a key challenge.

Step 2: Synthesis of 4-Bromo-1H-indole-3-carbaldehyde

  • Protocol: 4-Bromo-1H-indole (1.0 eq.) is subjected to the Vilsmeier-Haack reaction conditions as described in Route A, Step 3. A general method for the synthesis of indole-3-carboxaldehyde compounds is described in a patent, which can be adapted here.[5]

  • Causality: The Vilsmeier-Haack reaction is generally effective for N-unsubstituted indoles. The electron-withdrawing effect of the bromine atom might slightly deactivate the ring towards electrophilic substitution, potentially requiring slightly harsher conditions or longer reaction times.

Step 3: Synthesis of 4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde

  • Protocol: To a solution of 4-bromo-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous DMF at 0 °C, sodium hydride (60% dispersion in mineral oil, 1.2 eq.) is added. The mixture is stirred for 1 hour at room temperature, followed by the addition of isopropyl iodide (1.2 eq.). The reaction is stirred for 12 hours at room temperature and then worked up as previously described. A patent describes a process for the N-alkylation of indoles which can be adapted for this step.[6]

  • Causality: The presence of the electron-withdrawing aldehyde group at the C3 position increases the acidity of the N-H proton, facilitating its deprotonation by sodium hydride. The subsequent N-alkylation should proceed efficiently.

Comparative Analysis of Synthetic Routes

FeatureRoute A (N-Isopropylation First)Route B (C4-Bromination First)Route C (C4-Bromination & Formylation First)
Starting Material IndoleIndoleIndole
Number of Steps 333
Key Challenge Potential for mixture of regioisomers during C4-bromination of an N-alkylated indole.Achieving selective C4-bromination of indole.Achieving selective C4-bromination of indole.
Potential Advantages N-isopropylation of indole is generally a high-yielding and straightforward reaction.The final Vilsmeier-Haack reaction is performed on a well-defined substrate.The N-H proton of the intermediate is more acidic, potentially facilitating the final N-alkylation step.
Potential Disadvantages C4-bromination of 1-isopropylindole may lack high regioselectivity.Selective C4-bromination of indole can be low-yielding and produce difficult-to-separate isomers.Similar to Route B, the initial selective C4-bromination is a significant hurdle.
Estimated Overall Yield ModerateLow to ModerateLow to Moderate

Conclusion and Recommendations

All three synthetic routes to 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde present unique advantages and challenges.

  • Route A appears to be the most promising in terms of the individual reaction efficiencies, with the caveat of potential regioselectivity issues during the C4-bromination step. Careful optimization of the bromination conditions would be crucial for the success of this route.

  • Route B and C are hampered by the initial challenge of selective C4-bromination of the indole ring. While feasible, this step is likely to result in lower yields and require more extensive purification, impacting the overall efficiency of the synthesis.

For researchers aiming for a practical and potentially higher-yielding synthesis, Route A is recommended as the primary approach to investigate . The key to its success will lie in the meticulous control of the bromination step to maximize the yield of the desired 4-bromo isomer. Further investigation into directed bromination strategies for N-substituted indoles could also enhance the viability of this route.

Ultimately, the choice of synthetic route will depend on the specific experimental capabilities, the availability of starting materials and reagents, and the desired scale of the synthesis. This guide provides a foundational framework to assist researchers in making an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

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  • Synthesis and Chemistry of Indole. [Online PDF]. Available at: [Link]

  • ChemInform Abstract: Indole Synthesis: A Review and Proposed Classification. ResearchGate. [Online]. Available at: [Link]

  • Chem-Station Int. Ed. Vilsmeier-Haack Reaction. [Online]. Available at: [Link]

  • Google Patents. Synthetic method for indole-3-carboxaldehyde compounds. [Online].
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  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online]. Available at: [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Online]. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online PDF]. Available at: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Online PDF]. Available at: [Link]

  • Progress in Chemical and Biochemical Research. Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Online]. Available at: [Link]

  • Bridgewater State University Virtual Commons. Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. [Online]. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Online]. Available at: [Link]

  • Patent 0946478. PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS. [Online]. Available at: [Link]

  • ResearchGate. Reaction of indole with various nitroalkenes catalyzed by NBS. [Online]. Available at: [Link]

  • PMC - PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Online]. Available at: [Link]

  • PMC - NIH. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Online]. Available at: [Link]

  • YouTube. in the chemical literature: N-alkylation of an indole. [Online]. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Online PDF]. Available at: [Link]

  • ResearchGate. How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? [Online]. Available at: [Link]

  • Google Patents. N-alkylation of indole derivatives. [Online].
  • Google Patents. Process for n-alkylation of indoles. [Online].
  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde. [Online]. Available at: [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Online]. Available at: [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Online]. Available at: [Link]

  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Online]. Available at: [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Online]. Available at: [Link]

  • Google Patents. Method for producing indole-3-carbinol. [Online].
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Reactions with 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalizing 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. The specific derivative, 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, presents a particularly valuable starting material. Its strategic bromine substitution at the C4-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex, bioactive molecules. The isopropyl group at the N1-position enhances solubility in organic solvents, a practical advantage in many reaction setups. The carbaldehyde at the C3-position provides a reactive site for further derivatization, making this molecule a trifecta of synthetic utility.

The efficiency of transforming this key intermediate is paramount. The choice of catalyst is not merely a matter of academic curiosity but a critical decision that impacts yield, purity, cost, and the overall sustainability of a synthetic route.[1] This guide provides a comprehensive comparison of various catalytic systems for the functionalization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, offering insights into their relative efficiencies and the rationale behind catalyst selection.

Pillar 1: The Landscape of Catalytic Transformations

The bromine atom at the C4-position of our target molecule is the primary site for catalytic functionalization. The most prevalent and powerful methods for this purpose are palladium-catalyzed cross-coupling reactions. However, copper, rhodium, and iridium-based systems also offer unique advantages in specific contexts. This guide will focus on the comparative efficiency of catalysts for the following key transformations:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Heck Coupling: Formation of a C-C bond with an alkene.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Ullmann Condensation: A copper-catalyzed alternative for C-N, C-O, and C-S bond formation.

  • Rhodium and Iridium-Catalyzed C-H Functionalization: Advanced methods for direct C-H bond activation.

Pillar 2: Benchmarking Catalyst Performance: Key Metrics

To objectively compare catalyst efficiency, we must look beyond simple product yield. A holistic assessment incorporates several key metrics:

  • Yield (%): The most fundamental measure of a reaction's success.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates a more active and stable catalyst.[2]

  • Turnover Frequency (TOF): The turnover number per unit of time (usually h⁻¹). TOF is a measure of the catalyst's intrinsic activity.[3]

  • Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reagent. Lower catalyst loading is economically and environmentally preferable.

  • Reaction Time (h): The time required to achieve a satisfactory yield. Shorter reaction times are desirable for process efficiency.

  • Temperature (°C): The reaction temperature. Milder reaction conditions are generally preferred for energy efficiency and to minimize side reactions.

  • Green Chemistry Metrics: Considerations such as atom economy, E-factor, and the use of sustainable solvents are increasingly important in modern chemical synthesis.[4][5]

Comparative Analysis of Catalytic Systems

The following sections provide a head-to-head comparison of different catalytic systems for the functionalization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. The data presented is a synthesis of literature reports on structurally similar substrates and serves as a predictive guide for catalyst selection.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the workhorses of modern organic synthesis, offering unparalleled versatility and efficiency in C-C, C-N, and C-O bond formation.[6]

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. The choice of ligand is critical for achieving high efficiency, especially with potentially challenging indole substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (Est.)TON (Est.)TOF (h⁻¹) (Est.)
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O10012951900158
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O1102485170071
PdCl₂(dppf)dppfCs₂CO₃DMF9018921840102

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos are often superior for Suzuki-Miyaura couplings as they promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product.[7] In contrast, traditional ligands like triphenylphosphine (PPh₃) may require higher temperatures and longer reaction times. Dppf (1,1'-bis(diphenylphosphino)ferrocene) offers a good balance of steric bulk and electronic properties.

  • Base and Solvent: The choice of base and solvent system is crucial for the transmetalation step. A biphasic system, such as dioxane/water or toluene/water, with a carbonate or phosphate base is commonly employed to facilitate the transfer of the organoboron species to the palladium center.[8]

The Heck reaction enables the arylation of alkenes. The regioselectivity and efficiency of this reaction are highly dependent on the catalyst and reaction conditions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (Est.)TON (Est.)TOF (h⁻¹) (Est.)
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF10016881760110
Herrmann's CatalystNoneNaOAcNMP1202482164068
Pd/CNoneK₂CO₃Acetonitrile10012751500125

Causality Behind Experimental Choices:

  • Catalyst System: While simple palladium salts like Pd(OAc)₂ with phosphine ligands are effective, palladacycles like Herrmann's catalyst can offer enhanced stability at higher temperatures.[9] Heterogeneous catalysts like Pd/C, while potentially offering easier product purification, may suffer from lower activity and potential metal leaching.[10]

  • Base: A tertiary amine base like triethylamine (Et₃N) is often used to neutralize the HBr generated during the reaction.[11]

This reaction is a powerful tool for the synthesis of arylamines. The choice of ligand is critical and is often tailored to the specific class of amine being coupled.[12]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (Est.)TON (Est.)TOF (h⁻¹) (Est.)
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene1008941880235
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄1,4-Dioxane11016901800113
Pd G3-XPhosXPhosLHMDSTHF8012961920160

Causality Behind Experimental Choices:

  • Ligand and Precatalyst: Modern biarylphosphine ligands like XPhos and RuPhos are highly effective for a broad range of amines.[13] The use of pre-formed palladium precatalysts (e.g., Pd G3-XPhos) can lead to more reproducible results and higher activity as they efficiently generate the active Pd(0) species.[14]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the amine.[15] For base-sensitive substrates, weaker bases like K₃PO₄ can be employed, often requiring higher temperatures.

The Sonogashira reaction provides a direct route to arylalkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%) (Est.)TON (Est.)TOF (h⁻¹) (Est.)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF606921840307
Pd(OAc)₂ / SPhosNoneDBUDMF8012851700142
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt4951900475

Causality Behind Experimental Choices:

  • Co-catalyst: The traditional Sonogashira coupling employs a copper(I) salt, typically CuI, as a co-catalyst to facilitate the transmetalation of the alkyne to the palladium center.[10]

  • Copper-Free Conditions: Concerns over copper contamination in pharmaceutical intermediates have driven the development of copper-free Sonogashira protocols. These often rely on highly active palladium catalysts with bulky, electron-rich ligands.[16] The use of a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2,2,6,6-tetramethylpiperidine (TMP) is also common in these systems.

Alternative Catalytic Systems

While palladium catalysts are dominant, other transition metals offer unique reactivity profiles.

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, and modern protocols utilize catalytic amounts of copper.[17]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (Est.)TON (Est.)TOF (h⁻¹) (Est.)
CuI1,10-PhenanthrolineK₂CO₃DMF120248080033
Cu₂OJohnphosCs₂CO₃Toluene110188585047
CuBrNonePyridinePyridine140367070019

Causality Behind Experimental Choices:

  • Ligand: The use of ligands such as 1,10-phenanthroline or phosphines like Johnphos can significantly accelerate the reaction and allow for milder conditions compared to the ligand-free protocols.[18]

  • Advantages and Disadvantages: While often requiring higher temperatures and longer reaction times than their palladium-catalyzed counterparts, copper-catalyzed reactions can be more cost-effective and are sometimes more tolerant of certain functional groups.

These advanced methods offer the potential for direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials.

Reaction TypeCatalyst SystemDirecting GroupReagentSolventTemp. (°C)Time (h)Yield (%) (Est.)
Rh(III)-Catalyzed C2-Alkenylation[RhCp*Cl₂]₂AldehydeAlkeneDCE1002475
Ir(I)-Catalyzed C7-Borylation[Ir(cod)OMe]₂ / dtbpyN-HB₂pin₂THF801685

Causality Behind Experimental Choices:

  • Directing Groups: Rhodium-catalyzed C-H activation often requires a directing group to achieve regioselectivity. In the case of our substrate, the C3-carbaldehyde could potentially act as a directing group to functionalize the C2-position.[19]

  • Regioselectivity: Iridium-catalyzed C-H borylation of indoles often shows a preference for the C7-position, offering a complementary regioselectivity to other methods.[20]

Experimental Protocols

To provide a practical framework for benchmarking, a detailed protocol for a Suzuki-Miyaura coupling is provided below. This protocol is designed to be a self-validating system, with clear steps and justifications.

Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde with Phenylboronic Acid

Objective: To synthesize 4-phenyl-1-isopropyl-1H-indole-3-carbaldehyde and determine the efficiency of the Pd(OAc)₂/SPhos catalytic system.

Materials:

  • 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde (1.0 mmol, 280 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, deionized and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere.

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand.

  • Reagent Addition: To the Schlenk tube, add 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Rationale: Adding the solid reagents first allows for efficient purging with an inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk tube via syringe.

    • Rationale: Anhydrous solvent minimizes side reactions, while degassed water prevents quenching of the catalyst.

  • Reaction Execution: The Schlenk tube is sealed and the mixture is heated to 100 °C in a preheated oil bath with vigorous stirring for 12 hours.

    • Rationale: The specified temperature and time are based on typical conditions for Suzuki-Miyaura couplings with similar substrates.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Calculate the isolated yield.

    • Calculate the TON and TOF based on the yield and reaction time.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Calculation Reagent Weighing Reagent Weighing Inert Atmosphere Inert Atmosphere Reagent Weighing->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Monitoring (TLC/GC-MS) Monitoring (TLC/GC-MS) Heating & Stirring->Monitoring (TLC/GC-MS) Quenching & Extraction Quenching & Extraction Monitoring (TLC/GC-MS)->Quenching & Extraction Chromatography Chromatography Quenching & Extraction->Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Chromatography->Characterization (NMR, MS) Yield Calculation Yield Calculation Characterization (NMR, MS)->Yield Calculation TON & TOF Calculation TON & TOF Calculation Yield Calculation->TON & TOF Calculation

Caption: A streamlined workflow for benchmarking catalyst efficiency.

Conclusion and Future Outlook

The functionalization of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde is a critical step in the synthesis of many high-value molecules. This guide has provided a comparative overview of various catalytic systems, highlighting the superior efficiency of modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands. While palladium catalysis remains the gold standard for many transformations, the development of more sustainable and cost-effective methods using earth-abundant metals like copper is an active area of research. Furthermore, the advent of C-H functionalization techniques offers exciting new avenues for indole derivatization.

For researchers and drug development professionals, the key takeaway is that catalyst selection should be a data-driven process. By carefully considering the key performance metrics outlined in this guide and by employing robust experimental protocols, the efficiency and sustainability of synthetic routes can be significantly enhanced. The continued development of novel catalysts and catalytic methods will undoubtedly unlock new possibilities for the synthesis of complex indole-containing molecules.

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A Comparative Guide to the In Vitro Performance of Bioactive Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the development of novel therapeutics.[1] Among its myriad of functionalized forms, indole-3-carbaldehyde has emerged as a particularly fruitful starting point for the synthesis of compounds with a broad spectrum of biological activities.[2][3] This guide provides a comparative analysis of the in vitro performance of several classes of compounds derived from the indole-3-carbaldehyde core, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental data that underpins their activity, the methodologies used for their evaluation, and the mechanistic insights gained from these studies.

The Versatility of the Indole-3-Carbaldehyde Scaffold

The indole-3-carbaldehyde structure offers a reactive aldehyde group that is readily amenable to chemical modification, allowing for the generation of diverse libraries of derivatives.[3] This versatility has been exploited by medicinal chemists to synthesize compounds such as thiosemicarbazones, sulfonohydrazides, and chalcones, each exhibiting distinct biological profiles.[1] The inherent bioactivity of the indole ring system, present in numerous natural and synthetic compounds, provides a solid foundation for these structural elaborations in the quest for potent and selective therapeutic agents.[1]

Comparative Anticancer Activity of Indole-3-Carbaldehyde Derivatives

A primary focus of research on indole-3-carbaldehyde derivatives has been in the realm of oncology. The anticancer potential of these compounds is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth by 50%, is a key metric for comparison.

Indole-Sulfonohydrazide Hybrids

Recent studies have explored the synthesis of novel indole-based sulfonohydrazide derivatives. For instance, a series of compounds prepared by reacting substituted phenyl sulfonylhydrazides with a morpholine derivative of indole-3-carbaldehyde demonstrated significant anticancer activity.[4]

Compound IDCancer Cell LineIC50 (µM)
5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide)MCF-7 (Breast)13.2[4][5]
MDA-MB-468 (Breast)8.2[4][5]

Table 1: In vitro anticancer activity of a representative indole-sulfonohydrazide derivative.[4][5]

Notably, compound 5f showed promising and selective inhibition of breast cancer cell lines, while being relatively non-toxic to noncancerous HEK-293 cells, highlighting its potential as a selective anticancer agent.[4]

Indole-Thiosemicarbazone Derivatives

The condensation of indole-3-carbaldehydes with thiosemicarbazide yields indole-thiosemicarbazone derivatives, which have been investigated for their anti-proliferative activities against various cancer cell lines.[6] These compounds are thought to exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization.

Indole-Acrylonitrile Derivatives

A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have been synthesized and evaluated for their antitumor activities against a panel of approximately 60 human tumor cell lines by the National Cancer Institute.[7] One of the standout compounds, 5c (3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile), demonstrated remarkable potency against a range of cancer cell lines.[7]

Compound IDCancer Cell LineGI50 (µM)TGI (µM)
5c Leukemia (HL-60(TB))0.0244 - 5.060.0866 - 0.938
Non-Small Cell Lung Cancer (NCI-H522)" "" "
Colon Cancer (COLO 205)" "" "
CNS Cancer (SF-539, SNB-75)" "" "
Ovarian Cancer (OVCAR-3)" "" "
Renal Cancer (A498, RXF 393)" "" "
Breast Cancer (MDA-MB-468)" "" "

Table 2: In vitro anticancer activity of an indole-acrylonitrile derivative.[7] (Note: GI50 is the concentration for 50% growth inhibition, and TGI is the concentration for total growth inhibition).

Antimicrobial Potential of Indole Derivatives

Beyond their anticancer properties, indole derivatives have shown significant promise as antimicrobial agents, active against a range of pathogenic bacteria and fungi.

Broad-Spectrum Antimicrobial Activity

Several studies have demonstrated the broad-spectrum antimicrobial activity of newly synthesized indole derivatives. For example, indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been tested against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 50 µg/mL.[8]

Microbial StrainMIC Range (µg/mL)
Staphylococcus aureus3.125 - 50
MRSA3.125 - 50
Escherichia coli3.125 - 50
Bacillus subtilis3.125 - 50
Candida albicans3.125 - 50
Candida krusei3.125 - 50

Table 3: Range of in vitro antimicrobial activity for a series of indole derivatives.[8]

Anti-Biofilm Activity

Biofilm formation is a critical factor in the pathogenesis of many bacterial infections, contributing to antibiotic resistance. Indole-3-carboxaldehyde (I3C) itself has been identified as a potent anti-biofilm agent against Vibrio cholerae O1.[9] It has been shown to inhibit biofilm formation and collapse pre-formed pellicles, suggesting a mechanism that may involve the modulation of quorum-sensing pathways.[9]

Experimental Methodologies: A Closer Look

The in vitro evaluation of these indole derivatives relies on a set of standardized and robust experimental protocols.

In Vitro Anticancer Activity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Overnight Incubation for Adhesion A->B C Add Various Concentrations of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance G->H I Calculate IC50 Value H->I Tubulin_Inhibition_Pathway Indole_Derivative Indole Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Microtubule Microtubule Polymer Indole_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induction

Caption: Mechanism of action of tubulin-targeting indole derivatives.

Conclusion and Future Directions

The indole-3-carbaldehyde scaffold has proven to be a versatile platform for the development of potent anticancer and antimicrobial agents. The derivatives discussed in this guide represent just a fraction of the vast chemical space that has been explored. Future research will likely focus on optimizing the lead compounds identified in these in vitro studies to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their rational design and development as next-generation therapeutics. The continued exploration of indole-3-carbaldehyde derivatives holds significant promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

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A Spectroscopic Deep Dive: Unraveling the Influence of N-Substitution on Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of heterocyclic chemistry, indole-3-carbaldehyde stands as a pivotal scaffold, a versatile building block for a myriad of biologically active compounds. The functionalization of the indole nitrogen provides a critical avenue for modulating the electronic and steric properties of the entire molecule, thereby fine-tuning its pharmacological profile. This guide offers a detailed spectroscopic comparison between the parent N-H indole-3-carbaldehyde and its N-alkylated counterpart, with a specific focus on the N-isopropyl derivative. By dissecting the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers with a predictive framework for understanding the impact of N-alkylation on this crucial pharmacophore.

The Rationale: Why N-Substitution Matters

The substitution at the N-1 position of the indole ring does more than simply add molecular weight. It fundamentally alters the electron density distribution across the heterocyclic system and introduces varying degrees of steric hindrance. An N-H indole possesses a proton that can engage in hydrogen bonding, a feature absent in its N-alkylated analogs. Conversely, the introduction of an alkyl group, such as an isopropyl moiety, imparts a positive inductive effect, enriching the indole ring with electron density. This electronic perturbation, coupled with the steric bulk of the substituent, profoundly influences the chemical environment of each atom, leading to discernible shifts in their spectroscopic signatures.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for N-H indole-3-carbaldehyde and provide predicted values for N-isopropylindole-3-carbaldehyde based on data from closely related N-alkyl derivatives, such as N-methyl and N-ethyl indole-3-carbaldehydes[1].

Table 1: ¹H NMR Spectral Data (in CDCl₃, shifts in ppm)

Proton PositionIndole-3-carbaldehyde (N-H)[1]N-Isopropylindole-3-carbaldehyde (Predicted)Rationale for Predicted Shifts
Aldehyde (-CHO)~10.08~10.0The electronic effect of N-alkylation is modest at this distance.
H-2~7.86~7.7-7.8Increased electron density from the N-isopropyl group leads to slight shielding (upfield shift).
H-4~8.35~8.2-8.3Similar to H-2, experiences slight shielding.
H-5~7.35~7.2-7.3Shielding effect of the N-alkyl group.
H-6~7.35~7.2-7.3Shielding effect of the N-alkyl group.
H-7~7.45~7.3-7.4Shielding effect of the N-alkyl group.
N-H~8.79N/AAbsence of the N-H proton.
N-CH(CH₃)₂N/A~4.5-4.8 (septet)Characteristic chemical shift and splitting for an isopropyl methine proton attached to nitrogen.
N-CH(CH₃)₂N/A~1.5-1.7 (doublet)Characteristic chemical shift for the methyl protons of an isopropyl group.

Table 2: ¹³C NMR Spectral Data (in CDCl₃, shifts in ppm)

Carbon PositionIndole-3-carbaldehyde (N-H)[1]N-Isopropylindole-3-carbaldehyde (Predicted)Rationale for Predicted Shifts
Aldehyde (C=O)~185.3~184.5Minor upfield shift due to increased electron density on the ring.
C-2~135.8~138.0N-alkylation typically causes a downfield shift for C-2.
C-3~118.4~118.0Minimal change expected at this position.
C-3a~136.8~137.5N-alkylation leads to a downfield shift.
C-4~124.4~124.0Slight shielding from the N-alkyl group.
C-5~123.0~122.5Slight shielding from the N-alkyl group.
C-6~121.9~121.5Slight shielding from the N-alkyl group.
C-7~111.7~110.0Significant shielding due to the proximity to the electron-donating N-alkyl group.
C-7a~120.6~125.0Deshielding effect of N-alkylation.
N-CH(CH₃)₂N/A~45-50Characteristic chemical shift for the methine carbon of an N-isopropyl group.
N-CH(CH₃)₂N/A~20-25Characteristic chemical shift for the methyl carbons of an N-isopropyl group.

Table 3: Key IR Absorption Frequencies (in cm⁻¹)

Functional GroupIndole-3-carbaldehyde (N-H)N-Isopropylindole-3-carbaldehyde (Predicted)Rationale for Predicted Changes
N-H Stretch~3200-3400 (broad)AbsentAbsence of the N-H bond.
C=O Stretch (Aldehyde)~1650-1680~1650-1680Minimal change expected in the carbonyl stretching frequency.
C-H Stretch (Aliphatic)N/A~2850-2980Presence of the isopropyl group.

Table 4: UV-Vis Absorption Maxima (in EtOH)

Compoundλmax (nm)Rationale for Changes
Indole-3-carbaldehyde (N-H)[2]~245, ~260, ~300These bands correspond to π→π* transitions within the indole ring system.
N-Isopropylindole-3-carbaldehyde (Predicted)Slight bathochromic (red) shiftThe electron-donating isopropyl group slightly raises the energy of the HOMO, leading to a smaller energy gap for the π→π* transitions.

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragmentation Pattern
Indole-3-carbaldehyde (N-H)[3][4]m/z 145Loss of CO (m/z 117), followed by loss of HCN (m/z 90).
N-Isopropylindole-3-carbaldehydem/z 187Loss of a methyl group (m/z 172) from the isopropyl moiety is a likely primary fragmentation pathway. Loss of the entire isopropyl group (m/z 144) is also expected.

Visualizing the Electronic Effects of N-Substitution

The following diagram illustrates the inductive effect of the N-isopropyl group, which leads to an overall increase in electron density on the indole ring compared to the N-H analogue. This increased electron density is the primary driver for the observed and predicted shielding effects in the NMR spectra.

electronic_effects cluster_NH N-H Indole-3-carbaldehyde cluster_NIsopropyl N-Isopropylindole-3-carbaldehyde NH_indole Indole Ring (Neutral Electron Density) NH N-H NH_indole->NH σ-bond NIsopropyl_indole Indole Ring (Increased Electron Density) NIsopropyl N-CH(CH₃)₂ NIsopropyl_indole->NIsopropyl +I Effect caption Inductive effect of N-isopropyl group.

Caption: Inductive effect of the N-isopropyl group.

Experimental Methodologies: A Standardized Approach

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

A detailed workflow for acquiring high-quality NMR spectra is presented below.

nmr_workflow prep Sample Preparation 1. Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). 2. Add a small amount of tetramethylsilane (TMS) as an internal standard. 3. Filter the solution into a clean, dry 5 mm NMR tube. acq Data Acquisition 1. Insert the sample into the NMR spectrometer. 2. Lock the spectrometer on the deuterium signal of the solvent. 3. Shim the magnetic field to achieve optimal homogeneity. 4. Acquire the free induction decay (FID) using appropriate pulse sequences and parameters. prep->acq proc Data Processing 1. Apply a Fourier transform to the FID to obtain the spectrum. 2. Phase the spectrum to obtain pure absorption peaks. 3. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). 4. Integrate the peaks (for ¹H NMR) and identify peak positions. acq->proc caption Standard workflow for NMR analysis.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is a rapid and reliable method.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the absorbance spectrum. This will serve as the baseline.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like indole-3-carbaldehydes.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion: A Predictive Tool for Drug Design

The spectroscopic comparison of N-H and N-alkyl indole-3-carbaldehydes reveals a clear and predictable set of trends. The introduction of an N-alkyl group, such as an isopropyl moiety, induces a general upfield shift in the ¹H NMR spectrum for the aromatic protons due to its electron-donating inductive effect. In the ¹³C NMR spectrum, this N-alkylation leads to characteristic shifts, notably a downfield shift for C-2 and C-3a, and a significant upfield shift for C-7. The most prominent difference in the IR spectrum is the disappearance of the N-H stretching vibration. UV-Vis spectroscopy is expected to show a slight bathochromic shift upon N-alkylation, and mass spectrometry will reveal a different fragmentation pattern originating from the N-alkyl substituent.

By understanding these spectroscopic signatures, researchers can rapidly confirm the success of N-alkylation reactions and gain valuable insights into the electronic and steric environment of their synthesized molecules. This knowledge is instrumental in the rational design of novel indole-based compounds with tailored biological activities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). Retrieved from a relevant scientific database.
  • PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde... Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde. As this compound is intended for research and development, a comprehensive understanding of its potential hazards—inferred from its structural motifs—is critical for ensuring personnel safety and experimental integrity. This guide is designed for trained professionals, including researchers, scientists, and drug development specialists.

Hazard Profile: A Synthesis of Structural Toxicology

While a specific, comprehensive toxicological profile for 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde may not be extensively published, its chemical structure allows for an expert assessment of its potential hazards. The molecule combines three key functional groups, each contributing to its risk profile:

  • The Aldehyde Group (-CHO): Aldehydes are frequently reactive and can act as irritants and sensitizers.[1] Contact can cause irritation to the skin, eyes, and respiratory system.[2][3][4]

  • The Halogenated Aromatic Core (Bromo-indole): The presence of bromine on the indole ring classifies this as a halogenated aromatic compound. Such compounds can present risks of skin and eye irritation and may be harmful if swallowed or absorbed through the skin.[5][6][7][8] They can also possess unknown, delayed, or chronic toxicities.[9]

  • The Indole Scaffold: Indole derivatives themselves can be biologically active and may cause irritation.[5][10]

Based on aggregated data for structurally similar compounds, this substance should be handled as if it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [4][6][7][8]

The Personal Protective Equipment (PPE) Ensemble

Effective protection is not just a list of items but an integrated system. The following PPE is mandatory for all operations involving this compound. The specific level of protection must be adapted to the scale and nature of the procedure, as detailed in Table 1.

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required for all work.[11] When handling solutions or performing transfers where splashing is possible, a full-face shield must be worn in addition to safety goggles.[1][12]

  • Hand Protection: Chemical-resistant gloves are essential. Given the aromatic aldehyde nature of the compound, butyl or nitrile rubber gloves are recommended.[1][13] Always inspect gloves for tears or degradation before use.[11] For transfers of neat material or concentrated solutions, double-gloving is a required best practice. If direct contact occurs, change gloves immediately.[14]

  • Body Protection: A professional lab coat must be worn at all times.[5][10] For procedures involving larger quantities (>5 g) or a significant risk of splashing, a chemically resistant apron over the lab coat is required.[5]

  • Respiratory Protection: All manipulations of the solid compound that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[11][12][15] If work outside of a fume hood is unavoidable, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is mandatory.[11]

Table 1: PPE Requirements by Laboratory Operation
Operation Minimum PPE Requirement Rationale
Weighing Solid Chemical Goggles, Nitrile Gloves (Double), Lab Coat, N95 Dust Mask (if outside fume hood)High risk of fine particle inhalation and skin contact. Engineering controls (fume hood) are primary; respiratory PPE is a secondary defense.
Preparing Solutions Chemical Goggles & Face Shield, Nitrile Gloves (Double), Lab Coat, Chemically Resistant ApronHigh risk of splashes and direct skin/eye contact with concentrated material.
Running Reaction Chemical Goggles, Nitrile Gloves, Lab CoatAssumes a closed system or work within a fume hood, reducing direct exposure risk.
Sample Analysis Chemical Goggles, Nitrile Gloves, Lab CoatLower risk, but standard laboratory precautions are necessary to prevent contact with diluted samples.
Waste Disposal Chemical Goggles & Face Shield, Nitrile Gloves (Double), Lab CoatPotential for splashing during liquid waste consolidation. Risk of contact with contaminated materials.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimizing exposure. The following diagram and steps outline the required procedure for safely handling 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & SOP prep2 Don Full PPE Ensemble prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 h1 Weigh Solid in Hood prep3->h1 Begin Work h2 Prepare Solution in Hood h1->h2 h3 Perform Reaction/ Workup in Hood h2->h3 c1 Segregate Waste h3->c1 Complete Work c2 Decontaminate Glassware c1->c2 c3 Dispose of Waste in Labeled Containers c2->c3 c4 Doff PPE & Wash Hands c3->c4

Caption: Emergency Response Decision Tree.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [2][12][16]Seek immediate medical attention. [2][8]* Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. [8][12]Remove all contaminated clothing while continuing to rinse. [2][12]Seek medical attention if irritation persists. [8]* Inhalation: Move the individual to fresh air immediately. [2][8]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [2][7]* Ingestion: Do NOT induce vomiting. [2]Rinse the mouth with water and seek immediate medical attention. [7][8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde must be treated as hazardous waste.

  • Waste Segregation: Because this is a halogenated organic compound, all waste streams (solid waste, organic solutions, contaminated PPE) must be collected in a designated "Halogenated Organic Waste" container. [15]Do not mix with non-halogenated waste.

  • Container Management: Waste containers must be made of appropriate, chemically resistant materials. They must be kept tightly closed except when adding waste and stored in a secondary containment tray within a ventilated area (e.g., fume hood). [11][17]* Final Disposal: Arrange for disposal through your institution's licensed professional waste disposal service. [11][18]Adhere to all federal, state, and local environmental control regulations. [2]

References

  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. (n.d.). Benchchem.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Formaldehyde Safety Tips & Health Hazards from the SDS. (2016, June 22). VelocityEHS.
  • Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole. (n.d.). Benchchem.
  • Formaldehyde - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University.
  • Formaldehyde (HCHO) C 1 Information and recommendations for doctors at hospitals/emergency departments. (n.d.). RIVM.
  • Personal protective equipment for handling 3-Allyl-1H-indole. (n.d.). Benchchem.
  • Formaldehyde - Incident management. (n.d.). GOV.UK.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington.
  • Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS.
  • Bromine Safety & Standard Operating Procedures. (n.d.). Kansas State University.
  • SAFETY DATA SHEET for 4-Bromobenzaldehyde. (2025, October 15). Sigma-Aldrich.
  • 4-Bromo-1H-indole-3-carbaldehyde. (n.d.). PubChem.
  • SAFETY DATA SHEET for Aldehydes, n.o.s. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET for 5-Bromoindole-3-carbaldehyde. (2009, September 2). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4-Bromo-1H-indole-3-carbaldehyde. (n.d.). Fisher Scientific.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • Glove Compatibility. (n.d.). CP Lab Safety.
  • Examples of Chemical Resistance of Common Glove Materials. (n.d.). OSU Chemistry.
  • SAFETY DATA SHEET for 4-Bromo-1H-indole-3-carbaldehyde. (2023, August 25). Fisher Scientific.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Homework.Study.com.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.